methyl (2S)-aziridine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438095 | |
| Record name | Methyl (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75154-69-7 | |
| Record name | Methyl (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75154-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl (2S)-Aziridine-2-carboxylate
Introduction: The Strategic Value of a Strained Ring
Methyl (2S)-aziridine-2-carboxylate is a cornerstone chiral building block in modern organic and medicinal chemistry. As the smallest nitrogen-containing heterocycle, its high ring strain (approximately 26-27 kcal/mol) renders it a highly reactive yet versatile intermediate.[1] This inherent reactivity is not a liability but a strategic advantage, enabling a vast array of regio- and stereoselective ring-opening reactions.[1][2] For researchers and drug development professionals, this molecule serves as a gateway to synthesizing complex, enantiomerically pure α- and β-amino acids, which are critical components of numerous bioactive molecules, including anticancer agents, antibiotics, and enzyme inhibitors.[3][4] This guide provides an in-depth examination of a field-proven synthetic route from the chiral pool, details a rigorous characterization workflow, and discusses the molecule's application in advanced chemical synthesis.
Section 1: Synthetic Strategy - The Chiral Pool Approach from L-Serine
Rationale for L-Serine as a Starting Material
The principle of "chiral economy" dictates the use of readily available, inexpensive, and enantiomerically pure starting materials. L-Serine perfectly embodies this principle. As a natural amino acid, it provides a direct and reliable source for the desired (S)-stereocenter at the C2 position of the aziridine ring. This approach circumvents the need for complex asymmetric catalysis or chiral resolution steps, making the synthesis both efficient and scalable. The synthetic strategy hinges on a classical transformation: converting the 1,2-amino alcohol functionality of L-serine into the aziridine ring via an intramolecular nucleophilic substitution (S_N2) reaction.[1]
Overall Synthetic Workflow
The synthesis is a multi-step process that involves initial protection of the reactive functional groups, activation of the hydroxyl group to transform it into a suitable leaving group, and finally, base-mediated cyclization to form the strained three-membered ring. Subsequent deprotection yields the target N-H aziridine.
Caption: Synthetic pathway from L-Serine to this compound.
Mechanistic Considerations
The key to this synthesis is the final ring-forming step. After the primary hydroxyl group is converted into an excellent leaving group (e.g., a mesylate), a base is introduced. The base facilitates the intramolecular S_N2 reaction where the nitrogen atom acts as the nucleophile, attacking the carbon bearing the mesylate group. This reaction proceeds with a complete inversion of configuration at the carbon being attacked. However, since the stereocenter of interest (C2) is not the site of substitution, its (S)-configuration, derived from L-serine, is preserved throughout the synthesis. The use of a bulky N-protecting group like trityl (Tr) not only prevents unwanted side reactions but also helps to enforce a favorable conformation for the cyclization.[5]
Section 2: Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Esterification of L-Serine
-
Suspend L-Serine (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours until the solution becomes clear.
-
Remove the solvent under reduced pressure to yield L-Serine methyl ester hydrochloride as a white solid, which can be used without further purification.
Step 2: N-Tritylation
-
Dissolve the L-Serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Add trityl chloride (TrCl) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 12-16 hours. Monitor by TLC until completion.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Trityl-L-serine methyl ester.
Step 3: O-Mesylation (Activation of Hydroxyl Group)
-
Dissolve N-Trityl-L-serine methyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (Et₃N) (1.5 eq).
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used immediately in the next step due to potential instability.
Step 4: Intramolecular Cyclization
-
Dissolve the crude mesylate from the previous step in a suitable solvent like acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 6-12 hours until TLC analysis indicates the formation of the aziridine.
-
Cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield Methyl (2S)-1-tritylaziridine-2-carboxylate.[5]
Step 5: N-Deprotection
-
Dissolve the N-trityl protected aziridine (1.0 eq) in a solvent mixture such as DCM and methanol.[6]
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.2 eq) at 0 °C.[6]
-
Stir the reaction for 1-2 hours, monitoring carefully by TLC. Over-exposure to acid can cause ring-opening.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM. The byproduct, triphenylmethanol, is often less soluble and can be partially removed by filtration.
-
Carefully concentrate the organic layer at low temperature and pressure. The resulting this compound is volatile and should be handled accordingly. Further purification can be achieved by careful distillation or chromatography if necessary.
Section 3: Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Summary of Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₄H₇NO₂[7] |
| Molecular Weight | 101.10 g/mol [7] |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.75 (s, 3H, OCH₃), ~2.80 (dd, 1H, Aziridine CH), ~2.45 (dd, 1H, Aziridine CH₂), ~2.25 (dd, 1H, Aziridine CH₂), ~1.90 (br s, 1H, NH). Note: Exact shifts and couplings are structure-dependent.[5][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O), ~52 (OCH₃), ~34 (Aziridine CH), ~30 (Aziridine CH₂). Note: Shifts are approximate.[5] |
| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₄H₈NO₂⁺: 102.0555; found: 102.0550 ± 5 ppm |
| IR (thin film, cm⁻¹) | ν: ~3300 (N-H stretch), ~1735 (C=O ester stretch), ~1200 (C-O stretch)[9] |
| Optical Rotation [α]D | A specific rotation value should be measured and compared to literature precedents to confirm the (S)-enantiomer. The sign and magnitude depend on the solvent and concentration. |
In-depth Analysis
-
NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. The three protons on the aziridine ring form a distinct AMX spin system, appearing as three separate doublets of doublets (dd). The chemical shifts are typically found in the upfield region (δ 2.0-3.0 ppm). The presence of the N-H proton is confirmed by a broad singlet which can be exchanged with D₂O.[8]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition, providing unambiguous proof of the molecular formula.[5]
-
Chiroptical Properties: Measuring the specific optical rotation is a critical quality control step to verify the enantiopurity of the final product. The obtained value must be compared with reliable literature data for the (S)-enantiomer to ensure that no racemization has occurred during the synthesis.
Section 4: Applications as a Versatile Synthetic Intermediate
The synthetic utility of this compound stems from its predictable reactivity towards nucleophiles. The activation of the ring, either by the inherent strain or by N-protection with an electron-withdrawing group, facilitates nucleophilic attack at either the C2 (α) or C3 (β) position.[1][2][6]
Caption: Regioselective ring-opening of the aziridine core.
-
Attack at C3 (β-position): This is the most common pathway for heteroatom nucleophiles and many carbon nucleophiles, leading to the formation of α-amino acid derivatives. This regioselectivity is often favored due to electronic and steric factors.[1]
-
Attack at C2 (α-position): Certain nucleophiles, particularly under Lewis acid catalysis or with specific substrate features, can attack the more substituted C2 carbon, yielding valuable β-amino acid derivatives.[10]
-
Radiolabeling: The ring-opening reaction has been successfully applied using [¹⁸F]fluoride, providing a route to fluorine-18 labeled amino acids for use in Positron Emission Tomography (PET) imaging.[6]
This predictable reactivity allows chemists to use a single chiral precursor to generate a library of structurally diverse and enantiomerically pure amino acid building blocks, accelerating the discovery of new therapeutics and chemical probes.
Conclusion
This compound is more than just a simple heterocycle; it is a powerful and versatile tool in the hands of a synthetic chemist. Its efficient synthesis from the chiral pool, coupled with its predictable and stereoselective ring-opening chemistry, solidifies its status as a high-value intermediate in drug development and beyond. A thorough understanding of its synthesis and a rigorous approach to its characterization are essential for unlocking its full synthetic potential.
References
- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository.
- Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.
- Methyl aziridine-2-carboxyl
- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.
- Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine.
- Methyl (S)-(–)
- The Ring Opening of Aziridine-2-carboxylate Esters with Organometallic Reagents. RSC Publishing.
- PubChem Compound Summary for CID 10329257, this compound.
- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online.
- Recent Synthetic Applic
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Spectroscopic Data of Methyl (2S)-aziridine-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for methyl (2S)-aziridine-2-carboxylate, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound (C₄H₇NO₂) is the smallest chiral cyclic amino acid ester.[1] Its strained three-membered ring makes it a versatile intermediate, susceptible to stereospecific ring-opening reactions, which is a key feature in the synthesis of complex nitrogen-containing molecules.[2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide will delve into the expected and reported spectroscopic data, offering insights into the interpretation of the spectra and the underlying principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals for the three protons on the aziridine ring, the three protons of the methyl ester group, and the N-H proton. The chemical shifts and coupling patterns of the ring protons are particularly diagnostic.
Expected ¹H NMR Data (based on N-acyl derivatives):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2 | ~2.5 | dd | JH2-H3a ≈ 3-4, JH2-H3b ≈ 5-6 | 1H |
| H-3a | ~1.8-2.0 | m | JH3a-H3b ≈ 1-2, JH3a-H2 ≈ 3-4, JH3a-NH | 1H |
| H-3b | ~1.7-1.9 | m | JH3b-H3a ≈ 1-2, JH3b-H2 ≈ 5-6, JH3b-NH | 1H |
| N-H | broad | s | - | 1H |
| -OCH₃ | ~3.7 | s | - | 3H |
Interpretation:
-
Aziridine Ring Protons (H-2, H-3a, H-3b): The three protons on the aziridine ring form a complex spin system. The methine proton (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent carboxylate group. It should appear as a doublet of doublets, coupling to the two diastereotopic methylene protons (H-3a and H-3b). The methylene protons will also be doublets of doublets, coupling with each other and with the H-2 proton. Further coupling to the N-H proton may be observed, though this can be broadened or decoupled depending on the solvent and concentration. In N-acylated derivatives, the H-2 proton is observed around δ 2.46-2.53 ppm, and the H-3 protons are seen as a multiplet between δ 1.70 and 2.00 ppm.[3][4]
-
N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically around δ 3.7 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data (based on N-acyl derivatives):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170-173 |
| C-2 | ~30-31 |
| C-3 | ~26-27 |
| -OCH₃ | ~52-53 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most downfield signal, typically appearing in the range of δ 170-173 ppm.
-
Aziridine Ring Carbons (C-2 and C-3): The two carbons of the aziridine ring are expected to be in the aliphatic region. The C-2 carbon, being attached to the electron-withdrawing carboxylate group, will be more deshielded and appear further downfield than the C-3 carbon. In N-acylated analogs, these carbons are found at approximately δ 30.3 ppm and δ 26.3 ppm.[3][4]
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl group of the ester will appear around δ 52-53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (ester) | ~1740 | Strong |
| N-H Bend | 1590-1650 | Medium |
| C-O Stretch (ester) | 1000-1300 | Strong |
| Aziridine Ring Vibrations | 800-900 | Medium |
Interpretation:
-
N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the carbonyl group of the saturated ester.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and aziridine ring C-H bonds.
-
N-H Bending: The N-H bending vibration is expected to appear in the 1590-1650 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the ester group will give rise to strong bands in the 1000-1300 cm⁻¹ region.
-
Aziridine Ring: The characteristic vibrations of the aziridine ring itself are typically found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected Mass Spectrometry Data (ESI-MS):
| Ion | m/z |
| [M+H]⁺ | 102.0550 |
| [M+Na]⁺ | 124.0369 |
Interpretation:
In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as its protonated form, [M+H]⁺, or as an adduct with a cation like sodium, [M+Na]⁺. For this compound (molecular weight 101.11 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 102.[5] High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.
Fragmentation Pattern:
Upon fragmentation, the molecular ion can undergo characteristic losses. For the N-unsubstituted methyl ester, the following major fragment ions have been reported:[6]
-
m/z 70: Loss of methanol (CH₃OH)
-
m/z 56: Loss of carbon monoxide and a hydrogen molecule (CO + H₂)
-
m/z 42: Loss of ethene (C₂H₄)
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
Infrared Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be reported in terms of absorbance or transmittance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe the fragmentation pattern.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and purity assessment. While direct experimental spectra for the N-H compound are not widely published, analysis of closely related derivatives provides a reliable framework for the interpretation of its key spectroscopic features. This guide serves as a valuable resource for scientists working with this important chiral building block, ensuring its correct identification and use in their research and development endeavors.
References
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Chem-Impex. Methyl aziridine-2-carboxylate (stabilized with HQ). [Link]
-
Kuzmič, D., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270. [Link]
-
Legters, J. (1991). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]
- Almeida, B. M., et al. (2015). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. Journal of Physical Chemistry A, 119(15), 3569-3580.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10329257, this compound." PubChem, [Link].
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Cheveau, M., et al. (2025). Enantiomerically Enriched Aziridine-2-carboxylates via Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines. Angewandte Chemie International Edition, 64(26), e202423645. [Link]
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Pandey, G., & Laha, J. K. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2835-2873. [Link]
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De Vleeschouwer, F., & De Borggraeve, W. M. (2019). Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. Lirias. [Link]
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Sarcevica, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189814. [Link]
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PubChemLite. Methyl aziridine-2-carboxylate (stabilized with hq) (C4H7NO2). [Link]
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Cheveau, M., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
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Cheveau, M., et al. (2025). Enantiomerically Enriched Aziridine-2-carboxylates via Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines. HKU Scholars Hub. [Link]
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Kuzmič, D., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link]
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Chiroptical Properties of Methyl (2S)-Aziridine-2-carboxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chiroptical properties of methyl (2S)-aziridine-2-carboxylate, a valuable chiral building block in synthetic and medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental methodologies, and computational prediction of its optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra. While experimental data for the parent N-unsubstituted compound is not extensively available in the public domain, this guide leverages data from closely related aziridine derivatives and robust computational models to provide a thorough understanding of its chiroptical behavior. Detailed experimental protocols and computational workflows are presented to enable researchers to confidently analyze and predict the stereochemical features of this important class of molecules.
Introduction: The Significance of Chirality in Aziridine Scaffolds
Aziridines, the nitrogen-containing analogs of epoxides, are highly strained three-membered heterocyclic compounds.[1] This inherent ring strain makes them versatile synthetic intermediates, susceptible to ring-opening reactions that allow for the stereospecific introduction of nitrogen-containing functionalities.[1] Enantioenriched aziridine-2-carboxylates, such as this compound, are particularly valuable as they serve as precursors to a wide array of chiral molecules, including non-natural amino acids, alkaloids, and pharmacologically active compounds.[2][3]
The biological activity of chiral molecules is often intrinsically linked to their absolute configuration. Consequently, the ability to unambiguously determine and characterize the stereochemistry of aziridine-containing compounds is of paramount importance in drug discovery and development. Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive methods for elucidating three-dimensional molecular structure.[4]
This guide focuses on the chiroptical properties of this compound, providing a detailed exploration of its expected behavior in Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectroscopy.
Theoretical Foundations of Chiroptical Spectroscopy
Chiroptical properties arise from the differential interaction of a chiral molecule with left and right circularly polarized light.[4] This differential interaction can manifest as a difference in the refractive index (leading to optical rotation) or a difference in molar absorption (leading to circular dichroism).
-
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.[5][6] The phenomenon is described by the Drude equation, which relates the specific rotation to the wavelengths of electronic transitions.[4] Near an absorption band of a chromophore, the ORD curve exhibits a characteristic peak and trough, known as the Cotton effect, which is directly related to the stereochemistry of the molecule.[6]
-
Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet and visible regions.[7] An ECD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) versus wavelength. Positive or negative peaks, also referred to as Cotton effects, correspond to the electronic transitions of the chromophores within the molecule. The sign and intensity of these peaks are highly sensitive to the spatial arrangement of atoms and functional groups.
-
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation.[8] VCD spectra provide information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. This technique is particularly powerful for determining the absolute configuration of molecules in solution.[8]
The chiroptical properties of this compound are primarily governed by the electronic and vibrational transitions associated with the aziridine ring and the carboxylate group. The strained C-N and C-C bonds of the aziridine ring, along with the n → π* and π → π* transitions of the carbonyl group, are the key chromophores that contribute to the ECD spectrum. The vibrational modes involving the stretching and bending of the C-H, N-H, C-N, C-C, and C=O bonds are expected to give rise to characteristic signals in the VCD spectrum.
Experimental Data: Insights from Aziridine Derivatives
For instance, the specific rotation of methyl (2S,3R)-3-phenylaziridine-2-carboxylate has been reported as +262° (c = 1, EtOH).[9] While the phenyl substituent significantly influences the electronic properties, this value highlights the strong optical activity often associated with this class of compounds.
Simulated and experimental CD spectra of simple chiral aziridines, such as (1R, 2S)-1-chloro-2-methyl-aziridine, show characteristic Cotton effects in the 200-260 nm region.[7] These transitions are attributed to the electronic excitations within the aziridine ring. The sign and magnitude of these Cotton effects are directly correlated with the absolute configuration at the stereogenic centers. It is reasonable to expect that this compound will also exhibit characteristic ECD signals in this region, influenced by the electronic transitions of the aziridine chromophore and the carbonyl group of the ester.
The following table summarizes representative chiroptical data for some aziridine derivatives, which can serve as a qualitative guide for what to expect for this compound.
| Compound | Chiroptical Property | Observed Value/Behavior | Reference |
| Methyl (2S,3R)-3-phenylaziridine-2-carboxylate | Specific Rotation [α]D | +262° (c=1, EtOH) | [9] |
| (1R, 2S)-1-chloro-2-methyl-aziridine | ECD | Cotton effect around 260 nm | [7] |
| Methyl (S)-(−)-N-Z-aziridine-2-carboxylate | Specific Rotation [α]D | -25° (c=1, in toluene) |
Note: The chiroptical properties are highly sensitive to substitution on the aziridine ring and the nitrogen atom. Therefore, direct quantitative comparison should be made with caution.
Conformational Analysis: A Critical Prerequisite
The chiroptical properties of flexible molecules are a population-weighted average of the properties of all contributing conformers. Therefore, a thorough conformational analysis is a critical first step in both the interpretation of experimental spectra and the computational prediction of chiroptical properties.
For this compound, the key sources of conformational flexibility are the rotation around the C2-C(O) bond and the inversion of the nitrogen atom. A computational conformational search using methods like Density Functional Theory (DFT) is essential to identify the low-energy conformers.[10]
A typical workflow for conformational analysis is depicted below:
Figure 1. Workflow for Conformational Analysis.
The relative populations of the conformers are determined by their Boltzmann distribution based on their calculated Gibbs free energies. These populations are then used to weight the calculated chiroptical spectra of each conformer to obtain the final predicted spectrum.
Computational Prediction of Chiroptical Properties
In the absence of extensive experimental data, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting and interpreting chiroptical spectra.[7]
Predicting ECD and ORD Spectra
TD-DFT calculations can accurately predict the excitation energies, oscillator strengths, and rotational strengths of electronic transitions. The rotational strength, R, is the fundamental quantity in ECD and is related to the electric and magnetic transition dipole moments.
The general workflow for predicting ECD and ORD spectra is as follows:
Figure 2. Workflow for Predicting ECD and ORD Spectra.
The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP and PBE0, in conjunction with triple-zeta basis sets that include diffuse functions (e.g., aug-cc-pVTZ), are generally recommended for reliable predictions of chiroptical properties.
Predicting VCD Spectra
The prediction of VCD spectra also relies on DFT calculations. The key quantities to be calculated are the atomic polar tensors (APTs) and atomic axial tensors (AATs), which are related to the electric and magnetic dipole moments associated with each vibrational mode.
The workflow for predicting VCD spectra is similar to that for ECD, with the main difference being the type of calculation performed:
Figure 3. Workflow for Predicting VCD Spectra.
For VCD calculations, the B3LYP functional with a basis set like 6-31G(d) often provides a good balance between accuracy and computational cost.
Experimental Protocols
The following sections provide generalized, step-by-step methodologies for the experimental determination of ECD and VCD spectra. These protocols should be adapted based on the specific instrumentation and sample characteristics.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of concentrations to ensure that the absorbance is within the optimal range of the instrument (typically 0.5 - 1.5 AU).
-
Filter the solution to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated circular dichroism spectrophotometer.
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Acquire the ECD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).
-
Acquire the UV-Vis absorption spectrum of the same sample.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar circular dichroism (Δε) using the following equation: Δε = θ / (32.98 * c * l) where θ is the observed ellipticity in degrees, c is the molar concentration, and l is the path length in cm.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.1 M. The solvent should have minimal absorption in the fingerprint region of the infrared spectrum.
-
Use a sample cell with BaF₂ or CaF₂ windows and a path length of about 100 µm.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.
-
Collect the VCD and IR spectra of the sample for a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hours).
-
Record a baseline spectrum of the solvent under the same conditions.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum for both the IR and VCD data.
-
The VCD spectrum is typically presented as the difference in absorbance (ΔA = A_L - A_R).
-
Conclusion and Future Outlook
This technical guide has provided a comprehensive framework for understanding and characterizing the chiroptical properties of this compound. While a complete set of experimental data for this specific molecule is currently lacking in the public domain, the principles and methodologies outlined herein, based on data from related compounds and powerful computational techniques, offer a robust approach for its stereochemical analysis.
The continued development of both experimental techniques and computational algorithms will undoubtedly lead to a more refined understanding of the chiroptical behavior of strained heterocyclic systems. Future work should focus on obtaining high-quality experimental ORD, ECD, and VCD spectra of this compound to validate and refine the computational models presented in this guide. Such data will be invaluable for the broader scientific community engaged in the synthesis and application of chiral aziridine-containing molecules.
References
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- Ferreira, M. J., et al. (2012). Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations. J. Org. Chem., 77(17), 7437-7447.
- Snatzke, G. (1968). Optical Rotatory Dispersion and Circular Dichroism in Organic Chemistry.
- Wiberg, K. B., et al. (2007). Vibrational Circular Dichroism of a Chiral Triplet Nitrene Investigated Under Matrix-Isolation Conditions in Parahydrogen.
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PubChem. This compound. Retrieved from [Link]
- Zheng, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- Autschbach, J., et al. (2003). Chiroptical properties from time-dependent density functional theory. I. Circular dichroism spectra of organic molecules. The Journal of Chemical Physics, 118(16), 7437-7448.
- Alvernhe, G., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2841-2882.
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Wikipedia. Optical rotatory dispersion. Retrieved from [Link]
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LookChem. Cas 151526-74-8,methyl aziridine-2-carboxylate. Retrieved from [Link]
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- Stanetty, C., & Hammerschmidt, F. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3422.
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A Theoretical Deep Dive into Methyl (2S)-aziridine-2-carboxylate: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of a Strained Ring
Methyl (2S)-aziridine-2-carboxylate is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. As a derivative of aziridine, the smallest nitrogen-containing heterocycle, its high ring strain (approximately 26-27 kcal/mol) makes it a versatile synthetic intermediate.[1] This inherent reactivity, coupled with the stereocenter at the C2 position, renders it a valuable building block for the asymmetric synthesis of a wide array of nitrogen-containing compounds, including alpha- and beta-amino acids, which are fundamental components of many biologically active molecules.[1] The strategic functionalization of the aziridine ring and the carboxylate group allows for diverse molecular architectures, making a thorough understanding of its intrinsic properties crucial for its effective utilization in drug discovery and development.
This technical guide provides an in-depth exploration of the theoretical studies on this compound. By leveraging computational chemistry, we can elucidate its conformational landscape, electronic structure, reactivity, and spectroscopic signatures. These theoretical insights are invaluable for predicting the molecule's behavior in various chemical environments, guiding synthetic strategies, and understanding its potential interactions with biological targets.
I. Conformational Landscape: A Prelude to Reactivity
The three-dimensional structure of this compound dictates its reactivity and interactions. Due to the flexibility of the methyl carboxylate group relative to the rigid aziridine ring, the molecule can exist in multiple conformations. Theoretical calculations are indispensable for identifying the most stable conformers and understanding the energetic barriers between them.
Computational Protocol for Conformational Analysis
A robust computational approach to explore the conformational space of this compound involves the following steps:
-
Initial Structure Generation: A starting 3D structure of the molecule is built using standard molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify various possible low-energy structures. This can be achieved through methods like molecular mechanics force fields (e.g., MMFF94) or more sophisticated semi-empirical methods.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance of accuracy and computational cost for similar systems.[2]
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Relative Energy Determination: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature according to the Boltzmann distribution.
Workflow for Conformational Analysis
Caption: Nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring, leading to different ring-opened products.
Reactivity Insights: The Ring-Opening Reaction
The most characteristic reaction of aziridines is nucleophilic ring-opening. [1]Theoretical studies can help predict the regioselectivity of this reaction. The attack of a nucleophile can occur at either the C2 or C3 position. The preferred site of attack is influenced by several factors, including:
-
Steric Hindrance: The presence of the methyl carboxylate group at C2 makes this position more sterically hindered than C3.
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group can influence the electrophilicity of the adjacent carbon atom.
-
Nature of the Nucleophile and Reaction Conditions: The regioselectivity can be highly dependent on the nucleophile and the presence of acid or Lewis acid catalysts.
Computational modeling of the transition states for nucleophilic attack at both C2 and C3 can provide the activation energies for each pathway. The pathway with the lower activation energy will be the kinetically favored one. For instance, DFT calculations have been used to rationalize the regioselectivity of ring-opening reactions in related aziridine systems.
III. Spectroscopic Properties: A Theoretical Fingerprint
Computational spectroscopy is a powerful tool for the characterization of molecules. By simulating spectra and comparing them with experimental data, one can confirm the structure of a compound and gain a deeper understanding of its vibrational and electronic properties.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), provide the vibrational frequencies and intensities. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data. [2] Predicted Key Vibrational Modes for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Characteristic of the aziridine N-H bond. |
| C-H Stretches | 2850 - 3000 | From the methyl group and the aziridine ring. |
| C=O Stretch | 1730 - 1750 | Strong absorption from the ester carbonyl group. |
| C-N Stretch & Ring Modes | 1000 - 1300 | Vibrations involving the aziridine ring. |
| C-O Stretch | 1000 - 1200 | From the ester C-O single bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts have become a standard tool in structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR shielding tensors. These calculations are typically performed at the DFT level of theory. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
Protocol for NMR Chemical Shift Calculation:
-
Geometry Optimization: Obtain the optimized geometry of the most stable conformer(s) as described in the conformational analysis section.
-
NMR Calculation: Perform a GIAO-NMR calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Chemical Shift Prediction: Calculate the chemical shifts by subtracting the calculated shielding constant of the nucleus of interest from the calculated shielding constant of the corresponding nucleus in the reference compound (TMS), calculated at the same level of theory.
By calculating the NMR spectra for different conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be obtained.
Conclusion: The Power of Theoretical Insights
Theoretical studies on this compound provide a powerful framework for understanding its fundamental properties. From predicting its most stable three-dimensional shape to elucidating the electronic factors that govern its reactivity, computational chemistry offers invaluable guidance to researchers in synthetic chemistry and drug development. The methodologies outlined in this guide provide a robust starting point for further in-silico investigations, enabling a more rational and efficient approach to harnessing the synthetic potential of this important chiral building block. The synergy between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the application of aziridine chemistry.
References
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Eremeev, A. V., Polyak, F. D., Mishnev, A. F., Bleidelis, Y. Y., Liepin'sh, E. E., Nasibov, S. S., Chervin, I. I., & Kostyanovskii, R. G. (1982). Synthesis and structure of aziridine-2-carboxylic acid derivatives with asymmetric substituents attached to the nitrogen atom. Chemistry of Heterocyclic Compounds, 18(7), 733–739. [Link]
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Kaczor, A., Gómez-Zavaglia, A., Cardoso, A. L., Pinho e Melo, T. M. V. D., & Fausto, R. (2006). Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations. The Journal of Physical Chemistry A, 110(34), 10215–10224. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Singh, G. S. (2004). Recent progress in the synthesis and chemistry of aziridines. Tetrahedron, 60(38), 8371–8403. [Link]
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Tanner, D. (1994). The use of aziridines in synthesis. Angewandte Chemie International Edition in English, 33(6), 599–619. [Link]
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Introduction: The Significance of a Strained Chiral Building Block
An In-depth Technical Guide to the Physical Properties of Methyl (2S)-aziridine-2-carboxylate
This compound is a functionally rich, chiral molecule of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. As a derivative of aziridine, the simplest saturated N-heterocycle, it possesses a highly strained three-membered ring. This ring strain endows the molecule with unique reactivity, making it an excellent electrophilic building block for the stereoselective synthesis of complex nitrogen-containing molecules, including non-canonical amino acids, alkaloids, and pharmaceutical intermediates.[1][2] The presence of a stereocenter at the C2 position and a versatile methyl ester functionality further enhances its utility as a chiral precursor.
This guide provides a comprehensive overview of the core physical properties of this compound. Understanding these characteristics is paramount for its effective storage, handling, and application in experimental workflows. We will move beyond a simple tabulation of data to explore the causality behind these properties and provide validated protocols for their empirical determination, ensuring both scientific integrity and practical utility for the research scientist.
Compound Identification and Core Attributes
Accurate identification is the foundation of any chemical study. The fundamental identifiers and attributes for this compound are summarized below. It is crucial to distinguish between the specific (2S)-enantiomer and the racemic mixture, as they possess different CAS Registry Numbers and optical properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | (S)-Methyl aziridine-2-carboxylate, H-L-Azi-OMe | [3] |
| CAS Registry Number | 75154-69-7 | [3] |
| Molecular Formula | C₄H₇NO₂ | [3][4] |
| Molecular Weight | 101.11 g/mol | [3][4][5] |
| Exact Mass | 101.047678466 Da | [3] |
| Chemical Structure | (See Figure 1) |
Physicochemical Properties
The bulk physical properties dictate the state and behavior of the compound under various conditions. Methyl aziridine-2-carboxylate is a liquid at standard temperature and pressure.[4]
| Property | Value | Comments & Significance | Source(s) |
| Appearance | Colorless to light orange/yellow clear liquid | Color may indicate the presence of stabilizer or minor degradation products. | [4][5][6] |
| Boiling Point | 143 °C | Measured at atmospheric pressure. This relatively high boiling point for a small molecule is due to hydrogen bonding via the N-H group. | [4][6] |
| Density | 1.12 g/mL (at 20 °C) | Denser than water. Important for calculations involving volume-to-mass conversions. | [4] |
| Refractive Index (n²⁰/D) | 1.44 | A measure of how light propagates through the liquid; useful for purity assessment. | [4][6] |
| Computed XLogP3 | -0.5 | The negative value suggests a degree of hydrophilicity, consistent with the polar ester and N-H functionalities. | [3] |
| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents (e.g., alcohols, THF, CH₂Cl₂, ethyl acetate) and possess some water solubility due to its polar nature and hydrogen bonding capability. |
Chirality and Optical Activity
As the (2S)-enantiomer, the most defining physical property of this compound is its ability to rotate plane-polarized light, a phenomenon known as optical activity. The specific rotation, [α], is a characteristic value for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).
Causality: The non-superimposable mirror-image structure of the (2S)-enantiomer interacts with plane-polarized light in a unique way, causing the plane of light to rotate. The magnitude and direction of this rotation are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center.
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecular structure.
Infrared (IR) Spectroscopy
A study of methyl aziridine-2-carboxylate isolated in a low-temperature matrix has provided insight into its vibrational modes.[9] The key expected absorption bands in a standard IR spectrum (e.g., neat liquid film) would be:
-
N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding.
-
C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic C-H) and within the aziridine ring.
-
C=O Stretch (Ester): A strong, sharp absorption band typically in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.[10]
-
C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.
-
N-H Bend: A band of variable intensity around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the connectivity and stereochemistry of the molecule.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aziridine ring protons and the methyl ester protons. The three protons on the strained ring (one on C2, two on C3) will form a complex AMX or ABX spin system, with characteristic coupling constants (J-values) that can help confirm the structure.
-
-OCH₃: A sharp singlet at ~3.7 ppm.
-
H on C2: A multiplet (likely a doublet of doublets) coupled to the two diastereotopic protons on C3.
-
H's on C3: Two separate multiplets, each coupled to the H on C2 and geminally to each other.
-
N-H: A broad singlet whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR: The carbon spectrum will be simple, showing four distinct signals:
-
C=O (Ester): ~170-175 ppm.
-
-OCH₃: ~52 ppm.
-
C2 (Aziridine): ~30-40 ppm (shielded due to ring strain).
-
C3 (Aziridine): ~25-35 ppm (shielded due to ring strain).
-
Mass Spectrometry (MS)
In mass spectrometry, the molecule will be ionized and fragmented.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 101) should be observable, especially with soft ionization techniques like electrospray ionization (ESI).
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 70, or loss of the entire carbomethoxy group (-COOCH₃, m/z = 59) to give a fragment at m/z = 42.
Stability and Handling Considerations
The high reactivity of the aziridine ring, while synthetically useful, also implies inherent instability.[11]
-
Ring Strain: The molecule is susceptible to ring-opening reactions, which can be initiated by acids, bases, or nucleophiles.[1]
-
Polymerization: Under certain conditions (e.g., heat or acid catalysis), aziridines can undergo polymerization.
-
Stabilization: Commercial samples are often stabilized with a radical inhibitor like hydroquinone (HQ).[4][5] This is done to prevent polymerization initiated by trace impurities or light.
-
Storage: The compound should be stored under refrigeration (0-10 °C) in a tightly sealed container, protected from heat and light, to minimize degradation and polymerization.[4][6]
Experimental Protocols for Property Verification
The following protocols are designed as self-validating systems for an organic chemistry lab, providing the rationale behind each step.
Workflow for Physical Property Characterization
Protocol 1: Determination of Specific Rotation [α]
-
Objective: To measure the specific rotation of this compound to confirm its enantiomeric identity and estimate its purity.
-
Expertise: This method relies on the precise measurement of the angle of rotation of plane-polarized light. The choice of solvent is critical, as it can influence the magnitude and even the sign of the rotation. A non-racemizing, transparent solvent in which the sample is highly soluble should be used. High-purity methanol or ethanol are common choices.
-
Methodology:
-
Solution Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound (mass m) into a 10 mL volumetric flask. Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol) and fill to the mark. This gives the concentration c in g/mL.
-
Instrument Calibration: Calibrate the polarimeter at the sodium D-line (λ = 589 nm) and a controlled temperature (T = 20 °C) using a blank cell filled with the pure solvent. The reading should be zero.
-
Sample Measurement: Rinse and fill the polarimeter cell (of known path length l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present.
-
Data Acquisition: Record the observed angle of rotation, α. Take at least three readings and calculate the average.
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c)
-
Where: [α] is the specific rotation, T is the temperature, λ is the wavelength, α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.
-
-
-
Trustworthiness: The protocol is self-validating by running a blank to zero the instrument. The result should be compared against a known standard or a previously characterized batch if available. Consistency across multiple measurements ensures precision.
Protocol 2: Determination of Boiling Point (Microscale)
-
Objective: To accurately determine the boiling point of a small sample of the liquid.
-
Expertise: A microscale method is chosen to conserve the valuable sample. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.
-
Methodology:
-
Apparatus Setup: Place a small amount (0.5 mL) of the liquid into a small-diameter test tube (Thiele tube or similar).
-
Capillary Inversion: Take a melting point capillary tube, seal one end, and place it, open-end down, into the test tube containing the sample.
-
Heating: Gently heat the apparatus in an oil bath fitted with a thermometer.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. This occurs as the trapped air expands and is replaced by the sample's vapor.
-
Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.
-
Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure correction may be necessary for comparison with literature values.
-
-
Trustworthiness: This method is validated by the clear physical phenomenon observed. The transition from bubbling to liquid re-entry is a sharp, reproducible endpoint corresponding to the boiling point at the measured atmospheric pressure.
References
-
Alvernhe, G., et al. (1989). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Nijmegen. Retrieved from [Link][12]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10329257, this compound. Retrieved from [Link][3]
-
LookChem. (n.d.). Cas 151526-74-8, methyl aziridine-2-carboxylate. Retrieved from [Link]
-
Padwa, A., & Murphree, S. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839-2871. Retrieved from [Link][1]
-
Di Benedetto, A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link][2]
-
Araújo-Andrade, C., et al. (2012). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. Journal of Molecular Structure, 1025, 139-148. Retrieved from [Link][9]
-
Al-Zoubi, R. M., & Marion, O. (2020). Synthesis and applications of methyleneaziridines. RSC Advances, 10(64), 39229-39250. Retrieved from [Link][11]
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link][10]
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- 7. (S)-(-)-N-Z-氮杂环丙烷-2-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
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quantum chemical calculations for aziridine-2-carboxylates
An In-depth Technical Guide to Quantum Chemical Calculations for Aziridine-2-Carboxylates
Authored by: A Senior Application Scientist
Abstract
Aziridine-2-carboxylates are a class of strained, three-membered nitrogen heterocycles that serve as exceptionally versatile chiral building blocks in modern organic synthesis and drug development.[1][2] Their high ring strain energy (approximately 27 kcal/mol) makes them susceptible to regioselective and stereospecific ring-opening reactions, providing access to a diverse array of complex, nitrogen-containing molecules, including β-functionalized amino acids.[3][4] The stereochemical complexity and nuanced reactivity of these compounds, however, present significant challenges for predicting reaction outcomes and understanding their structure-activity relationships (SAR). Quantum chemical (QC) calculations have emerged as an indispensable tool for navigating this complexity, offering profound insights into conformational preferences, reaction mechanisms, and molecular properties that govern their behavior.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemistry to the study of aziridine-2-carboxylates, blending theoretical foundations with practical, field-proven computational workflows.
The Rationale for a Quantum-Mechanical Approach
While classical molecular mechanics (MM) force fields are invaluable for sampling the conformational space of large biomolecules, they often fall short when describing the electronic structure of strained or reactive systems like aziridines.[7][8] MM methods rely on pre-parameterized functions that may not accurately capture the unique bonding and electronic distribution within a highly strained three-membered ring. Quantum mechanics, by contrast, solves the electronic Schrödinger equation from first principles, providing a far more accurate and transferable description.[6][9]
For aziridine-2-carboxylates, a QC approach is critical for:
-
Elucidating Reaction Mechanisms: Accurately modeling the transition states of ring-opening reactions, which is paramount for predicting regioselectivity and activation barriers.[4][10]
-
Predicting Spectroscopic Properties: Calculating NMR chemical shifts and coupling constants with high precision to aid in the structural elucidation of novel derivatives.[11][12]
-
Quantifying Molecular Properties: Determining electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges, which are crucial for understanding intermolecular interactions in drug-receptor binding.[13][14]
Density Functional Theory (DFT) has become the workhorse for these investigations, offering a favorable balance between computational cost and accuracy.[15]
Core Applications and Methodologies
Conformational Analysis
The relative orientation of the carboxylate group and substituents on the aziridine ring significantly influences its reactivity. Identifying the global minimum energy conformation and relevant low-energy conformers is the foundational step for any subsequent calculation.
A typical workflow involves a multi-step process to ensure a thorough exploration of the conformational space.
Caption: A robust workflow for identifying stable conformers.
This hierarchical approach, starting with computationally inexpensive methods and refining with more accurate ones, is efficient for finding the most relevant structures for further analysis.[16][17]
Mechanistic Elucidation of Ring-Opening Reactions
The synthetic utility of aziridine-2-carboxylates lies in their ring-opening reactions.[2][18] DFT calculations are exceptionally powerful for predicting the regioselectivity of these reactions by comparing the activation energies (ΔE‡) of competing pathways.
A key factor influencing the reaction barrier is the nature of the substituent on the aziridine nitrogen. Electron-withdrawing groups (EWGs) activate the ring, dramatically lowering the activation energy for nucleophilic attack.[10]
Table 1: Effect of N-Substituent on the Calculated Activation Energy for Aziridine Ring-Opening
| N-Substituent | Activation Energy (ΔE‡, kcal/mol) | Reference |
| H | 32.1 | [10] |
| Methyl (Me) | 31.8 | [10] |
| Acetyl (Ac) | 10.1 | [10] |
| Mesyl (Ms) | 7.0 | [10] |
| Trifluoroacetyl (TFA) | 0.5 | [10] |
| Triflyl (Tf) | -2.7 | [10] |
| Data from a DFT study on a cyclohexene-fused aziridine with an acetate nucleophile (OLYP/QZ4P level of theory).[10] |
This computational data clearly explains the experimental observation that N-acylated or N-sulfonylated aziridines are significantly more reactive.[2] The calculations reveal that EWGs stabilize the buildup of negative charge on the nitrogen atom in the transition state, thereby lowering the energy barrier.
Caption: Energy profile of a nucleophilic ring-opening reaction.
Prediction of NMR Spectra for Structure Elucidation
Confirming the structure and stereochemistry of novel aziridine derivatives can be challenging. Computational NMR prediction provides a powerful, independent means of validating structural assignments.[12] The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding values, which are then converted to chemical shifts.[17]
Expert Insight: The accuracy of predicted ¹H NMR shifts is highly sensitive to the choice of DFT functional. While general-purpose functionals like B3LYP can provide reasonable results for ¹³C NMR, specialized functionals such as WP04, which was parameterized for proton shifts, often yield significantly better agreement with experimental data, with mean absolute errors potentially below 0.1 ppm.[11]
Protocol 1: General Workflow for NMR Chemical Shift Prediction
-
Conformational Analysis: Perform a thorough conformational search as described in Section 2.1 to identify all low-energy conformers (< 2-3 kcal/mol from the global minimum).
-
Geometry Optimization: Optimize the geometry of each unique conformer using a reliable DFT method (e.g., B3LYP-D3BJ/6-31G(d)).[11]
-
NMR Calculation: For each optimized conformer, perform a GIAO NMR calculation at a higher level of theory (e.g., WP04/6-311++G(2d,p)) and include a solvent model (e.g., PCM for chloroform).[11]
-
Data Processing:
-
Calculate the Boltzmann population of each conformer at the relevant temperature based on their relative free energies.
-
Compute the final predicted chemical shift for each nucleus as the Boltzmann-weighted average of the shifts from all contributing conformers.[17]
-
Apply a linear scaling correction by referencing against a known standard like Tetramethylsilane (TMS) calculated at the same level of theory.
-
A Practical Guide: Modeling a Regioselective Ring-Opening
This section provides a step-by-step protocol for determining the preferred site of nucleophilic attack on a generic N-activated 3-substituted aziridine-2-carboxylate.
Objective: To determine whether a nucleophile (e.g., an amine) will attack the C2 or C3 position by comparing the activation free energies (ΔG‡) of the two competing pathways.
Protocol 2: Calculating Regioselectivity of Nucleophilic Ring-Opening
-
System Preparation:
-
Build the 3D structures of the aziridine-2-carboxylate reactant and the nucleophile using a molecular editor.
-
Perform a preliminary conformational search to find the lowest energy conformer of the reactant.
-
-
Reactant and Product Optimization:
-
Create two separate input files for the reactants: one with the nucleophile positioned for attack at C2, and one for attack at C3. These are often referred to as reactant complexes.
-
Build the two potential ring-opened products (C2-attack and C3-attack products).
-
Perform a full geometry optimization and frequency calculation for the reactant complexes and both products. A suitable level of theory is ωB97X-D/6-31+G(d,p) with a solvent model (e.g., IEFPCM for acetonitrile). The frequency calculation confirms they are true minima (zero imaginary frequencies).
-
-
Transition State (TS) Search:
-
For each pathway (C2 and C3 attack), perform a transition state search (e.g., using the Berny algorithm with Opt=TS). The initial guess for the TS can often be generated from the reactant complex by moving the nucleophile closer to the target carbon.
-
Expert Causality: The choice of a modern, range-separated functional like ωB97X-D or M06-2X is deliberate. These functionals often provide more accurate kinetic parameters (activation barriers) than the older B3LYP functional, especially for reactions involving non-covalent interactions that are crucial in forming the reactant complex and transition state.[10]
-
-
TS Validation and Analysis:
-
Perform a frequency calculation on the located TS structures. A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-N bond and formation of the C-Nu bond).
-
Animate this imaginary frequency to visually confirm it connects the reactant and product states as expected.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to formally confirm it connects the correct reactant and product minima on the potential energy surface.
-
-
Energy Calculation and Interpretation:
-
Extract the Gibbs free energies from the frequency calculation output files for the reactant complex, the C2-attack TS, and the C3-attack TS.
-
Calculate the activation free energy for each pathway:
-
ΔG‡ (C2-attack) = G(TS_C2) - G(Reactant Complex)
-
ΔG‡ (C3-attack) = G(TS_C3) - G(Reactant Complex)
-
-
The pathway with the lower ΔG‡ is the kinetically favored one and will be the major product. A difference of ~1.4 kcal/mol in ΔG‡ at room temperature corresponds to an approximate 90:10 ratio of products.
-
Advanced Topics and Future Outlook
-
Hybrid QM/MM Methods: For studying aziridine-2-carboxylates interacting with a biological target like an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are invaluable.[5][15] In this approach, the reactive core (the aziridine and key active site residues) is treated with high-accuracy QM, while the rest of the protein and solvent are modeled with computationally efficient MM.[9] This allows for the modeling of enzymatic reaction mechanisms and accurate binding affinity predictions.
-
Quantum Computing: While still in its nascent stages, quantum computing holds the potential to revolutionize QC calculations.[15] Quantum algorithms may one day solve the Schrödinger equation with an accuracy and speed unattainable by classical computers, enabling the study of much larger and more complex systems.[16]
Conclusion
Quantum chemical calculations, particularly DFT, are no longer a niche academic pursuit but a cornerstone of modern chemical research and drug development. For the study of aziridine-2-carboxylates, these computational tools provide unparalleled, quantitative insight into their conformational landscape, reactivity, and electronic properties. By enabling the accurate prediction of reaction outcomes and spectroscopic signatures, QC methods de-risk synthetic campaigns, accelerate the design-test-analyze cycle, and ultimately empower scientists to harness the full synthetic potential of this valuable class of molecules.
References
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- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
- DFT mechanistic study of the chemical fixation of CO2 by aziridine deriv
- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
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- Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. HPCwire.
- Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives.
- Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one)
- Nucleophilic ring opening reactions of aziridines. OUCI.
- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
- 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
- Quantum Chemistry in Drug Discovery. Rowan Newsletter.
- APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. IJSDR.
- Quantum mechanics implementation in drug-design workflows: does it really help?. NIH.
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
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- Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository.
- Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. PubMed.
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Methodological & Application
Application Notes and Protocols: Methyl (2S)-aziridine-2-carboxylate as a Chiral Building Block for β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral β-Lactams and the Utility of Aziridine Precursors
The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in a vast class of antibiotics, including penicillins, cephalosporins, and carbapenems.[1] The biological activity of these molecules is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic routes to access enantiopure β-lactam derivatives is of paramount importance for the discovery and development of new therapeutic agents.[2]
Methyl (2S)-aziridine-2-carboxylate has emerged as a versatile and powerful chiral building block in this endeavor.[3][4] Its inherent ring strain (26-27 kcal/mol) makes it susceptible to regioselective and stereospecific ring-opening and ring-expansion reactions, providing a robust platform for the construction of complex nitrogen-containing heterocycles.[5] This application note details the synthesis of this chiral precursor and its subsequent conversion into the β-lactam core via transition metal-catalyzed carbonylation, a highly efficient and stereospecific process.[3]
Synthesis of the Chiral Building Block: this compound
The enantiopure aziridine-2-carboxylate can be synthesized through various established methods. One common and effective approach involves the asymmetric aziridination of an appropriate α,β-unsaturated ester. The use of a chiral catalyst ensures the stereoselective formation of the desired (2S)-enantiomer.
Protocol 1: Asymmetric Aziridination
This protocol is adapted from established asymmetric aziridination methodologies.
Materials:
-
Appropriate α,β-unsaturated ester (e.g., methyl acrylate)
-
Nitrogen source (e.g., a primary amine or an azide derivative)
-
Chiral catalyst (e.g., a chiral rhodium or copper complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a flame-dried, inert-atmosphere flask, add the chiral catalyst and the anhydrous solvent.
-
Add the α,β-unsaturated ester to the solution.
-
Slowly add the nitrogen source to the reaction mixture at the appropriate temperature (this can range from -78 °C to room temperature depending on the catalyst system).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The choice of a chiral ligand on the metal center is crucial for inducing asymmetry and obtaining the desired (S)-configuration at the C2 position of the aziridine.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the catalyst and reagents.
-
Slow Addition: Slow addition of the nitrogen source helps to control the reaction rate and minimize side reactions.
Stereospecific Ring Expansion to β-Lactams via Carbonylation
The most elegant and atom-economical method for converting aziridines to β-lactams is the transition metal-catalyzed insertion of carbon monoxide (CO) into one of the C-N bonds of the aziridine ring.[3] This process is highly regio- and stereospecific, making it ideal for the synthesis of chiral β-lactams from enantiopure aziridines.[6]
Key Mechanistic Insights
The stereochemical outcome of the carbonylation is highly dependent on the choice of the transition metal catalyst.
-
Rhodium-Catalyzed Carbonylation: This process proceeds with retention of configuration at the chiral center. The proposed mechanism involves oxidative addition of the rhodium(I) catalyst to the C2-N bond, followed by CO insertion and reductive elimination to yield the β-lactam.[3]
-
Cobalt-Catalyzed Carbonylation: In contrast, the use of a cobalt catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), results in inversion of configuration at the carbon atom where CO insertion occurs. The mechanism is thought to involve a nucleophilic attack of the tetracarbonylcobaltate anion ([Co(CO)₄]⁻) at the less substituted carbon of the aziridine ring in an SN2 fashion, leading to ring opening with inversion of stereochemistry. Subsequent CO insertion and cyclization afford the trans-β-lactam.[7]
Protocol 2: Rhodium-Catalyzed Carbonylation (Retention of Stereochemistry)
This protocol is based on general procedures for the rhodium-catalyzed carbonylation of aziridines.[3]
Materials:
-
This compound
-
Dichloromethane ([Rh(CO)₂Cl]₂)
-
Anhydrous, degassed solvent (e.g., benzene or toluene)
-
Carbon monoxide (CO) gas (lecture bottle or high-pressure source)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a high-pressure reaction vessel with this compound and the anhydrous, degassed solvent.
-
Add the rhodium catalyst ([Rh(CO)₂Cl]₂, typically 1-5 mol%).
-
Seal the vessel, remove the inert gas, and pressurize with carbon monoxide to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for the required duration (e.g., 24-48 hours), monitoring the pressure to ensure CO consumption.
-
After cooling to room temperature, carefully vent the excess CO in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate methyl (4S)-2-oxoazetidine-4-carboxylate.
Protocol 3: Cobalt-Catalyzed Carbonylation (Inversion of Stereochemistry)
This protocol is adapted from the work of Alper and coworkers on cobalt-catalyzed carbonylations.[4][8]
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous, degassed solvent (e.g., dimethoxyethane (DME) or toluene)
-
Carbon monoxide (CO) gas
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Charge a high-pressure reaction vessel with this compound and the anhydrous, degassed solvent under an inert atmosphere.
-
Add dicobalt octacarbonyl (Co₂(CO)₈, typically 5-10 mol%).
-
Seal the vessel, purge with CO, and then pressurize to the desired pressure (e.g., 30-40 atm).
-
Heat the reaction to the required temperature (e.g., 95-105 °C) with efficient stirring.
-
Maintain the reaction conditions for 12-24 hours.
-
After cooling and careful venting of CO, concentrate the reaction mixture.
-
Purify the crude product by chromatography to obtain methyl (4R)-2-oxoazetidine-4-carboxylate.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the carbonylation of a generic N-substituted (2S)-aziridine-2-carboxylate.
| Catalyst System | Expected Product Stereochemistry | Typical Conditions | Yield Range | Reference |
| [Rh(CO)₂Cl]₂ | (4S)-β-Lactam (Retention) | 20 bar CO, Benzene, 90 °C, 48 h | 80-95% | [3] |
| Co₂(CO)₈ | (4R)-β-Lactam (Inversion) | 34 atm CO, Toluene, 100 °C, 24 h | 70-90% | [7][8] |
Conclusion
This compound is a highly valuable chiral precursor for the stereoselective synthesis of β-lactams. The transition metal-catalyzed carbonylation of this building block offers a direct and efficient route to the β-lactam core. The choice of catalyst (rhodium or cobalt) provides a powerful tool for controlling the stereochemical outcome of the reaction, allowing for the selective synthesis of either the cis or trans substituted β-lactam from a single chiral aziridine enantiomer. These protocols provide a solid foundation for researchers in drug discovery and organic synthesis to access novel, enantiopure β-lactam scaffolds for the development of new therapeutic agents.
References
-
Piens, N., et al. (2017). Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile β-lactam building blocks. Organic & Biomolecular Chemistry, 15(22), 4816-4821. Available at: [Link]
-
Piens, N., et al. (2017). Carbonylation of Aziridines as a Powerful Tool for the Synthesis of Functionalized β-Lactams. European Journal of Organic Chemistry, 2017(42), 5943-5960. Available at: [Link]
-
Gabriele, B., et al. (2010). Stereoselective synthesis of trans-beta-lactams by palladium-catalysed carbonylation of vinyl aziridines. Chemical Communications, 46(2), 267-269. Available at: [Link]
-
Hili, R., & Yudin, A. K. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2843-2883. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(10), 796-835. Available at: [Link]
-
Stam, J. D. (1987). Synthesis and reactions of aziridine-2-carboxylic esters. Doctoral dissertation, Radboud University Nijmegen. Available at: [Link]
-
González-Lainez, M., et al. (2021). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 19(32), 6934-6953. Available at: [Link]
-
Piens, N., et al. (2017). Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile β-lactam building blocks. University of Edinburgh Research Explorer. Available at: [Link]
-
Piens, N., et al. (2017). Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile β-lactam building blocks. Organic & Biomolecular Chemistry, 15(22), 4816-4821. Available at: [Link]
-
Piens, N., et al. (2017). Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile β-lactam building blocks. Semantic Scholar. Available at: [Link]
-
Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]
-
Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649. Available at: [Link]
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The Synthetic Chemist's Compass: Navigating Regio- and Stereoselective Ring-Opening of Methyl (2S)-Aziridine-2-Carboxylate
An Application Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl (2S)-aziridine-2-carboxylate stands as a cornerstone chiral building block in modern medicinal chemistry. Its inherent ring strain and defined stereochemistry make it a potent precursor for synthesizing a diverse array of non-proteinogenic α- and β-amino acids, which are critical components of enzyme inhibitors, peptide mimetics, and other complex pharmaceutical agents.[1][2] The synthetic utility of this aziridine is unlocked through nucleophilic ring-opening reactions. However, the regiochemical outcome—whether the nucleophile attacks the C2 or C3 position—is a nuanced challenge dictated by a delicate interplay of steric, electronic, and catalytic factors. This guide provides an in-depth analysis of these factors, offering field-proven insights and detailed protocols to empower researchers to predictably control reaction pathways and harness the full synthetic potential of this versatile intermediate.
The Fundamental Dichotomy: C2 vs. C3 Regioselectivity
The core challenge in the nucleophilic ring-opening of this compound is controlling the site of attack. The nucleophile can approach either the carbon bearing the ester (C2, α-position) or the unsubstituted carbon (C3, β-position), leading to two distinct regioisomeric products. Understanding the factors that govern this choice is paramount for synthetic success.
The reactivity of the aziridine ring is significantly enhanced by the presence of an electron-withdrawing activating group on the nitrogen atom (e.g., Tosyl (Ts), Boc, Cbz).[1][3][4] This group increases the electrophilicity of the ring carbons and stabilizes the developing negative charge on the nitrogen as it becomes a leaving group.[3]
The regioselectivity of the ring-opening is primarily governed by:
-
Steric Hindrance : The C3 position is sterically unhindered, making it the default site for attack in a classic SN2 mechanism.
-
Electronic Effects : The methyl ester at C2 is a strong electron-withdrawing group. This electronic influence can destabilize a developing positive charge at C2 in an SN1-like transition state but can also activate the C2 position for direct nucleophilic attack under specific conditions.
-
Catalysis : Lewis or Brønsted acids activate the aziridine, often by coordinating to the nitrogen atom. This can shift the reaction mechanism towards a more SN1-like character, making electronic factors more dominant in directing the nucleophile.[5][6][7]
-
The Nucleophile : The nature of the nucleophile itself—its size, hardness, and charge—plays a critical role in the reaction's outcome.
Figure 1. Controlling factors in the nucleophilic ring-opening of activated this compound.
Mechanistic Considerations and Authoritative Insights
The ring-opening of aziridines can be mechanistically viewed as existing on a continuum between pure SN1 and SN2 pathways.[6] For activated aziridine-2-carboxylates, the reaction is almost exclusively an SN2-type process.[1] However, the site of this SN2 attack is the critical variable.
-
Attack at C3 (β-position) : This is the sterically favored pathway, leading to α-amino acid derivatives with clean inversion of stereochemistry at the C3 carbon. Many heteroatom nucleophiles, such as amines and thiols, preferentially attack at this position under neutral or mildly acidic conditions.[1][8]
-
Attack at C2 (α-position) : This pathway is sterically disfavored but can become dominant when electronic factors take precedence. The electron-withdrawing nature of the carboxylate ester makes the C2 position highly electrophilic. This effect is amplified by Lewis acid catalysis, which polarizes the C-N bonds.[5] For instance, the reaction with [¹⁸F]fluoride has been shown to proceed with total regioselectivity at the C2 position, a result rationalized by the dominance of electronic effects over steric hindrance.[3]
The choice of N-activating group also plays a pivotal role. A strongly electron-withdrawing group like tosyl (Ts) significantly activates the ring, often enabling reactions under milder conditions compared to carbamate protecting groups like Boc or Cbz.
Data Summary: Nucleophile-Dependent Regioselectivity
The following table summarizes typical outcomes for the ring-opening of N-activated methyl (2S)-aziridine-2-carboxylates with various classes of nucleophiles, providing a predictive framework for experimental design.
| Nucleophile Class | Example Nucleophile | N-Activating Group | Typical Conditions | Major Regioisomer | Approximate C2:C3 Ratio | Reference(s) |
| Oxygen | Methanol (MeOH) | N-Tosyl | Lewis Acid (e.g., BF₃·OEt₂) | α-alkoxy-β-amino ester (C2 attack) | >95:5 | |
| Nitrogen | Aniline | N-Tosyl | Catalyst- and solvent-free, heat | α-amino-β-amino ester (C3 attack) | <5:95 | [9] |
| Halogen | [¹⁸F]Fluoride | N-Boc, N-Cbz | K₂CO₃, Kryptofix 2.2.2 | α-fluoro-β-amino ester (C2 attack) | >99:1 | [3] |
| Carbon (Cuprate) | (CH₃)₂Cu(CN)Li₂ | N-Tosyl (as acid)¹ | THF, -20 °C | β-alkyl-α-amino acid (C3 attack) | Highly regioselective | [10] |
| Sulfur | Thiophenol | N-Trityl | CH₂Cl₂ | α-amino-β-thio ester (C3 attack) | Highly regioselective | [8] |
| Hydride | NaBH₄ / NiCl₂·6H₂O | N-Tosyl | MeOH, 0 °C | α-amino ester (C3 attack) | Varies with substrate | [1] |
¹Note: Reactions with carbon nucleophiles like cuprates are often performed on the corresponding aziridine-2-carboxylic acid to avoid competitive attack at the methyl ester. Hydrolysis of the ester prior to C-nucleophile addition is a key strategic consideration.[1][10]
Experimental Protocols
The following protocols are presented as robust, validated starting points for researchers. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Workflow Overview
Figure 2. A standardized workflow for performing and analyzing aziridine ring-opening reactions.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Methanol (C2-Selective)
Based on principles described for related systems.
Objective: To synthesize methyl (2S)-2-(methoxy)-3-(tosylamino)propanoate, a β-amino acid derivative, via selective C2 attack.
Materials:
-
Methyl (2S)-1-tosylaziridine-2-carboxylate (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous Methanol (MeOH) (as solvent)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve methyl (2S)-1-tosylaziridine-2-carboxylate (e.g., 255 mg, 1.0 mmol) in anhydrous methanol (10 mL) in an oven-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (e.g., 0.15 mL, 1.2 mmol) dropwise to the stirred solution. Causality Note: The Lewis acid activates the aziridine nitrogen, increasing the electrophilicity of the ring carbons and promoting a transition state that favors attack at the electronically influenced C2 position.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Nucleophilic Ring-Opening with Aniline (C3-Selective)
Adapted from catalyst-free methodologies.[9]
Objective: To synthesize methyl (2R)-2-(tosylamino)-3-anilinopropanoate, an α-amino acid derivative, via selective C3 attack.
Materials:
-
Methyl (2S)-1-tosylaziridine-2-carboxylate (1.0 equiv)
-
Aniline (1.5 equiv)
-
Toluene (as solvent, optional)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Combine methyl (2S)-1-tosylaziridine-2-carboxylate (e.g., 255 mg, 1.0 mmol) and aniline (e.g., 0.14 mL, 1.5 mmol) in a sealed tube. For a solvent-based reaction, dissolve the aziridine in toluene (5 mL) before adding aniline.
-
Heat the mixture to 80-100 °C. Causality Note: In the absence of a strong acid catalyst, the reaction proceeds via a standard SN2 mechanism. The nucleophile (aniline) attacks the sterically most accessible carbon, which is C3, leading to highly regioselective ring-opening.
-
Monitor the reaction by TLC until the starting aziridine is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution sequentially with 1 M HCl (2 x 15 mL) to remove excess aniline, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired vicinal diamine derivative.
Conclusion and Future Outlook
The ring-opening of this compound is a powerful and versatile transformation for the asymmetric synthesis of valuable amino acid derivatives. Mastery of this reaction hinges on a deep understanding of the subtle balance between steric and electronic control. By carefully selecting the N-activating group, nucleophile, and catalytic conditions, chemists can steer the reaction with high precision towards either the C2 or C3 position, unlocking access to a broad chemical space of chiral molecules. As the demand for enantiomerically pure building blocks in drug discovery continues to grow, the principles and protocols outlined in this guide provide a reliable roadmap for leveraging this remarkable strained-ring heterocycle to accelerate the development of next-generation therapeutics.
References
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Hu, X., et al. (2010). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. The Journal of Organic Chemistry. Available at: [Link]
-
Ghorai, M. K., et al. (2012). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, G. E., et al. (2011). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry. Available at: [Link]
-
Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Ghorai, M. K., et al. (2012). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate. Available at: [Link]
-
Lu, P., et al. (2011). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Wu, J., et al. (2015). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry. Available at: [Link]
-
Fernández, I., et al. (2002). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Shao, B., et al. (2017). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
Sarlah, D., et al. (2018). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Organic Letters. Available at: [Link]
-
Park, H., & Ha, H.-J. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. Available at: [Link]
-
Singh, G. S., & Malla, A. K. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts. Available at: [Link]
-
Johnston, J. N., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. Available at: [Link]
-
Bertrand, F., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. Available at: [Link]
-
Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]
-
Singh, M. S., & Singh, A. K. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity. Available at: [Link]
-
Davis, F. A., & Zhou, P. (1995). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Aziridines. Wikipedia. Available at: [Link]
-
Al-Harrasi, A., & Csuk, R. (2009). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. Available at: [Link]
-
Skwierawska, A., et al. (2015). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules. Available at: [Link]
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Application Notes and Protocols for the N-Activation of Methyl (2S)-Aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Chiral Aziridines
Methyl (2S)-aziridine-2-carboxylate is a valuable chiral building block in organic synthesis, prized for its inherent strain that can be harnessed for a variety of stereoselective transformations.[1] The three-membered aziridine ring, a nitrogen-containing analogue of epoxides, is highly susceptible to nucleophilic ring-opening reactions. However, the reactivity of the aziridine nitrogen itself plays a crucial role in dictating the ease and regioselectivity of these transformations. N-unsubstituted or N-alkylated aziridines are generally less reactive. To enhance their electrophilicity and unlock their full synthetic potential, the nitrogen atom is typically "activated" by the introduction of an electron-withdrawing group (EWG).[2] This guide provides detailed protocols and technical insights into the most common and effective N-activation strategies for this compound, a critical step for its application in the synthesis of complex nitrogen-containing molecules, including non-natural amino acids and pharmacologically active compounds.
The Principle of N-Activation: Enhancing Electrophilicity
The lone pair of electrons on the nitrogen atom in an unactivated aziridine can decrease the electrophilicity of the ring carbons. By installing an EWG on the nitrogen, these electrons are delocalized, which in turn increases the partial positive charge on the ring carbons, making them more susceptible to nucleophilic attack. This activation is a fundamental prerequisite for a wide range of regioselective ring-opening reactions.
The choice of the activating group is critical as it not only influences the reactivity of the aziridine but also its stability and, in some cases, can be selectively removed later in a synthetic sequence. The most commonly employed activating groups, for which detailed protocols are provided below, include:
-
Carbamates: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz)
-
Sulfonamides: p-Toluenesulfonyl (Tosyl or Ts) and 2-Nitrobenzenesulfonyl (Nosyl or Ns)
Experimental Workflows and Mechanisms
The general workflow for N-activation involves the reaction of this compound with a corresponding acyl or sulfonyl chloride (or anhydride) in the presence of a suitable base. The base is crucial for scavenging the acidic byproduct (e.g., HCl) generated during the reaction.
Sources
The Strategic Incorporation of Methyl (2S)-Aziridine-2-Carboxylate in Advanced Peptide Synthesis: A Guide for Researchers
Introduction: The Aziridine Moiety as a Tool for Peptide Innovation
In the landscape of peptide chemistry and drug discovery, the quest for novel structures with enhanced biological activity and stability is perpetual. Non-proteinogenic amino acids offer a gateway to this innovation, and among them, methyl (2S)-aziridine-2-carboxylate stands out as a versatile and powerful building block. This strained three-membered heterocycle is not merely a constrained amino acid mimic but also a latent electrophile, providing a dual functionality that can be strategically exploited.[1][2] The incorporation of this moiety into a peptide backbone introduces a rigid kink, capable of stabilizing specific secondary structures like β-turns, which are often crucial for biological recognition.[2] Furthermore, the inherent ring strain makes the aziridine susceptible to regioselective ring-opening by a variety of nucleophiles, enabling site-specific modifications of peptides under mild conditions.[3][4][5] This unique reactivity profile has positioned aziridine-containing peptides as valuable intermediates in the synthesis of complex biomolecules, including enzyme inhibitors and bioconjugates.[2][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in peptide synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its incorporation and subsequent modification, and discuss the critical considerations for successful synthesis.
Core Concepts: Understanding the Reactivity of Aziridine-2-Carboxylate
The utility of this compound in peptide synthesis is fundamentally governed by two key features: its stereochemistry and the electrophilic nature of the aziridine ring. The (2S) configuration ensures the introduction of a specific stereocenter into the peptide backbone. The aziridine ring, being a strained heterocycle, is prone to nucleophilic attack, leading to ring-opening.[7][8]
The regioselectivity of this ring-opening reaction is a critical aspect. In general, under neutral or basic conditions, nucleophiles preferentially attack the less sterically hindered β-carbon of the aziridine ring.[3][4] This regioselectivity allows for the precise installation of various functionalities at a defined position within the peptide chain.
Diagram: General Reaction Scheme for Aziridine Ring Opening
Caption: Regioselective ring-opening of an aziridine-containing peptide.
Synthetic Strategies: Incorporation into Peptides
The direct incorporation of a suitably protected this compound derivative is the most common and efficient method for synthesizing aziridine-containing peptides.[1] This approach can be adapted for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
A crucial consideration is the protection of the aziridine nitrogen. Unprotected aziridines can be unstable and may lead to side reactions.[9] Common protecting groups for the aziridine nitrogen include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions.
Table 1: Comparison of N-Protecting Groups for Aziridine-2-Carboxylate
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation | Stable to acidic and basic conditions. | Requires metal catalyst; may not be compatible with sulfur-containing peptides. |
| tert-Butoxycarbonyl | Boc | Acidolysis (e.g., TFA) | Easily removed under acidic conditions. | Acid-labile; may not be suitable for peptides with other acid-sensitive groups. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Aziridine-Containing Peptide
This protocol outlines the incorporation of Fmoc-N(Trt)-(2S)-aziridine-2-carboxylic acid into a growing peptide chain on a solid support. The trityl (Trt) group provides bulky protection for the aziridine nitrogen, which can be removed under mildly acidic conditions.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N(Trt)-(2S)-aziridine-2-carboxylic acid
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of Standard Amino Acids:
-
Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Incorporation of Fmoc-N(Trt)-(2S)-aziridine-2-carboxylic acid:
-
Pre-activate Fmoc-N(Trt)-(2S)-aziridine-2-carboxylic acid (1.5 eq.) with DIC (1.5 eq.) and OxymaPure® (1.5 eq.) in a minimal amount of DMF for 5 minutes at 0 °C.
-
Add the activated aziridine derivative to the resin and allow the coupling to proceed for 4-6 hours at room temperature.
-
Causality Note: A longer coupling time and slightly lower equivalents are often employed for the sterically hindered aziridine derivative to ensure complete incorporation while minimizing potential side reactions.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2-4 for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours. The Trt group on the aziridine nitrogen will also be cleaved under these conditions.
-
Trustworthiness Note: It is critical to use a scavenger like triisopropylsilane (TIS) in the cleavage cocktail to prevent re-attachment of the trityl cation to sensitive residues.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Diagram: SPPS Workflow for Aziridine-Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Protocol 2: Site-Selective Modification via Aziridine Ring-Opening
This protocol describes the post-synthetic modification of a purified aziridine-containing peptide with a thiol nucleophile in solution.
Materials:
-
Purified aziridine-containing peptide
-
Thiol nucleophile (e.g., N-acetylcysteamine)
-
Phosphate buffer (pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if the thiol can form disulfides)
-
Acetonitrile (ACN)
-
Reverse-phase HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified aziridine-containing peptide in a mixture of phosphate buffer (pH 7.5) and ACN to a final concentration of 1-5 mg/mL.
-
Nucleophile Preparation: Prepare a stock solution of the thiol nucleophile (5-10 equivalents) in the same buffer. If necessary, add TCEP (0.5 eq.) to keep the thiol in its reduced state.
-
Reaction Initiation: Add the thiol solution to the peptide solution.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Quenching (Optional): If necessary, the reaction can be quenched by acidifying the mixture with a small amount of acetic acid.
-
Purification: Purify the modified peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the structure of the modified peptide by high-resolution mass spectrometry and NMR spectroscopy.
Challenges and Considerations
The synthesis of aziridine-containing peptides is not without its challenges. The stability of the aziridine ring, especially under acidic or basic conditions used during peptide synthesis and deprotection, is a primary concern.[11] Deprotection of N-terminal aziridine derivatives using standard peptide chemistry procedures can be difficult and may lead to a mixture of unidentifiable products.[11]
Furthermore, the choice of coupling reagents is critical. Standard carbodiimide reagents like DIC, in conjunction with additives like OxymaPure® or HOBt, are generally effective.[3] However, for sterically hindered couplings, more potent activating agents may be considered, though care must be taken to avoid side reactions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of modified peptides with unique structural and functional properties. Its successful application hinges on a thorough understanding of its reactivity, careful selection of protecting groups and coupling strategies, and meticulous execution of synthetic protocols. The ability to introduce conformational constraints and to perform site-selective modifications makes aziridine-containing peptides highly attractive for the development of novel therapeutics, chemical probes, and advanced biomaterials. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently explore the rich chemistry of this unique non-proteinogenic amino acid.
References
-
The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]
-
Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. The Royal Society of Chemistry. [Link]
-
Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one-step transformation into β-functionalized α-ketoamides. Beilstein Journals. [Link]
-
Synthesis of aziridine containing dipeptides. ResearchGate. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- And Solid-Phase Convergent Site-Selective Peptide Modification. PubMed. [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Yonsei University. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. [Link]
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Application Notes & Protocols: Synthesis of Unnatural Amino Acids from Methyl (2S)-Aziridine-2-Carboxylate
An Application Guide for Drug Discovery & Development Professionals
Abstract
Unnatural amino acids (UAAs) are crucial components in modern medicinal chemistry, offering pathways to novel therapeutics with enhanced potency, stability, and selectivity.[1] Their integration into peptides can introduce conformational constraints, improve pharmacokinetic profiles, and explore new binding interactions. Among the various chiral synthons available, methyl (2S)-aziridine-2-carboxylate stands out as a highly versatile and powerful building block. Its inherent ring strain (26-27 kcal/mol) makes it an excellent electrophile for stereospecific ring-opening reactions, providing a reliable route to a diverse array of enantiomerically pure α- and β-amino acid derivatives.[2][3] This guide details the core principles and provides validated protocols for the regioselective synthesis of UAAs from this key precursor, focusing on reactions with organocuprates and other nucleophiles.
Core Principles: The Chemistry of a Strained Ring
The synthetic utility of aziridine-2-carboxylates is rooted in their susceptibility to nucleophilic attack, which alleviates the ring strain. The reaction outcome is primarily governed by two factors: the nature of the activating group on the aziridine nitrogen and the choice of nucleophile.
1.1. The Role of the N-Activating Group
For the aziridine ring to be sufficiently reactive towards all but the most powerful nucleophiles, the nitrogen atom must be functionalized with an electron-withdrawing group (EWG).[2][3] Groups like p-toluenesulfonyl (Ts), nosyl (Ns), or Boc (tert-butoxycarbonyl) serve this purpose by reducing the electron density on the ring carbons, thereby "activating" them for nucleophilic attack. This activation is critical for achieving efficient and clean transformations.
1.2. Regioselectivity: The Critical Choice of C2 vs. C3 Attack
The nucleophilic ring-opening of a 2-substituted aziridine can proceed via two distinct pathways, leading to fundamentally different products. The reaction follows a stereospecific SN2 mechanism, resulting in an inversion of configuration at the center of attack.
-
Attack at C3 (β-position): This is the most common and sterically favored pathway. The nucleophile attacks the unsubstituted carbon, leading to the formation of a β-substituted α-amino acid derivative.[2][4]
-
Attack at C2 (α-position): Attack at the carbon bearing the carboxylate group is sterically more demanding and less common. However, it can be achieved under specific conditions, notably with reductive methods, to yield α-substituted β-amino acid precursors.[4][5]
Caption: Regiochemical outcomes of nucleophilic ring-opening.
Synthesis of β-Substituted α-Amino Acids (C3-Attack)
This approach is the most direct route to novel α-amino acids, where the side chain is introduced by the nucleophile. Organocuprates are particularly effective for this transformation.
2.1. Causality: Why Organocuprates?
Organocuprates (Gilman reagents) are considered "soft" nucleophiles, making them ideal for SN2 reactions on activated aziridines.[6][7] Compared to "harder" organometallic reagents like Grignards or organolithiums, they exhibit:
-
Higher Regioselectivity: They show a strong preference for attacking the less-substituted C3 position.
-
Lower Basicity: This minimizes side reactions such as proton abstraction or elimination.[7]
-
Functional Group Tolerance: They are generally more compatible with the ester functionality present in the substrate.
For carbon nucleophiles, regioselectivity can be further enhanced by hydrolyzing the methyl ester to the corresponding carboxylic acid. The resulting carboxylate anion directs the attack of the cuprate to the C3 position.[2][8]
2.2. Protocol 1: Synthesis of α-Amino Acids via Organocuprate Ring-Opening
This protocol is adapted from the work of Tanner et al., demonstrating the regioselective reaction of a higher-order cuprate with (2S)-N-tosylaziridine-2-carboxylic acid.[8]
Caption: Workflow for organocuprate-mediated ring-opening.
Step-by-Step Methodology:
-
Preparation of the Higher-Order Cuprate:
-
To a flame-dried, argon-purged flask, add copper(I) cyanide (1.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 2.0 mmol, 2.0 eq) via syringe.
-
Allow the mixture to stir at -78 °C for 30 minutes to ensure the formation of the Gilman reagent, R₂Cu(CN)Li₂.
-
-
Ring-Opening Reaction:
-
In a separate flask, dissolve (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid (0.5 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Cool this solution to -78 °C.
-
Transfer the prepared cuprate solution to the aziridine solution via a cannula.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl/NH₄OH (9:1 v/v).
-
Allow the mixture to stir vigorously until the aqueous layer turns a deep blue color.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting carboxylic acid is often esterified (e.g., with diazomethane or TMS-diazomethane) to facilitate purification.
-
Purify the crude methyl ester by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure β-substituted α-amino acid derivative.
-
Data Summary: Organocuprate Reactions
| Nucleophile Source | R-Group | Yield (%) | Reference |
| (Me₂Cu(CN)Li₂) | Methyl | 85% | [8] |
| (n-Bu₂Cu(CN)Li₂) | n-Butyl | 91% | [8] |
| (Ph₂Cu(CN)Li₂) | Phenyl | 75% | [8] |
| (TMS-C≡C)₂Cu(CN)Li₂ | Trimethylsilylacetylide | 65% | [9] |
Synthesis of α-Substituted β-Amino Acids (C2-Attack)
While C3 attack is the default pathway for most nucleophiles, specific strategies can be employed to favor attack at the more hindered C2 position, providing access to valuable β-amino acids. Reductive ring-opening with samarium diiodide (SmI₂) is a powerful method for achieving this outcome.[5]
3.1. Causality: Why Samarium Diiodide?
Samarium diiodide is a potent single-electron transfer agent. In the context of aziridine-2-carboxylates, its mechanism does not follow a standard SN2 pathway. The reaction is believed to proceed via reductive cleavage of the C-N bond. The regioselectivity is highly dependent on the N-activating group. Strongly activating groups like p-toluenesulfonyl (Ts) or 2-trimethylsilylethyl sulfonyl (SES) are required to promote selective C2-N bond cleavage, leading to high yields of the desired β-amino ester.[5] This method provides a complementary approach to the cuprate chemistry, targeting a different class of UAA.
3.2. Protocol 2: Reductive Ring-Opening with Samarium Diiodide
This protocol is based on the findings of a systematic study on the reductive opening of aziridines to form β-amino esters.[5]
Caption: Workflow for SmI₂-mediated reductive ring-opening.
Step-by-Step Methodology:
-
Preparation of SmI₂ Solution:
-
In a flame-dried, argon-purged flask, prepare a 0.1 M solution of SmI₂ in anhydrous THF from samarium powder and iodine. The solution should be a deep blue color. This reagent is also commercially available.
-
-
Reductive Ring-Opening:
-
In a separate flame-dried, argon-purged flask, dissolve the methyl (2S, 3R)-N-Ts-3-substituted-aziridine-2-carboxylate (0.1 mmol, 1.0 eq) in anhydrous THF (2 mL).
-
Add a proton source, such as N,N-dimethylethanolamine (DMEA, 0.8 mmol, 8.0 eq).
-
Cool the solution to -78 °C.
-
Slowly add the 0.1 M SmI₂ solution (4.0 mL, 0.4 mmol, 4.0 eq) via syringe until the deep blue color persists.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The disappearance of the blue color signals the reaction's completion.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of K₂CO₃.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the pure α-substituted β-amino ester.
-
Data Summary: Regioselectivity in Reductive Ring-Opening
| N-Activating Group | C3-Substituent | Ratio of C2-Attack : C3-Attack | Comments | Reference |
| Ts (Tosyl) | Phenyl (trans) | >95:5 | High selectivity for β-amino ester. | [5] |
| SES | Phenyl (trans) | >95:5 | High selectivity; SES group is easier to remove than Ts. | [5] |
| Boc | Phenyl (trans) | 87:13 | Good selectivity, but less than sulfonyl groups. | [5] |
| Cbz | Phenyl (trans) | 70:30 | Moderate selectivity. | [5] |
Conclusion and Future Outlook
This compound is a cornerstone chiral building block for the asymmetric synthesis of non-proteinogenic amino acids. The regiochemical outcome of its ring-opening is highly tunable, allowing for rational access to either α- or β-amino acid scaffolds. The choice between an organocuprate-mediated SN2 reaction and a samarium diiodide-mediated reductive opening dictates whether the nucleophile is installed at the C3 or C2 position, respectively. The protocols detailed herein provide robust and reproducible methods for researchers in drug discovery and chemical biology to generate novel molecular entities with precisely controlled stereochemistry. Future work will likely focus on expanding the scope of nucleophiles and developing catalytic, enantioselective methods for these transformations to further enhance the efficiency and sustainability of UAA synthesis.
References
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Davis, F. A. & Zhou, P. (1997). Asymmetric Synthesis of β-Substituted α-Amino Acids Using 2H-Azirine-2-carboxylate Esters. Synthesis of 3,3-Disubstituted Aziridine-2-carboxylate Esters. The Journal of Organic Chemistry. Available at: [Link]
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Hu, X. E. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. Available at: [Link]
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Tanner, D. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules. Available at: [Link]
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Application Note & Protocols: Controlled Polymerization of Methyl (2S)-Aziridine-2-Carboxylate Derivatives for Advanced Biomaterials
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the controlled polymerization of methyl (2S)-aziridine-2-carboxylate. Due to the inherent challenges of directly polymerizing N-H aziridines in a controlled manner, this guide focuses on a scientifically robust, two-stage strategy: N-activation of the monomer followed by living anionic ring-opening polymerization (AROP). This approach yields well-defined, chiral polymers with low dispersity, which are valuable precursors for sophisticated biomedical applications. We detail the causality behind experimental choices, provide step-by-step protocols for monomer activation and polymerization, and outline essential characterization techniques to validate the results.
Foundational Principles: The Challenge and Opportunity of Aziridine Polymerization
Aziridines, as strained three-membered nitrogen heterocycles, are highly reactive monomers for ring-opening polymerization (ROP).[1] The resulting polyamines, particularly those derived from chiral monomers like this compound, are of significant interest for creating functional materials such as drug delivery vectors, chiral scaffolds, and precursors to synthetic polypeptides.
However, the polymerization pathway is critically dependent on the substitution at the aziridine nitrogen.
-
Cationic Ring-Opening Polymerization (CROP): Unsubstituted (N-H) or N-alkyl aziridines typically undergo CROP.[2][3] This mechanism is notoriously difficult to control, as the secondary and tertiary amines in the growing polymer backbone can act as nucleophiles, leading to chain transfer and branching. The result is often a hyperbranched polymer with a high molecular weight distribution.[4]
-
Anionic Ring-Opening Polymerization (AROP): To achieve a controlled, living polymerization that produces linear polymers with predictable molecular weights and low dispersity (Đ), the aziridine nitrogen must be "activated".[5] This is accomplished by installing an electron-withdrawing group (EWG), such as a sulfonyl (e.g., tosyl) or carboxylate (e.g., Boc) group.[6][7] The EWG serves two purposes: it removes the acidic N-H proton that would interfere with anionic initiators, and it deactivates the nitrogen lone pair in the polymer backbone, preventing the branching reactions that plague CROP.[7]
Therefore, the most reliable strategy for producing well-defined poly(this compound) is to first activate the monomer and then employ living AROP.
Figure 1: Comparison of uncontrolled cationic and controlled anionic ring-opening polymerization of aziridines.
Part I: Monomer N-Activation Protocol
The foundational step is the quantitative conversion of the N-H monomer to an N-activated form suitable for AROP. Here, we describe a general protocol for N-tosylation, a widely used and effective activation strategy.
Rationale for N-Tosyl Activation: The tosyl group is a robust EWG that effectively activates the aziridine for AROP and is stable under anionic conditions. Its steric bulk can also influence the polymer's properties.
Protocol 2.1: Synthesis of Methyl (2S)-1-tosylaziridine-2-carboxylate
| Reagent / Material | Grade | Supplier Example | Purpose |
| This compound | >97% | Commercially Available | Starting Monomer |
| p-Toluenesulfonyl chloride (TsCl) | >99% | Sigma-Aldrich | Activating Agent |
| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich | Base |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics | Solvent |
| Saturated aq. NaHCO₃ solution | Reagent | --- | Aqueous Workup |
| Brine | Saturated | --- | Aqueous Workup |
| Anhydrous MgSO₄ | Reagent | --- | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-tosylated monomer.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part II: Living Anionic Ring-Opening Polymerization (AROP)
With the N-activated monomer in hand, a living polymerization can be performed to generate polymers with controlled molecular weights and narrow dispersities.
Mechanism Rationale: The polymerization is initiated by a potent nucleophile that attacks one of the aziridine ring carbons (typically the less sterically hindered C3 position), opening the ring and generating a propagating aza-anionic species.[8] This process continues in a living fashion until the monomer is consumed or the reaction is deliberately terminated.[9] Solvating aprotic solvents like DMF or DMSO are preferred as they promote the dissociation of the ion pair at the propagating chain end, leading to faster polymerization rates.[10][11]
Protocol 3.1: Living AROP of Methyl (2S)-1-tosylaziridine-2-carboxylate
| Reagent / Material | Grade | Supplier Example | Purpose |
| N-Tosyl Monomer | Polymerization Grade | Synthesized (Protocol 2.1) | Monomer |
| N-Benzyl-p-toluenesulfonamide | >98% | Commercially Available | Initiator Precursor |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 1.0 M in THF | Sigma-Aldrich | Initiator Deprotonation |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Solvent |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Terminating Agent |
Step-by-Step Methodology: All steps must be performed under strict inert atmosphere conditions using either a glovebox or Schlenk techniques.
-
Initiator Preparation (In Situ): In a flame-dried Schlenk flask, dissolve N-benzyl-p-toluenesulfonamide (1.0 eq.) in anhydrous DMF. Add KHMDS (1.0 eq., as a 1.0 M solution in THF) dropwise at room temperature to generate the potassium salt initiator, BnN(K)Ts. Stir for 15 minutes.
-
Monomer Solution: In a separate flame-dried Schlenk flask, dissolve the N-tosyl monomer (Target DP eq., e.g., 50 eq. for a target degree of polymerization of 50) in anhydrous DMF.
-
Initiation: Rapidly transfer the monomer solution to the initiator solution via cannula under positive inert gas pressure.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 50 °C). The reaction is typically fast, but kinetics can be monitored by taking aliquots at timed intervals and analyzing them by ¹H NMR to observe monomer consumption.[10][11]
-
Termination: Once the desired conversion is reached (or monomer is fully consumed), cool the reaction to 0 °C and quench by adding a small amount of anhydrous methanol to protonate the propagating chain end.
-
Isolation: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or methanol/water mixture).
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under high vacuum to a constant weight.
Figure 2: Experimental workflow for the living anionic polymerization of N-activated aziridines.
Part III: Polymer Characterization & Validation
Thorough characterization is essential to confirm the success of the polymerization and the controlled nature of the process.
4.1. Nuclear Magnetic Resonance (¹H & ¹³C NMR)
-
Confirmation of Polymerization: Observe the disappearance of the characteristic signals of the monomer's aziridine ring protons and the appearance of broad signals corresponding to the polymer backbone.
-
Structural Integrity: Confirm the presence of the ester and tosyl groups in the final polymer structure.
4.2. Size Exclusion Chromatography (SEC/GPC) SEC is the primary method to determine the molecular weight and dispersity of the polymer, which validates the "living" nature of the polymerization.
Table of Expected SEC Results for AROP of N-Tosyl-methyl (2S)-aziridine-2-carboxylate
| Target DP [M]₀/[I]₀ | Target Mₙ ( g/mol ) | Typical Experimental Mₙ ( g/mol ) | Typical Dispersity (Đ) |
| 25 | 6,988 | 6,500 - 7,500 | < 1.15 |
| 50 | 13,726 | 13,000 - 14,500 | < 1.15 |
| 100 | 27,202 | 26,000 - 28,500 | < 1.20 |
Causality: A linear relationship between the target molecular weight (determined by the monomer-to-initiator ratio) and the experimentally determined Mₙ, combined with a low dispersity (Đ ≤ 1.2), is strong evidence of a controlled, living polymerization.[4]
Part IV: Post-Polymerization Deprotection
For many applications, removal of the N-activating group is necessary to yield the final poly(this compound), a linear polyethyleneimine derivative. The conditions for this deprotection depend on the activating group used.
-
N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM.[12] This is often a clean and high-yielding reaction.
-
N-Tosyl Deprotection: Removal of sulfonyl groups is significantly more challenging and often requires harsh conditions (e.g., strong reducing agents like sodium in liquid ammonia or dodecanethiol with a strong base), which can potentially affect the ester functionality.[2][4] This difficulty is a critical factor to consider when choosing an activation strategy.
Applications and Future Scope
The polymers synthesized via these protocols are advanced, functional materials with significant potential:
-
Drug and Gene Delivery: The polyamine backbone can be used to complex with nucleic acids for gene transfection or functionalized with targeting ligands.[4][13]
-
Biomaterials: The chiral backbone can be used to create structured hydrogels or surfaces for cell culture and tissue engineering.
-
Chemical Scaffolding: They serve as precursors to other functional polymers through modification of the ester side chains or the amine backbone.[14]
By providing a reliable and controlled route to these well-defined macromolecules, the protocols herein open the door to systematic investigation and development of next-generation biomaterials and therapeutics.
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Aziridine 2-carboxylate ester mediated asymmetric synthesis of α-alkyl β-amino acids. Sci-Hub. Available at: [Link]
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The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PMC - NIH. Available at: [Link]
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Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. ResearchGate. Available at: [Link]
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Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. MDPI. Available at: [Link]
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Application Notes and Protocols: Methyl (2S)-Aziridine-2-carboxylate in the Synthesis of Antiviral Agents
Introduction: The Strategic Value of Chiral Aziridines in Antiviral Drug Development
The relentless challenge of viral diseases necessitates a continuous pipeline of novel therapeutic agents. A cornerstone of modern antiviral drug design is the precise control of stereochemistry, as the biological targets—viral enzymes and proteins—are exquisitely sensitive to the three-dimensional arrangement of inhibitor molecules. In this context, chiral aziridines have emerged as exceptionally versatile and powerful building blocks for asymmetric synthesis.[1][2] Their inherent ring strain (26-27 kcal/mol) makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogen-containing synthons that are central to the architecture of many antiviral drugs.[3][4]
Among this class of compounds, methyl (2S)-aziridine-2-carboxylate stands out as a particularly valuable starting material. This trifunctional molecule combines a stereodefined center, an electrophilic aziridine ring, and a modifiable ester group. Activation of the aziridine nitrogen with an electron-withdrawing group (EWG), such as a tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or p-toluenesulfonyl (Ts) group, enhances the ring's reactivity towards nucleophilic attack, enabling the construction of complex molecular frameworks with high fidelity.[5]
This technical guide provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of key structural motifs found in several classes of antiviral agents. We will explore its application in the synthesis of precursors for neuraminidase inhibitors, core structures of HIV protease inhibitors, and carbocyclic nucleoside analogues, providing both the strategic "why" and the procedural "how" for researchers, scientists, and drug development professionals.
I. Synthesis of Neuraminidase Inhibitor Scaffolds
Neuraminidase inhibitors, such as Oseltamivir (Tamiflu®), are a critical class of antivirals for the treatment of influenza. A key structural feature of these drugs is a highly functionalized cyclohexene ring containing vicinal amino and acetamido groups with specific stereochemistry. While the commercial synthesis of Oseltamivir famously starts from shikimic acid,[6] synthetic routes involving aziridine intermediates provide a powerful demonstration of the utility of this synthon for establishing the correct stereochemical relationships of the nitrogen-containing substituents.
The core strategy involves the formation of an aziridine on a cyclohexene backbone, followed by a highly regioselective and stereospecific ring-opening. This approach allows for the introduction of a key amino group and an adjacent functional group with precise stereocontrol.
Workflow for the Synthesis of a Key Oseltamivir Intermediate
The following workflow outlines the synthesis of a key intermediate, (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid ethyl ester, starting from a readily available aziridine precursor on a cyclohexene ring. The pivotal step is the Lewis acid-catalyzed ring-opening of the N-acetylated aziridine.
Caption: Synthetic workflow for a key neuraminidase inhibitor intermediate.
Protocol 1: Regioselective Ring-Opening of an N-Acetyl Aziridine
This protocol details the crucial ring-opening step to introduce the 3-pentyloxy and 4-acetamido groups with the correct stereochemistry, a strategy analogous to that used in several total syntheses of Oseltamivir.[3]
Materials:
-
Ethyl (3R,4S,5R)-4-acetamido-5-benzoyloxy-7-aza-bicyclo[4.1.0]hept-1-ene-3-carboxylate (N-acetylated aziridine intermediate)
-
3-Pentanol (reagent and solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve the N-acetylated aziridine intermediate (1.0 eq) in 3-pentanol (10-20 volumes).
-
Cool the solution to -5 °C in an ice-salt bath under a nitrogen atmosphere.
-
Slowly add boron trifluoride diethyl etherate (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 0 °C. The reaction is exothermic.
-
Stir the reaction mixture at -5 to 0 °C for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired (3R,4S)-3-(1-ethylpropoxy)-4-acetamidocyclohexene-1-carboxylate.
Causality and Insights:
-
N-Acetylation: The acetylation of the aziridine nitrogen is crucial. The resulting amide is less basic and allows for activation by the Lewis acid (BF₃·OEt₂) without unproductive coordination.
-
Lewis Acid Catalysis: BF₃·OEt₂ coordinates to the aziridine nitrogen, further polarizing the C-N bonds and making the ring more susceptible to nucleophilic attack.
-
Regioselectivity: The nucleophilic attack of 3-pentanol occurs exclusively at the allylic position of the aziridine. This is due to the electronic activation of this position and the ability to stabilize the developing positive charge in the transition state.[3]
-
Stereoselectivity: The nucleophile (3-pentanol) attacks from the face opposite to the bulky benzoyloxy group at the C5 position, resulting in an anti-opening of the aziridine ring and establishing the desired stereochemistry.
II. Synthesis of HIV Protease Inhibitor Core Structures
HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). Many of these drugs are peptidomimetics containing non-natural amino acid cores, such as the (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid scaffold found in drugs like Lopinavir and Ritonavir. This compound is an ideal starting material for the stereoselective synthesis of these crucial α- and β-amino acid derivatives.[7][8]
The strategy hinges on the regioselective ring-opening of an N-activated (2S)-aziridine-2-carboxylate. Attack at the C3 position by a carbon nucleophile leads to α-amino acid derivatives, while attack at the C2 position can lead to β-amino acids.
Workflow for α-Amino Acid Synthesis via C3 Ring-Opening
This workflow illustrates the synthesis of a protected α-amino acid, a key building block for HIV protease inhibitors, via the ring-opening of an N-tosylated aziridine-2-carboxylic acid with an organocuprate.
Caption: Synthesis of an α-amino acid core for HIV protease inhibitors.
Protocol 2: Synthesis of a Protected α-Amino Acid via Organocuprate Ring-Opening
This protocol describes the synthesis of a protected α-amino acid derivative through the regioselective ring-opening of methyl (2S)-N-tosylaziridine-2-carboxylate with a higher-order Gilman cuprate.[7]
Materials:
-
Methyl (2S)-N-tosylaziridine-2-carboxylate
-
Copper(I) cyanide (CuCN)
-
Organolithium reagent (e.g., phenyllithium, 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend CuCN (1.0 eq) in anhydrous THF (10 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (2.0 eq) to the cooled suspension and stir for 30 minutes to form the higher-order cuprate.
-
In a separate flask, dissolve methyl (2S)-N-tosylaziridine-2-carboxylate (1.0 eq) in anhydrous THF (5 mL).
-
Add the aziridine solution dropwise to the cuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired protected α-amino acid derivative.
Causality and Insights:
-
N-Tosylation: The tosyl group is a strong electron-withdrawing group that activates the aziridine ring for nucleophilic attack and directs the regioselectivity.
-
Organocuprates: Higher-order cuprates (R₂Cu(CN)Li₂) are soft nucleophiles that preferentially attack the less sterically hindered and electronically activated C3 position of the N-tosyl aziridine-2-carboxylate, leading to the formation of α-amino acids.[7]
-
Regioselectivity: The attack at C3 is favored due to a combination of steric factors (C2 is more hindered by the ester group) and electronic factors (the tosyl group enhances the electrophilicity of both carbons, but the C3 position is more accessible).
Quantitative Data Summary:
| Nucleophile (from R-Li) | Product (Protected α-Amino Acid) | Yield (%) | Reference |
| Phenyl | Methyl 2-(p-toluenesulfonamido)-3-phenylpropanoate | 85 | [7] |
| n-Butyl | Methyl 2-(p-toluenesulfonamido)hexanoate | 82 | [7] |
| Isopropyl | Methyl 3-methyl-2-(p-toluenesulfonamido)butanoate | 75 | [7] |
III. Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, where the furanose ring oxygen is replaced by a methylene group, exhibit enhanced metabolic stability towards cleavage of the glycosidic bond and often possess potent antiviral activity.[9] this compound can serve as a chiral C2 synthon for the construction of the carbocyclic core of these important antiviral agents.
The general strategy involves the functionalization of the ester group, followed by ring-opening of the aziridine with a carbon nucleophile that introduces the remaining atoms of the carbocycle. Subsequent cyclization and coupling with a nucleobase complete the synthesis.
Workflow for Carbocyclic Scaffold Synthesis
This workflow outlines a conceptual pathway for the synthesis of a functionalized cyclopentylamine, a precursor to carbocyclic nucleosides, starting from this compound.
Caption: Conceptual workflow for carbocyclic nucleoside synthesis.
Protocol 3: Synthesis of an Aziridine-2-carboxaldehyde Intermediate
The reduction of the ester to the aldehyde is a key transformation to enable further carbon-carbon bond formation. This protocol details the controlled reduction of N-Boc-protected this compound.
Materials:
-
Methyl (2S)-N-Boc-aziridine-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl (2S)-N-Boc-aziridine-2-carboxylate (1.0 eq) in anhydrous DCM (20 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol (2 mL) at -78 °C.
-
Allow the mixture to warm to 0 °C and add saturated aqueous Rochelle's salt solution (20 mL). Stir vigorously for 1 hour until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude (S)-N-Boc-aziridine-2-carboxaldehyde.
-
Use the crude aldehyde immediately in the next step due to its potential instability.
Causality and Insights:
-
N-Boc Protection: The Boc group protects the aziridine nitrogen and prevents side reactions during the reduction.
-
Controlled Reduction: DIBAL-H at low temperature (-78 °C) is a standard reagent for the partial reduction of esters to aldehydes, preventing over-reduction to the alcohol.
-
Workup: The use of Rochelle's salt is crucial for chelating the aluminum salts and breaking up the gelatinous precipitate that often forms during the workup of DIBAL-H reactions, facilitating the isolation of the product.
This aldehyde is a versatile intermediate that can undergo various subsequent reactions, such as Wittig olefination or aldol additions, to build the carbon framework of the carbocyclic ring, which can then be elaborated into a nucleoside analogue.
Conclusion
This compound is a high-value, versatile chiral building block for the synthesis of complex, stereochemically defined antiviral agents. The protocols and strategies outlined in this guide demonstrate its utility in constructing key structural motifs for neuraminidase inhibitors, HIV protease inhibitors, and carbocyclic nucleoside analogues. The predictable and highly stereoselective nature of aziridine ring-opening reactions allows for the efficient installation of critical nitrogen-containing functionalities. By mastering the manipulation of this powerful synthon, researchers in drug discovery and development can accelerate the synthesis of novel antiviral candidates.
References
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. HETEROCYCLES, 85(12), 2839. [Link]
-
Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2020). RSC Publishing. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2021). MDPI. [Link]
-
Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. (2006). Organic & Biomolecular Chemistry. [Link]
-
An Easy Route to Aziridine Ketones and Carbinols. (2021). National Institutes of Health. [Link]
-
SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (1989). Radboud University Repository. [Link]
-
Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. (2022). MDPI. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (2006). ResearchGate. [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (2011). National Institutes of Health. [Link]
-
β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. (2014). National Institutes of Health. [Link]
-
Recent Synthetic Applications of Chiral Aziridines. (2000). SciSpace. [Link]
-
Two expedient methods for the preparation of chiral diamines. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (2016). National Institutes of Health. [Link]
-
aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES. [Link]
-
Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (2012). National Institutes of Health. [Link]
-
Recent Advances in Heterocyclic HIV Protease Inhibitors. (2023). MDPI. [Link]
-
Double-headed nucleosides: Synthesis and applications. (2018). Beilstein Journals. [Link]
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022). MDPI. [Link]
-
Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. (2014). National Institutes of Health. [Link]
-
De Novo Synthesis of Tamiflu via a Catalytic Asymmetric Ring-Opening of meso-Aziridines with TMSN3. (2006). Journal of the American Chemical Society. [Link]
-
Discovery and development of HIV-protease inhibitors. (n.d.). Wikipedia. [Link]
-
Base-functionalized carbocyclic nucleosides: design, synthesis, and mechanism of antiviral activity. (2003). PubMed. [Link]
-
Construction of vicinal diamines involving ring opening of aziridine aldehyde dimer 147. (2015). ResearchGate. [Link]
-
design of HIV-1 protease inhibitors with x-ray crystallography. (2024). YouTube. [Link]
-
Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). (n.d.). iSm2. [Link]
-
Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. (2012). Semantic Scholar. [Link]
-
Syntheses of FDA Approved HIV Protease Inhibitors. (2002). National Institutes of Health. [Link]
- Synthesis method of oseltamivir. (2014).
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- 9. mdpi.com [mdpi.com]
The Strategic Deployment of Methyl (2S)-Aziridine-2-Carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
Methyl (2S)-aziridine-2-carboxylate stands as a cornerstone chiral building block in contemporary medicinal chemistry. Its inherent ring strain and defined stereochemistry provide a powerful platform for the stereoselective synthesis of a diverse array of bioactive molecules. This comprehensive guide delves into the strategic applications of this versatile synthon, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in the construction of unnatural amino acids, peptidomimetics, and complex heterocyclic scaffolds that are hallmarks of modern therapeutic agents.
Introduction: The Aziridine-2-Carboxylate Scaffold - A Privileged Chiral Synthon
The three-membered aziridine ring, particularly when incorporated into a chiral framework like this compound, is a highly sought-after intermediate in organic synthesis.[1][2] The significant ring strain (approximately 26-27 kcal/mol) makes it susceptible to nucleophilic attack, providing a thermodynamic driving force for a variety of ring-opening reactions.[1] This reactivity, coupled with the stereocenter at the C2 position, allows for the precise installation of new functional groups with high stereocontrol, a critical requirement in the development of chiral drugs.
This compound is a versatile compound utilized in organic synthesis and pharmaceutical development.[3] Its unique aziridine ring structure enhances its reactivity, making it an excellent building block for synthesizing various bioactive molecules.[3] This guide will focus on the practical applications of this synthon, with a particular emphasis on strategies for N-activation and subsequent regioselective ring-opening, which are central to its utility in medicinal chemistry.
The Power of N-Activation: Modulating Reactivity and Guiding Regioselectivity
The reactivity of the aziridine ring can be finely tuned by the substituent on the nitrogen atom. Unactivated N-H or N-alkyl aziridines are relatively inert. In contrast, the introduction of an electron-withdrawing group (EWG) on the nitrogen, such as a tosyl (Ts) or benzyloxycarbonyl (Cbz) group, significantly activates the ring towards nucleophilic attack.[1] This activation is crucial for many synthetic transformations.
Diagram: N-Activation and its Impact on Reactivity
Caption: N-Activation workflow for enhancing aziridine reactivity.
The choice of the N-activating group not only enhances reactivity but also influences the regioselectivity of the ring-opening reaction. This control is paramount for accessing either α- or β-amino acid derivatives, which are valuable building blocks for peptidomimetics and other pharmaceuticals.
Application Note I: Synthesis of Chiral β-Amino Acids via Nucleophilic Ring-Opening
β-Amino acids are crucial components of many biologically active molecules, including peptidomimetics with enhanced proteolytic stability. This compound serves as an excellent precursor for the synthesis of enantiomerically pure β-amino acids through regioselective ring-opening at the C3 position.
Mechanistic Rationale
In N-activated aziridine-2-carboxylates, heteroatom nucleophiles preferentially attack the less sterically hindered β-carbon (C3). This regioselectivity is driven by a combination of steric and electronic factors. The attack proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C3 position.
Diagram: Regioselective Ring-Opening for β-Amino Acid Synthesis
Caption: Synthesis of β-amino acid precursors.
Experimental Protocol: Synthesis of a β-Alkoxy-α-amino Ester
This protocol describes the ring-opening of N-tosyl-protected this compound with a generic alcohol nucleophile in the presence of a Lewis acid catalyst.
Materials:
-
Methyl (2S)-N-p-toluenesulfonyl-aziridine-2-carboxylate
-
Anhydrous alcohol (e.g., methanol, benzyl alcohol)
-
Lewis acid (e.g., BF3·OEt2)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl (2S)-N-p-toluenesulfonyl-aziridine-2-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the anhydrous alcohol (5.0 eq).
-
Slowly add the Lewis acid (e.g., BF3·OEt2, 0.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-alkoxy-α-amino ester.
Self-Validation: The success of the reaction can be confirmed by 1H NMR spectroscopy, observing the disappearance of the characteristic aziridine protons and the appearance of new signals corresponding to the ring-opened product. The regioselectivity can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).
Application Note II: Synthesis of α-Amino Acids with Quaternary Stereocenters
The synthesis of α-amino acids bearing quaternary stereocenters is a significant challenge in organic synthesis. This compound can be utilized for this purpose through a ring-opening reaction with carbon nucleophiles at the C2 position.
Mechanistic Rationale
While heteroatom nucleophiles typically attack at C3, certain carbon nucleophiles, particularly organocuprates, can be directed to attack the more sterically hindered α-carbon (C2). This regioselectivity can be influenced by the nature of the N-protecting group and the specific type of carbon nucleophile employed.[4]
Diagram: Synthesis of α-Quaternary Amino Acids
Sources
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- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Alkylation of Methyl (2S)-Aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Aziridines in Synthesis
Methyl (2S)-aziridine-2-carboxylate and its derivatives are powerful chiral building blocks in modern organic synthesis. Their inherent ring strain (approximately 26-27 kcal/mol) makes them susceptible to nucleophilic attack, providing a regio- and stereoselective route to a diverse array of functionalized, non-proteinogenic α-amino acids.[1] These amino acids are critical components in the development of novel peptide-based therapeutics, enzyme inhibitors, and other biologically active molecules. This guide provides a detailed exploration of the stereoselective alkylation of this compound, focusing on the underlying principles and practical laboratory protocols.
The stereochemical outcome of reactions involving aziridines is highly dependent on the nature of the substituents on the three-membered ring, the choice of nucleophile, and the reaction conditions.[2] A key strategy to control the reactivity and regioselectivity of nucleophilic attack is the activation of the aziridine nitrogen with an electron-withdrawing group (EWG), such as a tosyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc) group.[1] This activation enhances the electrophilicity of the ring carbons, facilitating a regio- and stereoselective ring-opening.
Mechanistic Overview: Controlling Stereochemistry
The stereoselective alkylation of this compound can proceed through two main pathways: direct N-alkylation or, more commonly, nucleophilic ring-opening at one of the ring carbons. For the purposes of generating novel amino acid scaffolds, the ring-opening pathway is of primary interest.
The regioselectivity of the ring-opening is a critical consideration. In N-activated aziridine-2-carboxylates, nucleophilic attack predominantly occurs at the C3 (β) carbon in an SN2-type mechanism. This results in the inversion of stereochemistry at the C3 position and the formation of an α-amino acid derivative. The stereocenter at C2, bearing the methyl ester, typically remains unaffected during this process.
Figure 1: General workflow for the stereoselective alkylation of this compound via N-activation and subsequent nucleophilic ring-opening.
Experimental Protocols
Protocol 1: Synthesis of Methyl (2S)-N-Tosylaziridine-2-carboxylate
The preparation of the N-activated starting material is a crucial first step. This protocol details the synthesis from L-serine methyl ester.
Materials:
-
L-serine methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to afford methyl (2S)-N-tosylaziridine-2-carboxylate.
Protocol 2: Diastereoselective Ring-Opening Alkylation with Organocuprates (Gilman Reagents)
This protocol describes the highly regioselective and stereoselective ring-opening of N-tosylaziridine-2-carboxylate using an organocuprate reagent.[3] Organocuprates are soft nucleophiles that are particularly effective for this transformation.[4]
Materials:
-
Methyl (2S)-N-tosylaziridine-2-carboxylate
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, n-butyllithium) in a suitable solvent
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Gilman Reagent: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend CuI (1.0 eq) in anhydrous THF at -78 °C.
-
Add the organolithium reagent (2.0 eq) dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dialkylcuprate.
-
Ring-Opening Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve methyl (2S)-N-tosylaziridine-2-carboxylate (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the aziridine solution via cannula.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time will vary depending on the specific organocuprate used.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α-amino acid derivative.
| Alkyl Group (from R₂CuLi) | Product | Diastereoselectivity | Reference |
| Methyl | Methyl (2S,3R)-3-methyl-2-(tosylamino)butanoate | >95:5 dr | [3] |
| n-Butyl | Methyl (2S,3R)-3-n-butyl-2-(tosylamino)hexanoate | >95:5 dr | [3] |
| Phenyl | Methyl (2S,3R)-3-phenyl-2-(tosylamino)propanoate | >95:5 dr | [5] |
Table 1: Representative examples of diastereoselective ring-opening of methyl (2S)-N-tosylaziridine-2-carboxylate with various organocuprates.
Protocol 3: Lewis Acid-Mediated Alkylation
Lewis acids can be employed to further activate the aziridine ring towards nucleophilic attack. This can be particularly useful for less reactive nucleophiles.
Materials:
-
Methyl (2S)-N-Cbz-aziridine-2-carboxylate
-
Alkylating agent (e.g., allyltrimethylsilane)
-
Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve methyl (2S)-N-Cbz-aziridine-2-carboxylate (1.0 eq) and the alkylating agent (1.5 eq) in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Regioselectivity: While attack at C3 is generally favored, the use of hard nucleophiles or certain Lewis acids can sometimes lead to a mixture of regioisomers. Careful selection of reagents is crucial. Hydrolysis of the ester to the corresponding carboxylic acid has been shown to improve regioselectivity for C3 attack.[1]
-
Stereoselectivity: The SN2 nature of the ring-opening reaction dictates the inversion of stereochemistry at the point of nucleophilic attack. Any deviation from high diastereoselectivity may indicate a competing reaction mechanism.
-
N-Activating Group: The choice of the electron-withdrawing group on the nitrogen is critical. Tosyl groups are highly activating, while Cbz and Boc groups offer the advantage of easier removal under standard deprotection conditions.
-
Anhydrous Conditions: Organometallic reagents and many Lewis acids are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is essential for reproducible results.
Conclusion
The stereoselective alkylation of this compound via nucleophilic ring-opening is a robust and versatile strategy for the synthesis of a wide range of enantiomerically enriched, non-proteinogenic α-amino acids. By carefully selecting the N-activating group, the nucleophile, and the reaction conditions, researchers can achieve high levels of regio- and stereocontrol. The protocols outlined in this guide provide a solid foundation for the practical application of this powerful synthetic methodology in drug discovery and development.
References
-
Organic & Biomolecular Chemistry, 2006, 4, 3274-3287.
-
ResearchGate, 2018.
-
Organic Syntheses, 1997, 74, 18.
-
ChemInform, 2006, 37.
-
HETEROCYCLES, 2012, 85, 2835-2875.
-
University of Groningen, 1990.
-
ResearchGate, 2010.
-
Chemical Communications, 2014, 50, 13491-13494.
-
ResearchGate, 2018.
-
Chemistry, 2010, 16(41), 12474-80.
-
The Journal of Organic Chemistry, 2022, 87(3), 1769-1780.
-
Sigma-Aldrich.
-
Journal of Chemical Sciences, 2006, 118, 517-520.
-
Journal of Chemical Sciences, 2011, 123, 521-533.
-
Chemistry Steps.
-
Frontiers in Chemistry, 2023, 11.
-
Master Organic Chemistry.
-
Molecules, 2020, 25(17), 3988.
-
DiVA portal, 2007.
-
ResearchGate, 2021.
-
Chemical Communications, 2026.
-
Master Organic Chemistry.
Sources
- 1. Ring opening of pymisyl-protected aziridines with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sci-hub.box [sci-hub.box]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (2S)-aziridine-2-carboxylate
Last Updated: January 20, 2026
Introduction
Welcome to the technical support center for the synthesis of methyl (2S)-aziridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and highly reactive chiral building block. The inherent ring strain of the aziridine moiety, while making it a powerful synthetic intermediate, also presents unique challenges in its synthesis and handling.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and ultimately achieve successful and reproducible synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly when starting from L-serine methyl ester, a common precursor.
Problem 1: Low or No Yield of the Desired Aziridine Product
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material (e.g., N-protected L-serine methyl ester).
-
Multiple unexpected spots appear on the TLC plate, indicating side product formation.
-
The isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Activation of the Hydroxyl Group | The conversion of the hydroxyl group of the serine precursor into a good leaving group (e.g., tosylate, mesylate) is a critical step for successful intramolecular cyclization.[1] Incomplete activation will result in unreacted starting material. | 1. Reagent Quality: Ensure the sulfonyl chloride (e.g., TsCl, MsCl) is fresh and has not been degraded by moisture. 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and the base (e.g., triethylamine, pyridine). 3. Temperature Control: Perform the activation at low temperatures (typically 0 °C to -10 °C) to prevent side reactions. |
| Inefficient Cyclization | The intramolecular SN2 reaction to form the aziridine ring requires a strong, non-nucleophilic base to deprotonate the amine, and appropriate reaction conditions to favor cyclization over intermolecular side reactions.[1] | 1. Choice of Base: Use a strong base like potassium carbonate (K2CO3) or sodium hydride (NaH) for the cyclization step. Ensure the base is anhydrous. 2. Solvent: Acetonitrile or THF are common solvents for this step. Ensure the solvent is dry. 3. Temperature: The cyclization is often performed at room temperature or with gentle heating.[1] |
| Ring-Opening of the Aziridine Product | Aziridines, especially those with N-activating groups, are susceptible to ring-opening by nucleophiles present in the reaction mixture.[1] This can be a significant issue if the reaction is not properly quenched or during workup. | 1. Quenching: Quench the reaction carefully with water or a saturated aqueous solution of a mild salt (e.g., NH4Cl). 2. pH Control: Avoid strongly acidic or basic conditions during the aqueous workup, as these can promote ring-opening.[2] 3. Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize degradation. |
| Side Reactions of the Starting Material | The starting α,β-unsaturated ester can undergo side reactions such as polymerization or Michael addition with other nucleophiles present in the reaction mixture. | 1. Purity of Reagents: Use purified starting materials and reagents to avoid unwanted side reactions. 2. Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions. |
Problem 2: Poor Stereoselectivity or Racemization
Symptoms:
-
Chiral HPLC or GC analysis shows the presence of the undesired (2R)-enantiomer.
-
The measured optical rotation of the product is lower than the literature value.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Racemization During Activation or Cyclization | Harsh reaction conditions, such as prolonged heating or the use of a very strong base, can potentially lead to epimerization at the α-carbon. | 1. Milder Conditions: If racemization is suspected, try using milder bases or lower reaction temperatures for the cyclization step. 2. Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Non-Stereospecific Reaction Pathway | While the intramolecular cyclization from a chiral amino alcohol precursor is generally stereospecific, certain conditions or side reactions could potentially lead to a loss of stereochemical integrity. | 1. Confirm Starting Material Purity: Ensure the enantiomeric purity of the starting L-serine methyl ester. 2. Alternative Methods: If the issue persists, consider alternative asymmetric synthetic routes, such as the catalytic asymmetric aziridination of imines.[3] |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Co-elution of the product with byproducts during column chromatography.
-
The product appears unstable on silica gel.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Product Volatility and Polarity | This compound is a relatively small and polar molecule, which can make purification challenging.[4][5] | 1. Chromatography Conditions: Use a less polar eluent system for column chromatography. A gradient elution might be necessary. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) to prevent ring-opening on the column. 2. Distillation: For N-unsubstituted or some N-alkylated aziridines, vacuum distillation can be an effective purification method.[6] |
| Formation of Hard-to-Remove Byproducts | Side reactions can lead to byproducts with similar polarity to the desired product. | 1. Optimize Reaction: Revisit the reaction conditions to minimize the formation of the problematic byproduct. 2. Alternative Purification: If chromatography is ineffective, consider other techniques like crystallization (if a suitable solvent system can be found) or preparative HPLC. |
| Product Instability | The strained aziridine ring can be sensitive to acidic residues on silica gel, leading to degradation during chromatography. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent before packing the column. 2. Alternative Stationary Phases: Consider using alumina (neutral or basic) as the stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from an α,β-unsaturated ester is not working. What are the common pitfalls?
A1: The direct aziridination of α,β-unsaturated esters can be challenging. Common issues include:
-
Nitrogen Source Reactivity: The choice of nitrogen source is critical. Some reagents require transition-metal catalysts or strong bases to be effective, and they can have stability issues.[7]
-
Competing Reactions: A significant competing reaction is the epoxidation of the α,β-unsaturated ester, especially when using reagents like sodium hypochlorite.[7]
-
Reaction Mechanism: The mechanism can involve a Michael addition followed by an SN2 displacement.[8][9] Understanding the mechanism can help in optimizing conditions. For example, the nature of the substituent on the nitrogen source can influence the diastereoselectivity.[8]
Q2: I am observing significant ring-opening of my purified this compound during storage. How can I improve its stability?
A2: this compound, particularly the N-unsubstituted version, can be unstable.[10] Here are some tips for storage:
-
Temperature: Store the compound at low temperatures (2-8 °C is often recommended).[4]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by atmospheric components.
-
Stabilizers: Some commercial sources supply methyl aziridine-2-carboxylate with a stabilizer like hydroquinone (HQ) to prolong its shelf life.[4][5]
-
N-Protection: For long-term storage, consider converting it to a more stable N-protected derivative (e.g., N-Boc or N-Cbz). N-protected aziridines are generally more stable than their N-H counterparts.[10]
Q3: What are the key safety precautions to take when working with aziridines?
A3: Aziridines are reactive compounds and should be handled with care.
-
Toxicity: Many aziridines are toxic and are considered potential mutagens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactivity: Due to their ring strain, aziridines can react exothermically, especially with strong acids or nucleophiles. Perform reactions in appropriate glassware and have a cooling bath on standby.
-
Storage: Store aziridines in a cool, dry, and well-ventilated area, away from incompatible materials like acids and oxidizing agents.
Q4: Can you provide a general, reliable protocol for the synthesis of this compound from L-serine methyl ester?
A4: A common and reliable method involves a two-step process: activation of the hydroxyl group followed by intramolecular cyclization.
Experimental Protocol: Synthesis from L-Serine Methyl Ester
Step 1: N-Protection and O-Sulfonylation
-
Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain the crude N-Boc-O-tosyl-L-serine methyl ester, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-Boc-O-tosyl-L-serine methyl ester in an anhydrous solvent such as acetonitrile.
-
Add potassium carbonate (K2CO3, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, filter off the K2CO3 and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (often with an eluent system like ethyl acetate/hexanes) to yield methyl (2S)-N-Boc-aziridine-2-carboxylate.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if the N-H aziridine is desired, but be mindful of the potential for ring-opening.
Workflow Diagram
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl Aziridine-2-carboxylate (stabilized with HQ) [cymitquimica.com]
- 6. (S)-(-)-N-Z-氮杂环丙烷-2-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aziridination of α,β-unsaturated esters bearing allylic hydroxy groups with 3-acetoxyaminoquinazolinones: evidence for a mechanism comprising Michael addition–SN2 nucleophilic displacement of acetoxy for aziridination of α,β-unsaturated esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl (2S)-aziridine-2-carboxylate
Welcome to the technical support center for the purification of methyl (2S)-aziridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable and highly reactive chiral building block. As a strained three-membered heterocycle, this compound presents unique purification challenges, from its sensitivity to acidic conditions to its volatility. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Purification Strategy Overview
The purification of this compound from a reaction mixture requires careful consideration of its inherent chemical properties. The primary challenges are its susceptibility to acid-catalyzed ring-opening and its volatility. The optimal purification strategy often involves a multi-step approach, starting with an appropriate aqueous workup followed by either flash chromatography or vacuum distillation, and potentially finishing with recrystallization for achieving the highest purity.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Q1: My product is streaking badly on a silica gel TLC plate and I'm getting poor recovery from my silica flash column. What's happening?
A: This is the most common issue encountered. The N-H group of the aziridine is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to several problems:
-
Irreversible Adsorption: The basic aziridine binds tightly to the acidic silica, resulting in low or no recovery of the product from the column.
-
Catalyzed Decomposition: The acidic environment of the silica gel can catalyze the ring-opening of the strained aziridine, leading to decomposition and the formation of polar, streaking impurities.[1]
-
Peak Tailing/Streaking: Strong, non-ideal interactions cause the product to elute slowly and non-uniformly, resulting in broad, streaky bands on both TLC and column chromatography.[2]
Solutions:
-
Neutralize the Stationary Phase: Add a small amount of a volatile, non-nucleophilic base to your eluent system. Triethylamine (Et₃N or TEA) is the most common choice. Start with 0.5% (v/v) and increase to 1-2% if streaking persists. The TEA will preferentially bind to the acidic sites on the silica, allowing your aziridine to pass through with minimal unwanted interaction.[3][4][5]
-
Switch to a Different Stationary Phase: If neutralization is insufficient or if your product is exceptionally sensitive, a change of stationary phase is the best solution.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying amines.[1] For an N-H aziridine, neutral alumina is typically the safest starting point. Basic alumina can also be used but may retain other acidic impurities more strongly.
-
Amine-Functionalized Silica: These columns are designed for purifying basic compounds and can often be used without mobile phase modifiers, simplifying product workup.[6]
-
-
Perform a Stability Test: Before running a large-scale column, spot your crude material on a silica TLC plate and let it sit for 30-60 minutes before eluting. If the spot degrades or streaks significantly more than a freshly spotted lane, your compound is unstable to silica. You can also perform a 2D TLC to confirm this.[2][7]
Q2: I've successfully purified my compound by chromatography using a triethylamine-modified eluent, but now my NMR spectrum shows residual triethylammonium salts.
A: This occurs when an acidic component in your crude mixture (e.g., HCl from a deprotection step, or an acidic byproduct) protonates the triethylamine in the eluent, forming a non-volatile salt (e.g., triethylammonium chloride).
Solutions:
-
Aqueous Wash: Dissolve the purified product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the triethylammonium ion, and the resulting free triethylamine will move into the organic layer, while the salt of the original acid will move into the aqueous layer. Follow with a water wash and a brine wash, then dry the organic layer (e.g., over Na₂SO₄) and re-concentrate.
-
Azeotropic Removal: After the basic wash, any remaining free triethylamine can often be removed by co-evaporation with a solvent like toluene under reduced pressure.
-
Pre-column Neutralization: Before loading your crude product onto the column, consider a gentle aqueous basic wash to remove strong acids. This can prevent the formation of the ammonium salt in the first place.
Q3: My product yield is very low after concentrating the fractions. Where did it go?
A: this compound is a relatively volatile compound (Boiling Point: ~143 °C at atmospheric pressure).[8] Significant product loss can occur during solvent removal.
Solutions:
-
Avoid High Temperatures: Use a rotary evaporator with the water bath at or slightly above room temperature (25-30 °C). Never use high heat.
-
Control the Vacuum: Do not apply a high vacuum from a mechanical pump directly. Use a water aspirator or a diaphragm pump with a pressure controller. Evaporate the bulk of the solvent at a moderate vacuum and only apply a slightly stronger vacuum at the end to remove the final traces.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryo-cooler) to recapture any volatilized product. You may be able to recover some product from the trap.
Q4: I am attempting a vacuum distillation, but the product seems to be decomposing or polymerizing in the distillation pot.
A: While distillation can be effective, N-H aziridines can undergo thermally induced polymerization or decomposition, especially if trace impurities (acids, metals) are present to initiate the process.
Solutions:
-
Use Low Pressure: Employ a good vacuum pump (e.g., <1 mmHg) to lower the boiling point of the compound as much as possible, thus reducing the required pot temperature.
-
Short-Path Distillation: Use a Kugelrohr or short-path distillation apparatus. This minimizes the residence time of the compound at high temperatures by reducing the distance the vapor has to travel.
-
Add an Inhibitor: If polymerization is suspected, adding a small amount of a radical inhibitor like hydroquinone (HQ) to the distillation pot can be beneficial. In fact, some commercial sources supply this compound stabilized with HQ.[8]
-
Pre-Purification: Ensure the material being distilled is as clean as possible. A rapid filtration through a short plug of neutral alumina can remove many non-volatile impurities that might catalyze decomposition.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from a synthesis starting from L-serine methyl ester?
A: A common route to this compound is a modified Wenker synthesis from L-serine methyl ester. This typically involves converting the hydroxyl group into a good leaving group (e.g., a sulfonate ester like tosylate or mesylate) followed by base-induced intramolecular cyclization.
-
Potential Impurities & Their NMR Signatures:
-
Unreacted L-serine methyl ester: Will show characteristic signals for the amino alcohol.
-
O-Sulfonylated intermediate (e.g., O-tosyl-L-serine methyl ester): Will show aromatic signals from the tosyl group (~7.4-7.8 ppm) and a downfield shift of the CH₂ protons adjacent to the sulfonate ester.
-
Triphenylphosphine oxide (Ph₃PO): If reagents like triphenylphosphine/DIAD were used for the cyclization, Ph₃PO is a very common, greasy byproduct that can be difficult to remove. It appears as broad multiplets in the aromatic region of the ¹H NMR spectrum.
-
Elimination products: Base treatment can sometimes lead to elimination to form methyl 2-aminoacrylate, which may subsequently polymerize.
-
Q: Can I purify this compound by crystallization?
A: Crystallization is possible but can be challenging due to the compound's low melting point and tendency to oil out. It is more commonly used as a final polishing step after chromatography or distillation. Some aziridine derivatives have been successfully recrystallized from solvent systems like hexanes/ethyl acetate or hexanes/acetone.[9][10] Success will depend heavily on the nature and amount of impurities present.
Q: What are the essential safety precautions for handling this compound?
A: Aziridines as a class are hazardous and must be handled with care.[11][12]
-
Toxicity: They are considered toxic, mutagenic, and potential carcinogens.[13]
-
Handling: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a minimum, consider double-gloving), a lab coat, and chemical splash goggles at all times.
-
Storage: Store the purified compound in a tightly sealed container at low temperature (2-8 °C is recommended) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Key Purification Protocols
Protocol 1: Flash Chromatography on Triethylamine-Deactivated Silica Gel
This protocol is suitable for purifying the aziridine from less volatile impurities and reaction byproducts.
-
Eluent Preparation: Prepare a suitable eluent system, typically a mixture of ethyl acetate (EtOAc) and hexanes. Add 1% (v/v) triethylamine (Et₃N) to the prepared mixture. (e.g., for 1 L of 20% EtOAc/Hexanes, use 200 mL EtOAc, 790 mL Hexanes, and 10 mL Et₃N).
-
Column Packing: Pack a silica gel column using the Et₃N-containing eluent.
-
Equilibration: Flush the packed column with at least two column volumes of the eluent to ensure the entire silica bed is neutralized by the triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it carefully in vacuo without heat, and dry-load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC (ensure the TLC mobile phase also contains Et₃N).
-
Workup: Combine the pure fractions. Wash the solution with saturated aqueous NaHCO₃ (to remove any potential triethylammonium salts), then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure at low temperature (<30 °C).
Protocol 2: Flash Chromatography on Neutral Alumina
This is the preferred method for highly acid-sensitive aziridines.
-
Stationary Phase: Use neutral activity-grade I or II alumina.
-
Eluent Selection: Develop a solvent system using TLC on alumina plates. Systems like EtOAc/Hexanes or DCM/MeOH are common. No triethylamine is needed.
-
Column Packing & Elution: Pack the column with alumina using the chosen eluent. Load the sample (dry loading is recommended) and elute as you would a standard silica column.
-
Workup: Combine pure fractions and concentrate carefully under reduced pressure at low temperature (<30 °C). The absence of Et₃N simplifies the workup.
| Parameter | Silica Gel + 1% Et₃N | Neutral Alumina |
| Best For | General purpose, moderately sensitive compounds | Highly acid-sensitive or basic compounds |
| Advantage | Familiar separation behavior, widely available | Inert, avoids acidic decomposition, no need for additives |
| Disadvantage | Requires additive, potential for salt formation | Different selectivity, can be less resolving for some mixtures |
| Workup | Requires aqueous wash to remove Et₃N/salts | Simple concentration of fractions |
Table 1. Comparison of Stationary Phases for Aziridine Purification.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. YouTube, 25 Mar. 2019, [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
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Zhang, Y., et al. "Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines." ChemRxiv, 2024. [Link]
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Legters, J., et al. "SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS." Radboud University Repository, 1991. [Link]
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Alvernhe, G., et al. "Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones." Molecules, vol. 27, no. 11, 2022, p. 3418. [Link]
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Ishikawa, T. "AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION." HETEROCYCLES, vol. 85, no. 12, 2012, pp. 2837-2873. [Link]
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Davis, F. A., and J. M. S. J. "Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles." Organic & Biomolecular Chemistry, vol. 4, no. 14, 2006, pp. 2783-93. [Link]
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Kürti, L., et al. "Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent." ChemRxiv, 2019. [Link]
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University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
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D'hooghe, M., et al. "Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers." The Journal of Organic Chemistry, vol. 85, no. 17, 2020, pp. 11286-11294. [Link]
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D'hooghe, M., et al. "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." ResearchGate, 2006. [Link]
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Reddit. r/Chempros - Triethylammonium after flash chromatography. [Link]
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Wang, J., et al. "Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, vol. 174, 2019, pp. 493-498. [Link]
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Vedejs, E., et al. "Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC." ResearchGate, 2014. [Link]
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Jalon Zeolite. Activated Alumina vs. Silica Gel: All you need to know. [Link]
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NICNAS. Aziridines: Human health tier II assessment. [Link]
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Benjamin Moore. SAFETY DATA SHEET. [Link]
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LookChem. Cas 151526-74-8,methyl aziridine-2-carboxylate. [Link]
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D'hooghe, M., et al. "Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers." ACS Publications, 2020. [Link]
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University of Auckland. Working with Potentially Explosive Chemicals/Reactions. [Link]
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OozeChem. Alumina vs Silica Gel: Performance Comparison. [Link]
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Pérez-López, M., et al. "Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles." Journal of Chromatography A, vol. 1218, no. 22, 2011, pp. 3553-60. [Link]
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Chromatography Forum. use of Triethylamine. [Link]
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D'hooghe, M., et al. "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." Semantic Scholar, 2006. [Link]
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Stream Peak. Activated Alumina vs. Silica Gel l Comparing Desiccant Types. [Link]
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Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. [Link]
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General Finishes. SAFETY DATA SHEET SDS AZ Catalyst. [Link]
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Bakhtar, M. A., et al. "3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches." Molecules, vol. 26, no. 18, 2021, p. 5565. [Link]
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Stream Peak. Activated Alumina vs. Silica Gel l Comparing Desiccant Types. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Siwek, A., et al. "Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization." Molecules, vol. 28, no. 13, 2023, p. 4991. [Link]
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stability of methyl (2S)-aziridine-2-carboxylate under acidic and basic conditions
Welcome to the technical support center for methyl (2S)-aziridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this versatile synthetic building block under acidic and basic conditions. Our goal is to empower you with the knowledge to anticipate challenges, optimize your experimental design, and ensure the integrity of your results.
Introduction: The Duality of Reactivity and Stability
This compound is a chiral, trifunctional molecule featuring a strained three-membered aziridine ring, a methyl ester, and an N-H bond. This unique combination of functional groups makes it a valuable precursor for the synthesis of non-natural amino acids, chiral ligands, and complex pharmaceutical intermediates.[1][2] However, the inherent ring strain of approximately 27 kcal/mol that makes aziridines synthetically useful also renders them susceptible to degradation.[2][3] Understanding the stability of this compound under various pH conditions is paramount to its successful application. This guide will delve into the mechanistic underpinnings of its stability and provide practical, field-proven advice for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
A1: The primary degradation pathways for this compound involve the opening of the strained aziridine ring. This can be initiated under both acidic and basic conditions. A secondary degradation pathway, particularly under basic conditions, is the hydrolysis of the methyl ester to the corresponding carboxylate. Polymerization, initiated by trace impurities, heat, or light, is also a potential issue, which is why this reagent is often supplied with an inhibitor like hydroquinone.[1]
Q2: How does pH affect the stability of the aziridine ring?
A2: The pH of the reaction medium is a critical factor governing the stability of the aziridine ring.
-
Acidic Conditions (pH < 7): In acidic media, the lone pair of electrons on the aziridine nitrogen can be protonated to form a highly reactive aziridinium ion.[4][5][6] This positively charged intermediate is an excellent electrophile and is readily attacked by nucleophiles, leading to ring-opening. The parent, unsubstituted aziridine has a pKa of its conjugate acid of approximately 7.9-8.0.[3][7][8] Therefore, at a pH below this value, a significant portion of the this compound molecules will be protonated and thus activated for nucleophilic attack.
-
Basic Conditions (pH > 8): In basic media, the N-H proton can be abstracted by a strong base. While N-unsubstituted aziridines are generally more stable than their N-activated counterparts, they are still susceptible to nucleophilic attack, especially with strong nucleophiles or at elevated temperatures. Additionally, the ester functionality is prone to saponification under basic conditions.
Q3: What are the typical signs of degradation of this compound?
A3: Visual inspection can often provide the first clues of compound degradation. Be vigilant for the following signs:
-
Color Change: A change from a colorless or pale-yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products.[9]
-
Increased Viscosity or Solidification: This is a strong indicator of polymerization.[9] The strained aziridine ring can undergo ring-opening polymerization, leading to oligomers or polymers.
-
Pressure Buildup: In a sealed container, the generation of gaseous byproducts from decomposition can lead to a buildup of pressure.[9]
If any of these signs are observed, it is highly recommended to assess the purity of the material before use, for instance by ¹H NMR spectroscopy, or to dispose of it according to your institution's safety protocols.[9]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Reduces the rate of potential degradation and polymerization reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against atmospheric moisture and carbon dioxide, which can react with the compound.[9] |
| Light | Amber vial or stored in the dark | Prevents light-induced degradation or polymerization.[3] |
| Inhibitor | Supplied with a stabilizer (e.g., hydroquinone) | Prevents radical-initiated polymerization.[1] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and provides actionable solutions.
Issue 1: Low or no yield of the desired product in a reaction involving nucleophilic addition.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete activation of the aziridine ring (acidic conditions). | Ensure the reaction medium is sufficiently acidic to protonate the aziridine nitrogen. The addition of a catalytic amount of a Brønsted or Lewis acid may be necessary. | Protonation of the aziridine nitrogen forms the highly electrophilic aziridinium ion, which is more susceptible to nucleophilic attack.[4][5][6] |
| Degradation of the starting material. | Verify the purity of the this compound by ¹H NMR before use. If degradation is suspected, use a fresh batch. | The presence of impurities or degradation products can lead to side reactions and lower yields.[9] |
| Side reaction with the solvent. | Choose a non-nucleophilic solvent. Protic solvents like water or alcohols can act as nucleophiles under acidic conditions, leading to undesired ring-opened byproducts. | The solvent can compete with the desired nucleophile for reaction with the activated aziridinium ion. |
| Ester hydrolysis (basic conditions). | If the desired reaction is nucleophilic attack on the aziridine ring under basic conditions, consider using a non-aqueous base and an aprotic solvent to minimize ester saponification. | Hydrolysis of the methyl ester will form the carboxylate, which can alter the reactivity and solubility of the molecule.[2][10] |
Issue 2: Formation of multiple unexpected byproducts.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of regioselectivity in the ring-opening reaction. | The regioselectivity of nucleophilic attack (at C2 vs. C3) is influenced by steric and electronic factors. Modifying the reaction conditions (e.g., solvent, temperature, catalyst) may improve selectivity. | Under acidic conditions, the attack often occurs at the more substituted carbon (SN1-like) or the less sterically hindered carbon (SN2-like), depending on the stability of the potential carbocationic intermediate. |
| Polymerization. | Ensure the starting material is properly stabilized and free of contaminants. Degas solvents and run the reaction under an inert atmosphere. Avoid high temperatures unless necessary for the reaction. | Trace acids, bases, or radical initiators can trigger the ring-opening polymerization of aziridines.[3] |
| Reaction with the ester group. | If using organometallic reagents or other strong nucleophiles, they may react with the ester carbonyl in addition to or instead of the aziridine ring. Consider protecting the ester or using a less reactive nucleophile. | The methyl ester is an electrophilic site and can be attacked by strong nucleophiles. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening with a Nucleophile
This protocol provides a general framework for the ring-opening of this compound under acidic conditions.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, acetonitrile, THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like BF₃·OEt₂)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Add the nucleophile (1.1 - 2.0 eq).
-
Add the acid catalyst (0.1 - 1.0 eq) portion-wise or as a solution in the reaction solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Base-Mediated Reaction (Non-hydrolytic)
This protocol is for reactions where a base is required, but hydrolysis of the methyl ester is to be avoided.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous, aprotic solvent (e.g., THF, DMF, acetonitrile)
-
Non-nucleophilic organic base (e.g., triethylamine, DBU, DIPEA) or a strong, non-protic base (e.g., NaH)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the nucleophile and the anhydrous aprotic solvent.
-
If using a strong base like NaH, add it at this stage and stir until hydrogen evolution ceases.
-
Add this compound (1.0 eq) as a solution in the reaction solvent.
-
If using an organic base, add it to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product as necessary.
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the key stability considerations and potential degradation pathways for this compound.
Caption: Simplified degradation pathways under acidic and basic conditions.
References
-
Baran, P. S. (2005). Aziridines in Synthesis. Baran Laboratory, The Scripps Research Institute. [Link]
-
Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. [Link]
-
Streuff, J. (2009). Aziridine heterocyliccc. SlideShare. [Link]
- Earley, J. E., et al. (1973). Kinetics of Hydrolysis of Aziridines in Moderately Concentrated Mineral Acids. Relationship of φ Parameters to Reaction. Journal of the American Chemical Society, 95(13), 4151-4156.
-
Stam, J. D. (1987). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Nijmegen. [Link]
-
HETEROCYCLES. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. [Link]
-
Wikipedia. Aziridinium. [Link]
-
Ranjith, J., & Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Synthesis and applications of methyleneaziridines. RSC Advances, 10(65), 39683-39704. [Link]
-
PubChem. This compound. [Link]
-
Di Rocco, G., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
-
Taylor & Francis Online. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. [Link]
-
ACS Publications. (2016). Bacterial Preparation of Enantiopure Unactivated Aziridine-2-carboxamides and Their Transformation into Enantiopure Nonnatural Amino Acids and vic-Diamines. [Link]
-
MDPI. (2021). Synthetic Applications of Aziridinium Ions. [Link]
-
National Center for Biotechnology Information. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Aziridinium Ions. [Link]
-
Royal Society of Chemistry. (2000). The preparation of stable aziridinium ions and their ring-openings. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
National Center for Biotechnology Information. (2014). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. [Link]
-
American Society for Microbiology. (2017). Aziridine-2,3-Dicarboxylate-Based Cysteine Cathepsin Inhibitors Induce Cell Death in Leishmania major Associated with Accumulation of Debris in Autophagy-Related Lysosome-Like Vacuoles. [Link]
-
Cambridge Open Engage. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. [Link]
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Technical Support Center: Synthesis of Methyl (2S)-aziridine-2-carboxylate
Welcome to the technical support center for the synthesis of methyl (2S)-aziridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Due to its inherent ring strain and high reactivity, the synthesis of this aziridine ester can be challenging, often accompanied by the formation of specific byproducts.[1] This document provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common challenges encountered during the synthesis of this compound, particularly when starting from L-serine derivatives.
Q1: My overall yield is consistently low. What are the most common points of product loss in the synthesis from L-serine methyl ester?
A1: Low yields in this synthesis typically stem from two main areas: incomplete cyclization and product degradation during workup or purification.
-
Incomplete Cyclization: The key step is an intramolecular SN2 reaction where the nitrogen displaces a leaving group (e.g., tosylate, mesylate) on the adjacent carbon.[1] This step is highly sensitive to reaction conditions.
-
Base Strength: The base used must be strong enough to deprotonate the nitrogen (or a protected precursor like a sulfonamide) but not so strong or nucleophilic that it promotes elimination or other side reactions. Sterically hindered, non-nucleophilic bases are often preferred.
-
Leaving Group Quality: The hydroxyl group of serine must be converted into an excellent leaving group. Incomplete activation (e.g., incomplete tosylation) will halt the reaction. Ensure the activation step goes to completion by monitoring with TLC.
-
-
Product Degradation: this compound is highly susceptible to ring-opening, especially under acidic or basic conditions.[2][3] Standard aqueous workups can lead to hydrolysis if not properly buffered. The high ring strain (approx. 26-27 kcal/mol) makes the molecule kinetically reactive toward various nucleophiles, including water.[1]
Q2: I'm observing significant amounts of a ring-opened byproduct, β-amino-α-hydroxy propionate. What causes this and how can it be prevented?
A2: The formation of ring-opened byproducts is the most common issue. The aziridine ring, particularly when activated with an electron-withdrawing group on the nitrogen, is an excellent electrophile.[1][3]
-
Causality: Nucleophiles can attack either of the two carbon atoms of the aziridine ring, leading to cleavage.[4][5] In your case, the presence of water or other nucleophiles during the reaction or workup is the primary cause. The regioselectivity of the attack (at C2 vs. C3) is influenced by steric and electronic factors, but preventing the attack altogether is key.[3][5]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Neutral Workup: Avoid acidic or strong basic washes. Use a saturated solution of a neutral salt like NaCl (brine) for extractions. If a basic wash is necessary to remove acidic impurities, use a weak, dilute base like sodium bicarbonate and minimize contact time.
-
Temperature Control: Keep all workup and purification steps cold (0-5 °C) to reduce the rate of potential side reactions.
-
Q3: My product's optical purity is lower than expected. What could be causing epimerization?
A3: The stereocenter at the C2 position is generally robust during the cyclization step, as it proceeds via a stereospecific SN2 inversion at the C3 carbon, leaving the C2 stereocenter untouched. However, epimerization can occur under certain conditions.
-
Probable Cause: The most likely cause is the presence of a strong base that can deprotonate the C2-proton. The resulting enolate can then be protonated from either face, leading to racemization. While the pKa of this proton is high, prolonged exposure to very strong bases or elevated temperatures can facilitate this process.
-
Solutions:
-
Use the minimum stoichiometric amount of base required for the cyclization.
-
Choose a base that is sufficiently strong for deprotonation but not excessively so. For example, K₂CO₃ is often sufficient for cyclizing N-tosylated serine esters.[1]
-
Maintain low reaction temperatures to disfavor the equilibrium leading to the enolate.
-
Q4: The product appears to be decomposing during column chromatography. What is the best purification strategy?
A4: This is a very common and critical issue. The acidic nature of standard silica gel can catalyze the ring-opening of the aziridine, leading to significant product loss on the column.[6]
-
Expert Recommendation:
-
Use Neutral or Deactivated Media: The best practice is to use neutral alumina for column chromatography.[6] Alternatively, silica gel can be "deactivated" by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%).
-
Rapid Purification: Do not let the product sit on the column for extended periods. Use flash chromatography with slightly higher pressure to expedite the process.
-
Solvent Choice: Use a non-protic solvent system, such as a gradient of hexane and ethyl acetate or dichloromethane. Avoid alcohols like methanol, as they can act as nucleophiles and open the aziridine ring.[3]
-
Alternative Purification: If possible, consider vacuum distillation for purification, as this avoids contact with stationary phases.[6]
-
Part 2: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction stalls; starting material (activated serine) remains. | 1. Insufficiently strong or sterically hindered base. 2. Poor quality leaving group (incomplete activation). 3. Moisture in the reaction quenching the base. | 1. Switch to a stronger, non-nucleophilic base (e.g., DBU, KHMDS). 2. Confirm completion of the activation step (e.g., tosylation) via TLC or ¹H NMR before adding the base. 3. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Multiple new spots on TLC, possibly diastereomers. | 1. For syntheses involving ylides and imines, the selectivity is determined at the initial betaine formation or the subsequent elimination step.[7] 2. If starting from a different precursor, a non-stereospecific reaction pathway may be occurring. | 1. Re-evaluate the reaction conditions (solvent, temperature, ylide type) as these heavily influence diastereoselectivity.[7] 2. Ensure the use of a stereochemically pure starting material (like L-serine) and a stereospecific reaction pathway (intramolecular SN2). |
| Product isolated, but ¹H NMR shows complex multiplets and broad peaks. | 1. Product is unstable and oligomerizing/polymerizing. 2. Presence of residual acidic or basic impurities catalyzing decomposition. | 1. Store the purified product as a dilute solution in a non-polar solvent at low temperatures (-20 °C). Some suppliers stabilize it with inhibitors like hydroquinone.[8] 2. Ensure all purification steps effectively remove catalysts and byproducts. A final wash with brine and drying over Na₂SO₄ is crucial. |
| Low yield after workup, with significant product in the aqueous layer. | 1. The N-H aziridine can be protonated and become water-soluble in acidic conditions. 2. Formation of highly polar, ring-opened byproducts. | 1. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. 2. Perform multiple extractions with a suitable organic solvent (e.g., EtOAc, DCM). |
Part 3: Visualized Mechanisms and Workflows
Mechanism: Byproduct Formation via Ring-Opening
The diagram below illustrates the acid-catalyzed ring-opening of the aziridine by a generic nucleophile (Nu-H), a common pathway for byproduct formation.
Caption: A decision tree for troubleshooting the aziridine synthesis.
Part 4: Reference Protocol: Synthesis from L-Serine Methyl Ester
This protocol describes a common and reliable method for preparing N-tosyl-protected this compound, a stable precursor that can be deprotected if the N-H aziridine is required.
Step 1: Tosylation of L-Serine Methyl Ester
-
Rationale: This step converts the primary hydroxyl group into a p-toluenesulfonate (tosylate) ester, an excellent leaving group for the subsequent intramolecular SN2 reaction.
-
Dissolve L-serine methyl ester hydrochloride (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with cold, dilute HCl (to remove pyridine/triethylamine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the di-tosylated intermediate.
Step 2: Base-Mediated Cyclization
-
Rationale: A carefully chosen base removes the acidic proton from the tosylamide nitrogen. The resulting anion acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group to form the aziridine ring. This is a classic example of the Wenker aziridine synthesis or a related cyclization. [1]1. Dissolve the crude di-tosylated serine derivative from Step 1 in an anhydrous solvent like acetonitrile or THF.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir vigorously for 4-8 hours.
-
Monitor the formation of the aziridine product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash chromatography on neutral alumina using a hexane/ethyl acetate gradient.
References
-
Baran, P. S., et al. (2019). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature, 565(7738), 208-212. Available from: [Link]
-
ResearchGate. Synthesis of 2-Substituted Aziridine-2-Carboxylic Esters via Michael-Induced Ring-Closure Strategy. Available from: [Link]
-
Bernstein, Z., & Ben-Ishai, D. (1977). Synthesis of N-substituted aziridine-2-carboxylates. Tetrahedron, 33(8), 881–883. Available from: [Link]
-
McCaskey, J. H., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 2(7), 100488. Available from: [Link]
-
Srivastava, R., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1264875. Available from: [Link]
-
Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843. Available from: [Link]
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ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Available from: [Link]
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Wang, Z., et al. (2020). Synthesis and applications of methyleneaziridines. RSC Advances, 10(65), 39685–39703. Available from: [Link]
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Wageningen University & Research. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available from: [Link]
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D'hooghe, M., & De Kimpe, N. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4445-4472. Available from: [Link]
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Srivastava, R., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Available from: [Link]
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Organic Chemistry Portal. Aziridine synthesis. Available from: [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10329257. Available from: [Link].
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Organic Chemistry Portal. Synthesis of aziridines. Available from: [Link]
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Sweeney, J. B., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters, 17(22), 5654–5657. Available from: [Link]
-
Robiette, R., et al. (2006). Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study. The Journal of Organic Chemistry, 71(8), 3048-3056. Available from: [Link]
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Smith, G. E., et al. (2011). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Australian Journal of Chemistry, 64(8), 1055. Available from: [Link]
-
Gopi, H. N., & Suresh Babu, V. V. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Letters in Organic Chemistry, 3(5), 359-361. Available from: [Link]
-
Li, J., et al. (2000). Aziridination of Alkenes and Amidation of Alkanes by Bis(tosylimido)ruthenium(VI) Porphyrins. A Mechanistic Study. Journal of the American Chemical Society, 122(32), 7678–7691. Available from: [Link]
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Kate Tutorials. (2021). 8 Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles. Available from: [Link]
-
Driver, T. G., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Journal of the American Chemical Society, 136(1), 410-413. Available from: [Link]
-
ResearchGate. Preparation of methyl ester of L-serine. Available from: [Link]
-
Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (11), 522. Available from: [Link]
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- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
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- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl (2S)-Aziridine-2-carboxylate Synthesis
Introduction
Welcome to the technical support center for the synthesis of methyl (2S)-aziridine-2-carboxylate. This valuable chiral building block is a cornerstone in the stereoselective synthesis of numerous pharmaceuticals, including anticancer agents, antibiotics, and enzyme inhibitors.[1] Its strained three-membered ring makes it a versatile intermediate for introducing nitrogen-containing functionalities.[2][3] However, this reactivity also presents unique challenges in its synthesis, demanding precise control over reaction conditions to achieve high yields and enantiopurity.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will delve into common troubleshooting scenarios, provide in-depth explanations for experimental choices, and offer detailed protocols to optimize your reaction conditions.
Core Synthesis Strategies: An Overview
The synthesis of aziridines, including this compound, generally follows a few key strategic approaches. Understanding the fundamentals of these methods is crucial for effective troubleshooting. The most common routes involve the intramolecular cyclization of a precursor molecule where a nitrogen atom displaces a vicinal leaving group.[4][5]
Two prominent named reactions for aziridine synthesis are the Wenker synthesis and the Gabriel-Cromwell reaction .
-
Wenker Synthesis: This classic method involves the conversion of a β-amino alcohol to an aziridine.[6] The process typically involves esterification of the amino alcohol with sulfuric acid, followed by a base-promoted intramolecular cyclization.[6][7] While effective, the harsh conditions of the traditional Wenker synthesis, such as high temperatures and strong bases, can be detrimental to sensitive substrates.[8] Milder, improved versions of this synthesis have been developed to address these limitations.[9][10]
-
Gabriel-Cromwell Reaction: This method is another widely used approach for synthesizing aziridines.[11] It typically involves the reaction of an α,β-unsaturated carbonyl compound with a primary amine in the presence of a halogenating agent. The reaction proceeds through a multi-step sequence including bromination, elimination, conjugate addition of the amine, and finally, intramolecular nucleophilic displacement to form the aziridine ring.[11]
The choice of synthetic route will depend on the starting materials available and the specific stereochemical requirements of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation and actionable troubleshooting steps.
Low or No Yield of the Desired Aziridine
Q1: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
A1: Low or no yield is a common frustration in aziridination reactions. The root cause often lies in one of the following areas:
-
Inefficient Ring Closure: The key step in many aziridine syntheses is the intramolecular cyclization. For this to occur efficiently, the nucleophilic nitrogen and the leaving group must be able to adopt an anti-periplanar conformation.
-
Troubleshooting:
-
Choice of Base: In methods like the Wenker synthesis, the strength of the base is critical. If the base is too weak, it may not be sufficient to deprotonate the amine for the cyclization to occur. Conversely, a base that is too strong can lead to side reactions like elimination.[9] Consider screening different bases such as sodium hydroxide, potassium carbonate, or non-nucleophilic organic bases.[9][10]
-
Leaving Group: The nature of the leaving group is paramount. A poor leaving group will hinder the intramolecular SN2 reaction. If your synthesis involves activating a hydroxyl group, ensure this conversion is complete. Common activating groups include tosylates, mesylates, or the formation of a sulfate ester in the Wenker synthesis.[2]
-
-
-
Side Reactions: Aziridines are strained molecules, and the precursors used in their synthesis can often undergo competing reactions.
-
Troubleshooting:
-
Elimination: In the Wenker synthesis, β-amino alcohols can undergo elimination to form enamines or other unsaturated byproducts, especially under harsh acidic or basic conditions.[6] Employing milder reaction conditions, such as using chlorosulfonic acid instead of hot sulfuric acid for the esterification step, can mitigate this.[10]
-
Polymerization: Aziridines themselves can act as monomers for polymerization, especially under acidic conditions. Ensure your workup and purification steps are performed under neutral or slightly basic conditions.
-
Ring Opening: The desired aziridine product can undergo nucleophilic ring-opening if nucleophiles are present in the reaction mixture under activating conditions.[3][5][12] Careful control of pH and quenching of the reaction are important.
-
-
-
Reagent Quality and Stoichiometry:
-
Troubleshooting:
-
Reagent Purity: Ensure all reagents, especially the starting β-amino alcohol or α,β-unsaturated ester, are pure. Impurities can interfere with the reaction.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of base, for example, could promote unwanted side reactions.
-
-
Formation of Impurities and Byproducts
Q2: I am observing significant byproduct formation alongside my desired aziridine. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is a clear indication that reaction conditions are not optimal. Here’s how to address common byproduct scenarios:
-
Diastereomer Formation: If your synthesis is not stereospecific, you may end up with a mixture of diastereomers.
-
Troubleshooting:
-
Reaction Mechanism: The stereochemical outcome is dictated by the mechanism of the ring-closing step. For an SN2-type cyclization, the reaction is stereospecific, meaning the stereochemistry of the starting material will determine the stereochemistry of the product. Ensure your reaction conditions favor this pathway.
-
Chiral Starting Material: The enantiopurity of your starting material, such as L-serine methyl ester, is crucial for obtaining the desired (2S) enantiomer of the product. Verify the enantiomeric excess (ee) of your starting material.
-
-
-
Oligomerization/Polymerization:
-
Troubleshooting:
-
Reaction Concentration: High concentrations can sometimes favor intermolecular reactions over the desired intramolecular cyclization. Try running the reaction at a higher dilution.
-
Temperature Control: Exothermic reactions can lead to localized heating, which can promote side reactions. Ensure efficient stirring and temperature control.
-
-
-
Products from Incomplete Reactions:
-
Troubleshooting:
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). You may need to increase the reaction time or temperature. However, be mindful that prolonged reaction times or higher temperatures can also lead to decomposition of the product. A careful optimization study is often necessary.
-
-
Purification and Stability Issues
Q3: I am having difficulty purifying my this compound, and it seems to be unstable. What are the best practices for purification and storage?
A3: The purification and handling of aziridines require special attention due to their reactivity.
-
Purification:
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. However, the acidic nature of silica gel can sometimes cause ring-opening or polymerization of the aziridine.
-
Troubleshooting:
-
Neutralized Silica: Consider using silica gel that has been neutralized with a base, such as triethylamine, before packing the column. You can also add a small amount of triethylamine (e.g., 0.1-1%) to your eluent system.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying aziridines.
-
-
-
Distillation: For volatile aziridines, distillation under reduced pressure can be an effective purification method. However, heating can also promote decomposition, so it's important to use the lowest possible temperature and pressure.
-
-
Stability and Storage:
-
Inherent Instability: The ring strain of aziridines makes them inherently susceptible to nucleophilic attack and polymerization.[2][3]
-
Storage Recommendations:
-
Temperature: Store purified this compound at low temperatures (e.g., in a refrigerator or freezer at 2-8 °C) to minimize decomposition.[13]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.
-
Stabilizers: Some commercial sources of aziridines are supplied with a stabilizer, such as hydroquinone, to inhibit polymerization.[13]
-
-
Experimental Protocols and Data
To provide a practical context for the troubleshooting advice, this section includes a detailed protocol for an improved Wenker synthesis and a table summarizing typical reaction parameters and their impact on the outcome.
Improved Wenker Synthesis Protocol
This protocol is adapted from milder procedures that avoid the harsh conditions of the traditional Wenker synthesis.[7][10]
Step 1: Formation of the Amino Hydrogen Sulfate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve L-serine methyl ester (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) at 0 °C.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The resulting amino hydrogen sulfate salt will precipitate from the solution. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Intramolecular Cyclization
-
In a separate flask, prepare an aqueous solution of a suitable base. For a milder approach, a solution of sodium carbonate can be used instead of concentrated sodium hydroxide.[10]
-
Add the dried amino hydrogen sulfate salt from the previous step to the basic solution at room temperature with vigorous stirring.
-
Monitor the progress of the cyclization by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on neutralized silica gel or by vacuum distillation.
Data Presentation: Key Parameter Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base for Cyclization | 6 M NaOH | 1 M Na2CO3 | Triethylamine | Stronger bases may lead to higher yields but also more byproducts. Milder bases can improve selectivity. |
| Solvent | Dichloromethane | Acetonitrile | Toluene | The choice of solvent can affect the solubility of reagents and intermediates, influencing reaction rates. |
| Temperature | 0 °C to rt | rt to 40 °C | 40 °C to 80 °C | Higher temperatures can accelerate the reaction but may also promote decomposition and side reactions. |
| Reaction Time | 1-2 hours | 4-6 hours | 12-24 hours | Insufficient time will lead to incomplete conversion, while excessive time can result in product degradation. |
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aziridines - Wikipedia [en.wikipedia.org]
- 6. Wenker synthesis - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
dealing with racemization during methyl (2S)-aziridine-2-carboxylate synthesis
A Guide to Preventing and Troubleshooting Racemization
Welcome to the technical support center for chiral aziridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with methyl (2S)-aziridine-2-carboxylate and facing challenges with stereochemical integrity. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to help you navigate the complexities of this synthesis and ensure the enantiopurity of your final product.
The Challenge: Why Racemization is a Critical Issue
This compound is a highly valuable chiral building block in organic synthesis, prized for its role in creating complex nitrogen-containing molecules, including pharmaceuticals and biologically active compounds.[1] The strained three-membered ring makes it a versatile intermediate for various transformations, primarily through regioselective and stereoselective ring-opening reactions.[2][3]
However, the very features that make this molecule useful also render it susceptible to racemization. The stereocenter at the C2 position, which is crucial for its utility, is unfortunately prone to epimerization. Loss of enantiomeric purity can lead to inactive or even harmful isomers in a final drug product, making the control of stereochemistry a non-negotiable aspect of the synthesis. This guide will explore the mechanisms behind this loss of chirality and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when encountering racemization.
Q1: What is the primary mechanism of racemization for this compound?
The principal cause of racemization is the deprotonation of the hydrogen atom at the C2 carbon (the α-carbon). This proton is acidic due to its position adjacent to the electron-withdrawing methyl ester group. In the presence of a sufficiently strong base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of (S) and (R) enantiomers and thus, a loss of enantiomeric excess (e.e.).
Q2: Can the choice of N-protecting group influence the rate of racemization?
Absolutely. The N-substituent plays a critical role.
-
Electron-withdrawing groups (EWGs) like tosyl (Ts) or nosyl (Ns) are often used to "activate" the aziridine ring for nucleophilic attack.[4] However, these groups also increase the acidity of the C2-proton, making the compound more susceptible to base-catalyzed racemization.
-
N-H (unsubstituted) aziridines are generally more stable against racemization at the C2 position but can be less stable overall and may participate in unwanted side reactions.[1]
-
Bulky N-alkyl groups can offer some steric hindrance, but the electronic effect of the ester group is the dominant factor.
Q3: Is racemization possible during purification?
Yes, purification is a critical step where stereochemical integrity can be lost.
-
Chromatography: Standard silica gel is inherently acidic and can catalyze ring-opening or epimerization. Long exposure times on a silica column can be detrimental.
-
Distillation: While effective for purification, applying high temperatures can provide the energy needed to overcome the barrier to racemization, especially for thermally sensitive N-protected aziridines.
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my product?
Accurate determination of e.e. is crucial for diagnosing and solving racemization issues. The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for precise quantification.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving racemization issues during your synthesis.
Problem 1: Low e.e. in the crude reaction mixture (before purification).
This indicates that racemization is occurring during the aziridination (ring-closing) step.
Probable Cause A: Incorrect Base Selection
The use of a strong, non-sterically hindered base is a common culprit. Bases like sodium methoxide, LDA, or DBU are often too harsh and readily deprotonate the C2 position.
Solution:
-
Switch to a weaker, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often an excellent choice for the intramolecular SN2 cyclization of a β-halo-α-amino ester precursor.[4] It is basic enough to facilitate the ring closure but generally not strong enough to cause significant epimerization.
-
Employ sterically hindered bases. If a stronger base is required, consider options like Proton-Sponge or a bulky amine base that is less likely to access the C2 proton.
-
Control stoichiometry. Use the minimum effective amount of base (e.g., 1.1-1.5 equivalents). Excess base increases the risk of racemization.
Probable Cause B: Elevated Reaction Temperature
Higher temperatures accelerate all reactions, including the desired cyclization and the undesired epimerization.
Solution:
-
Maintain low temperatures. Run the cyclization step at 0 °C or even lower if the reaction kinetics allow. It is often preferable to have a slower, more selective reaction over a faster, non-selective one. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance of time and temperature.
Visualizing the Primary Racemization Pathway
The following diagram illustrates the base-catalyzed epimerization mechanism.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Problem 2: High e.e. in the crude mixture, but low e.e. after purification.
This strongly suggests that the workup or purification protocol is the source of racemization.
Probable Cause A: Acid-Catalyzed Racemization on Silica Gel
Standard silica gel has acidic silanol groups on its surface. These can protonate the aziridine nitrogen, activating the ring and potentially facilitating a ring-opening/ring-closing cascade or direct epimerization at the now more electron-deficient C2 center.
Solution:
-
Neutralize the silica gel. Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine (Et₃N). Remove the solvent under reduced pressure to obtain a neutralized stationary phase.
-
Use an alternative stationary phase. Alumina (basic or neutral grade) can be a suitable alternative to silica gel.
-
Minimize contact time. Perform flash chromatography quickly. Avoid letting the compound sit on the column for extended periods.
-
Consider non-chromatographic methods. If the product is crystalline, recrystallization is an excellent method for purification that can often enhance enantiomeric purity.
Probable Cause B: Thermal Racemization During Solvent Evaporation or Distillation
Applying excessive heat can cause epimerization.
Solution:
-
Use a rotary evaporator with controlled temperature. Keep the bath temperature as low as possible (e.g., < 30-40 °C) during solvent removal.
-
Avoid distillation if possible. If distillation is necessary, use high vacuum to lower the boiling point and minimize thermal stress on the molecule.
Recommended Experimental Protocol: Racemization-Resistant Synthesis
This protocol outlines a robust method for synthesizing this compound starting from commercially available L-serine methyl ester hydrochloride, designed to minimize racemization at each step. This approach is a modified Wenker synthesis.[4][5]
Visualizing the Synthetic Workflow
Caption: Workflow for stereoretentive aziridine synthesis.
Step-by-Step Methodology
Step 1: N-Tosylation of L-Serine Methyl Ester
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.2 eq) dropwise to neutralize the hydrochloride and act as a base for the tosylation.
-
Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-tosyl serine methyl ester is often used directly in the next step.
-
Causality Note: Using Et₃N at 0 °C provides controlled conditions for tosylation without promoting side reactions. The aqueous workup removes excess reagents and salts.
-
Step 2: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the crude N-tosyl serine methyl ester from Step 1 in DCM (~0.2 M).
-
Cool the solution to 0 °C.
-
Add Et₃N (1.5 eq).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylammonium chloride will form.
-
Stir at 0 °C for 1-2 hours. Monitor by TLC.
-
Causality Note: The hydroxyl group is converted into a good leaving group (mesylate) in preparation for the intramolecular nucleophilic substitution. This two-step process (tosylation then mesylation) is often more controlled than attempting a one-pot conversion.[4]
-
Step 3: Intramolecular Cyclization (Aziridination)
-
To the reaction mixture from Step 2, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and acetonitrile (MeCN, equal volume to DCM).
-
Stir the suspension vigorously at room temperature for 6-12 hours. The reaction involves an intramolecular SN2 displacement of the mesylate by the tosylamide nitrogen.
-
Monitor the reaction by TLC or LC-MS until the intermediate is consumed.
-
Workup: Filter off the solids (K₂CO₃ and salts) and wash with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography using neutralized silica gel (see Troubleshooting section) with a hexane/ethyl acetate gradient.
-
Causality Note: This is the most critical step for stereochemical control. K₂CO₃ is a mild, heterogeneous base that facilitates the ring closure with a very low risk of epimerizing the C2 proton. The SN2 mechanism ensures inversion of configuration at the C3 carbon (relative to the hydroxyl group), but retention of the crucial C2 stereocenter.[4]
-
Troubleshooting Decision Tree
If you are experiencing racemization, use this workflow to diagnose the issue.
Sources
Technical Support Center: Large-Scale Synthesis of Methyl (2S)-Aziridine-2-carboxylate
Welcome to the technical support center for the large-scale synthesis of methyl (2S)-aziridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical chiral building block. The inherent ring strain and reactivity of the aziridine ring, while synthetically useful, present unique challenges on a larger scale.[1][2] This resource provides in-depth, field-proven troubleshooting advice and frequently asked questions to ensure a successful, scalable, and safe synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Overall Yield
Question: My large-scale synthesis of this compound is resulting in a significantly lower yield than my small-scale experiments. What are the likely causes and how can I improve it?
Answer: Low yields on a large scale can often be attributed to several factors that are less pronounced in smaller reactions. The primary culprits are often incomplete reaction, side reactions, and product degradation during workup and purification.
Potential Causes & Solutions:
-
Incomplete Cyclization: The intramolecular nucleophilic substitution to form the aziridine ring is a critical step.[1] On a larger scale, inefficient mixing or localized temperature gradients can lead to incomplete conversion of the amino alcohol precursor.
-
Solution: Ensure robust mechanical stirring to maintain a homogeneous reaction mixture. For exothermic cyclization steps, consider a slower addition of reagents or use a jacketed reactor to maintain precise temperature control.
-
-
Side Reactions: The formation of byproducts is a common issue. For instance, in the Wenker synthesis, which converts a beta-amino alcohol to an aziridine, competing elimination reactions can occur, especially at elevated temperatures.[3][4]
-
Solution: An improved, milder Wenker synthesis can be employed. This involves converting the amino alcohol to its hydrogen sulfate with chlorosulfonic acid at lower temperatures, followed by cyclization with a non-nucleophilic base like sodium carbonate to minimize elimination and substitution side reactions.[5]
-
-
Product Degradation: Aziridine-2-carboxylates can be sensitive to acidic or basic conditions, leading to ring-opening during workup or purification.[6]
-
Solution: Maintain neutral pH during aqueous workup. Use of a buffered wash (e.g., saturated sodium bicarbonate solution) can be beneficial. For purification, flash column chromatography on silica gel is common, but prolonged exposure can lead to degradation.[7] Consider using a deactivated silica gel or minimizing the time the product is on the column.
-
Issue 2: Poor Stereoselectivity
Question: I am observing a loss of stereochemical purity in my final product. How can I maintain the (2S) configuration throughout the synthesis?
Answer: Maintaining stereointegrity is paramount for the utility of chiral building blocks like this compound.[8] Loss of stereoselectivity can occur at several stages.
Potential Causes & Solutions:
-
Epimerization: The C2 proton of the aziridine-2-carboxylate is acidic and can be abstracted by strong bases, leading to epimerization.
-
Solution: Avoid the use of strong, non-nucleophilic bases if possible, especially during the cyclization step. If a strong base is required, use it at low temperatures and for the shortest possible duration.
-
-
Reaction Pathway: The choice of synthetic route significantly impacts stereochemical outcome. For instance, the Gabriel-Cromwell reaction can provide good stereoselectivity.[1][9]
-
Solution: Employing a stereospecific synthesis from a chiral precursor, such as L-serine, is a reliable method. The conversion of the amino alcohol derived from L-serine to the aziridine proceeds with inversion of configuration at the carbon bearing the leaving group, thus preserving the desired stereochemistry at C2.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the most common large-scale synthetic route for this compound?
A1: A prevalent and reliable method starts from the readily available and chiral L-serine. The key steps involve protection of the amine, conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate), and subsequent base-induced intramolecular cyclization to form the aziridine ring. This approach is advantageous due to the high stereopurity of the starting material.
Q2: I'm having trouble with the purification of my product. It seems to be degrading on the silica gel column. What are my options?
A2: Degradation on silica gel is a known issue due to the Lewis acidic nature of silica.[6]
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (typically 1-2%).
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) for chromatography.
-
Non-Chromatographic Purification: If the purity of the crude product is reasonably high, distillation under reduced pressure (for thermally stable derivatives) or recrystallization may be viable options to avoid chromatography altogether.
Q3: My aziridine product appears to be unstable during storage. What are the recommended storage conditions?
A3: Due to their ring strain, aziridines are inherently reactive and can be prone to polymerization or ring-opening over time.[2][10] For long-term storage, it is recommended to store this compound at low temperatures (-20°C is common), under an inert atmosphere (nitrogen or argon), and protected from light and moisture.[11]
Q4: I am considering a Gabriel-Cromwell reaction for the synthesis. What are the key considerations for large-scale application?
A4: The Gabriel-Cromwell reaction, involving the reaction of an α-bromo ester with an amine, can be an effective method.[1][9] For large-scale synthesis, ensure efficient removal of the triethylamine hydrobromide salt that forms as a byproduct. This can typically be achieved by filtration followed by aqueous washes. Maintaining good temperature control during the reaction is also crucial to prevent side reactions.
Q5: Are there any specific safety precautions I should take when working with aziridines on a large scale?
A5: Yes, aziridines are alkylating agents and should be handled with care.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact. For large-scale reactions, it is advisable to have an emergency plan in place, including access to a safety shower and eyewash station.
Part 3: Experimental Protocols & Data
Protocol 1: Large-Scale Synthesis of this compound from L-Serine Methyl Ester Hydrochloride
This protocol is a common and reliable method for the large-scale preparation of the target compound.
Step 1: Tosylation of L-Serine Methyl Ester Hydrochloride
-
To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in pyridine (5-10 volumes) at 0°C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product.
Step 2: Cyclization to this compound
-
Dissolve the crude tosylated product from Step 1 in a suitable solvent such as THF or acetonitrile (10-20 volumes).
-
Cool the solution to 0°C and add a base, such as potassium carbonate (2.0-3.0 eq) or sodium methoxide (1.1 eq), portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the formation of the aziridine product by TLC or GC-MS.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on deactivated silica gel to obtain pure this compound.
| Parameter | Typical Value |
| Starting Material | L-Serine Methyl Ester HCl |
| Key Reagents | p-TsCl, Pyridine, K2CO3 |
| Overall Yield | 60-75% |
| Stereochemical Purity | >98% ee |
Table 1: Typical parameters for the large-scale synthesis of this compound from L-serine.
Part 4: Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low yields.
General Synthetic Pathway from L-Serine
Caption: Simplified synthetic route from L-serine.
References
- Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry.
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available from: [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Available from: [Link]
-
Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. ResearchGate. Available from: [Link]
-
AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Available from: [Link]
-
SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University. Available from: [Link]
-
Aziridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central. Available from: [Link]
-
Synthesis of 2-Substituted Aziridine-2-Carboxylic Esters via Michael-Induced Ring-Closure Strategy. ResearchGate. Available from: [Link]
-
An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. Available from: [Link]
-
Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health. Available from: [Link]
-
Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Wiley Online Library. Available from: [Link]
-
An Improved and Mild Wenker Synthesis of Aziridines. SYNLETT. Available from: [Link]
-
Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews. Available from: [Link]
-
Recent Synthetic Applications of Chiral Aziridines. SciSpace. Available from: [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. Available from: [Link]
-
Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. Available from: [Link]
-
Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regi- oselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. Available from: [Link]
-
Wenker synthesis. Wikipedia. Available from: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available from: [Link]
-
Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. ResearchGate. Available from: [Link]
-
Aziridines in Synthesis. Baran Lab, Scripps Research. Available from: [Link]
-
Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PubMed Central. Available from: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl (2S)-Aziridine-2-Carboxylate Ring-Opening Reactions
Welcome to the technical support center for the ring-opening of methyl (2S)-aziridine-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during this versatile synthetic transformation. By understanding the underlying mechanistic principles, you can effectively troubleshoot your experiments and achieve your desired synthetic outcomes.
Introduction: The Versatile yet Tricky Aziridine
This compound is a powerful chiral building block in organic synthesis, prized for its ability to generate a variety of valuable β-amino acid derivatives. The inherent ring strain of the aziridine moiety makes it susceptible to nucleophilic attack, providing a direct route to highly functionalized products.[1] However, this reactivity also presents several challenges, primarily concerning the control of regioselectivity and stereoselectivity. This guide will address the most common issues encountered in the lab and provide actionable solutions based on established literature and our in-house expertise.
Section 1: Troubleshooting Poor Regioselectivity
One of the most frequent challenges in the ring-opening of 2-substituted aziridines is controlling which of the two ring carbons the nucleophile attacks. The outcome is a delicate balance of electronic and steric factors.[2]
FAQ 1: My reaction is producing a mixture of α- and β-amino acid derivatives. How can I favor nucleophilic attack at the C3 position (β-attack)?
Answer: Achieving high regioselectivity for attack at the C3 position (the less substituted carbon) is a common goal, leading to the formation of α-amino acid precursors. Several factors govern this selectivity:
-
N-Activating Group: The choice of the activating group on the aziridine nitrogen is critical. Electron-withdrawing groups like tosyl (Ts) or benzyloxycarbonyl (Cbz) activate the ring for nucleophilic attack.[1] For many heteroatom nucleophiles, these activating groups favor attack at the less hindered C3 position.[1]
-
Nucleophile Choice: "Soft" nucleophiles generally favor attack at the C3 position. This is consistent with an SN2-type mechanism where steric hindrance is a major controlling factor.
-
Reaction Conditions: The use of certain Lewis acids can influence the regioselectivity. It is crucial to screen different catalysts to find the optimal conditions for your specific substrate and nucleophile combination.[3][4]
Troubleshooting Guide: Enhancing C3-Regioselectivity
| Observation | Potential Cause | Recommended Action | Reference |
| Mixture of C2 and C3 attack products. | Insufficient steric differentiation between C2 and C3. | Employ a bulkier N-activating group to increase steric hindrance at the nitrogen, which can indirectly influence the approach to C2. | [5] |
| Predominant C2 attack. | Electronic activation of the C2 position by the carboxylate group. | Convert the methyl ester to the corresponding carboxylic acid. The carboxylate can act as a directing group, favoring C3 attack in some cases. | [1] |
| Low conversion and mixed isomers. | Inappropriate catalyst or reaction conditions. | Screen a panel of Lewis acids (e.g., BF3·OEt2, Sc(OTf)3) and solvents of varying polarity. | [3][4] |
FAQ 2: I am observing exclusive attack at the C2 position (α-attack). What factors promote this regioselectivity?
Answer: Attack at the C2 position is often driven by electronic effects. The electron-withdrawing nature of the methyl carboxylate group makes the C2 carbon more electrophilic.[6] This is particularly true for N-activated aziridines.
Several studies have shown that for activated aziridine-2-carboxylates, nucleophilic attack occurs exclusively at the C2 position.[6] This regioselectivity is primarily directed by the electronic influence of the carboxylic ester substituent.[6]
Experimental Workflow: Promoting C2-Regioselectivity
Caption: Workflow for achieving C2-regioselective ring-opening.
Section 2: Addressing Stereoselectivity Issues
Maintaining the stereochemical integrity of the chiral center at C2 is paramount. However, racemization can be a significant pitfall under certain reaction conditions.
FAQ 3: My product has a lower enantiomeric excess (ee) than expected. What is causing this loss of stereochemistry?
Answer: Loss of stereochemistry, or racemization, can occur, particularly under basic and high-temperature conditions.[6] The mechanism often involves the epimerization of the C2 stereocenter in the ring-opened product. A base can abstract the acidic proton at the C2 position, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a racemic or diastereomeric mixture.[6]
Troubleshooting Guide: Preserving Stereochemistry
| Observation | Potential Cause | Recommended Action | Reference |
| Racemization of the C2 center. | Base-catalyzed epimerization of the product. | Use milder reaction conditions (lower temperature, weaker base). If a strong base is required for the nucleophile generation, consider adding it slowly at a low temperature. | [6] |
| Formation of diastereomers. | Non-stereospecific reaction mechanism. | Ensure the reaction proceeds via a clean SN2 inversion. The choice of solvent can influence the reaction pathway. | |
| Inversion of configuration at C2. | Expected outcome for an SN2 reaction. | This is the desired outcome for a stereospecific reaction. If retention is required, a double inversion sequence would be necessary. |
Section 3: Overcoming Low Yields and Failed Reactions
Sometimes, the ring-opening reaction fails to proceed or gives very low yields. This can be due to a number of factors, from the stability of the starting material to the choice of reagents.
FAQ 4: My ring-opening reaction is not working. What are the common reasons for failure?
Answer: A complete failure of the reaction can be frustrating. Here are some of the most common culprits:
-
Non-activated Aziridine: If your aziridine is N-alkylated or N-H, it is considered non-activated and is relatively inert to nucleophilic attack.[1][7] Activation via the formation of an aziridinium ion is necessary.[7][8]
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to open the aziridine ring under the applied conditions.
-
Incompatible Reagents: The combination of reagents might be leading to decomposition or side reactions. For instance, in the fluorination of a Cbz-activated aziridine, the use of K222/K2CO3 resulted in complete failure, while switching to TEAHCO3 allowed the reaction to proceed.[6]
Experimental Protocol: Activation and Ring-Opening of a Non-Activated Aziridine
This protocol describes the ethylative ring-opening of a non-activated aziridine, which proceeds through the formation of an aziridinium ion intermediate.[7]
-
Activation: Dissolve the N-substituted aziridine in dry acetonitrile (CH3CN) under a nitrogen atmosphere and cool to 0 °C.
-
Add ethyl trifluoromethanesulfonate (EtOTf) dropwise to the stirring solution. Stir for 5-10 minutes to allow for the formation of the aziridinium triflate salt.[7]
-
Nucleophilic Attack: Add the nucleophile (e.g., sodium acetate) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., CH2Cl2). Dry the organic layer over MgSO4, filter, and concentrate in vacuo.[7]
Caption: Two-step process for non-activated aziridine ring-opening.
Section 4: Unforeseen Side Reactions
Beyond issues of selectivity and yield, unexpected side reactions can complicate your synthesis.
FAQ 5: I am observing the formation of a dimer or polymer. How can I prevent this?
Answer: Dimerization or polymerization can occur if the ring-opened product, which is an amine, acts as a nucleophile and attacks another molecule of the starting aziridine. This is more likely to happen under conditions where the concentration of the starting material is high and the primary nucleophile is not reactive enough.
To mitigate this:
-
Slow Addition: Add the aziridine substrate slowly to a solution of the nucleophile. This keeps the concentration of the aziridine low at any given time.
-
Use of a More Reactive Nucleophile: Ensure your chosen nucleophile is significantly more reactive than the amine product.
-
Protecting Group Strategy: If the N-substituent on the aziridine is a simple alkyl group, the resulting secondary amine can be nucleophilic. Using an N-activating group that is removed after the ring-opening can prevent this side reaction.
References
-
Cho, E. J., & Ha, D.-C. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1265882. [Link]
-
Ghorai, M. K., & Kumar, A. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 40(10), 5037-5051. [Link]
-
Kallinen, A., et al. (2012). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Molecules, 17(8), 9434-9452. [Link]
-
Ma, J., & Chen, P. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1965-1979. [Link]
-
Yadav, J. S., et al. (2011). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. Organic Letters, 13(10), 2658-2661. [Link]
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2839-2873. [Link]
-
Mondal, S., & Ghorai, M. K. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(21), 4991. [Link]
-
Srivastava, A. K., & Ha, D.-C. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
-
Srivastava, A. K., & Ha, D.-C. (2021). Alkylative Aziridine Ring-Opening Reactions. PMC, 8013370. [Link]
-
Gil, S., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(3), 1361-1371. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl (2S)-Aziridine-2-carboxylate
Introduction
Welcome to the technical support center for the synthesis of methyl (2S)-aziridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Aziridines, particularly chiral aziridine-2-carboxylates, are highly valuable intermediates in organic synthesis due to their strained three-membered ring, which makes them susceptible to regio- and stereoselective ring-opening reactions.[1][2][3] This reactivity is pivotal for the synthesis of complex nitrogen-containing molecules, including unnatural amino acids and pharmaceutical agents.[1][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. The aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction outcomes.
Core Synthesis Strategies & Mechanisms
Several synthetic routes to aziridine-2-carboxylates have been established. Understanding the fundamentals of these methods is crucial for effective troubleshooting. The most common approaches include the Wenker synthesis, the Gabriel-Cromwell reaction, and asymmetric aziridination of α,β-unsaturated esters.[6][7][8][9]
Modified Wenker Synthesis from β-Amino Alcohols
The Wenker synthesis is a classic method for preparing aziridines from β-amino alcohols.[6][10] The reaction proceeds in two main steps:
-
Esterification: The amino alcohol is reacted with a sulfating agent (e.g., sulfuric acid or chlorosulfonic acid) to form a sulfate ester intermediate.
-
Cyclization: The intermediate is treated with a base to induce an intramolecular nucleophilic substitution, forming the aziridine ring.[11]
A milder, improved version of the Wenker synthesis avoids the harsh conditions of the traditional method, which can be beneficial for sensitive substrates.[10][12]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Aziridine Product
Possible Cause 1.1: Incomplete Formation of the Sulfate Intermediate (Wenker Synthesis)
-
Explanation: In the Wenker synthesis, incomplete conversion of the starting amino alcohol to its sulfate ester will naturally lead to a low yield of the final aziridine.[6][10] In the traditional method, high temperatures are required, which can lead to charring and decomposition of the starting material.[6]
-
Solution:
-
Switch to a Milder Reagent: Instead of concentrated sulfuric acid, consider using chlorosulfonic acid at lower temperatures (e.g., 0 °C to room temperature).[12] This minimizes degradation of the starting amino alcohol.
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the sulfating agent and the intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Possible Cause 1.2: Competing Elimination or Substitution Reactions
-
Explanation: During the base-promoted cyclization, strong bases like sodium hydroxide can promote competing elimination reactions, especially with sterically hindered substrates, leading to byproducts such as unsaturated compounds.[6] Nucleophilic attack by the hydroxide ion can also lead to the formation of diols.[13]
-
Solution:
-
Use a Non-Nucleophilic Base: Employ a weaker, non-nucleophilic base like sodium carbonate for the cyclization step.[12] This favors the intramolecular cyclization over competing side reactions.
-
Optimize Reaction Temperature: Lowering the temperature during the cyclization can help to suppress side reactions.
-
Possible Cause 1.3: Inefficient Aziridination of α,β-Unsaturated Esters
-
Explanation: In methods involving the direct aziridination of α,β-unsaturated esters, the choice of nitrogen source and catalyst is critical.[9][14] Inefficient catalyst activity or decomposition of the nitrogen source can lead to poor yields.
-
Solution:
-
Catalyst Screening: If using a catalytic method, screen different catalysts and ligands to find the optimal combination for your specific substrate. For example, various copper and rhodium catalysts have been shown to be effective.[15]
-
Nitrogen Source Stability: Ensure the nitrogen source (e.g., a nitrene precursor) is handled under the recommended conditions to prevent premature decomposition.
-
Problem 2: Formation of Ring-Opened Byproducts
Possible Cause 2.1: Presence of Nucleophiles in the Reaction Mixture
-
Explanation: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening.[1][3] If nucleophiles are present during the reaction or workup, they can react with the desired product. The regioselectivity of this ring-opening can depend on the substituents on the aziridine ring.[16]
-
Solution:
-
Careful Workup: During the workup, avoid acidic or strongly basic conditions if possible, as these can promote ring-opening. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture.
-
Purification Strategy: When purifying by chromatography, choose a neutral stationary phase like silica gel and a non-nucleophilic eluent system.
-
Possible Cause 2.2: Instability of the N-Protecting Group
-
Explanation: If an N-protected aziridine is being synthesized, the protecting group can influence the stability of the ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack.[1][3]
-
Solution:
-
Select an Appropriate Protecting Group: For subsequent reactions where the aziridine needs to be stable, consider a less activating protecting group. However, for planned ring-opening reactions, an activating group is desirable.[17]
-
Problem 3: Poor Stereoselectivity
Possible Cause 3.1: Racemization During the Reaction
-
Explanation: While many aziridination reactions are stereospecific, harsh reaction conditions or certain mechanisms can lead to a loss of stereochemical integrity.
-
Solution:
-
Mild Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and less aggressive reagents, can help to preserve the stereochemistry of the starting material.[10][12]
-
Chiral Catalysts/Auxiliaries: For asymmetric syntheses, the choice of a highly effective chiral catalyst or auxiliary is paramount.[18][19][20] Ensure the catalyst is of high enantiomeric purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: A common and effective chiral pool starting material is L-serine. L-serine can be converted to a β-amino alcohol, which can then undergo a Wenker-type cyclization to form the desired (2S)-aziridine.[1] This approach leverages the inherent chirality of the natural amino acid.
Q2: How can I improve the regioselectivity of ring-opening reactions of this compound?
A2: The regioselectivity of nucleophilic attack (at C2 vs. C3) is influenced by the nature of the N-substituent, the nucleophile, and the presence of Lewis acids.
-
N-Activating Groups: Electron-withdrawing groups on the nitrogen (e.g., tosyl, nosyl) generally favor nucleophilic attack at the C3 position.[1][16]
-
Nucleophile: Hard nucleophiles tend to attack the C3 position, while softer nucleophiles may show less selectivity.
-
Lewis Acids: The use of a Lewis acid can alter the regioselectivity by coordinating to the nitrogen or the ester carbonyl group.
Q3: My final product is unstable during storage. What can I do?
A3: N-H aziridines can be unstable and prone to polymerization.
-
N-Protection: If the N-H aziridine is not required for the next step, consider protecting the nitrogen with a suitable group (e.g., Boc, Cbz, or tosyl). This often increases the stability of the compound.
-
Storage Conditions: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.
Q4: Can I synthesize the N-H version of this compound directly?
A4: Direct synthesis of N-H aziridines can be challenging due to their reactivity.[21] However, some methods have been developed for the direct, stereospecific N-H aziridination of olefins using rhodium catalysis.[15] A more common approach is to synthesize an N-protected aziridine and then deprotect it in a subsequent step.
Experimental Protocols & Data
Protocol 1: Improved Wenker Synthesis of (S)-2-Methylaziridine
This protocol is an example of the improved Wenker synthesis, which can be adapted for the synthesis of this compound from the corresponding amino alcohol.
Materials:
-
(S)-2-Amino-1-propanol
-
Chlorosulfonic acid
-
Sodium carbonate
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
Esterification:
-
Dissolve (S)-2-amino-1-propanol in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting precipitate (the sulfate ester) by filtration and wash with diethyl ether.
-
-
Cyclization:
-
Suspend the dried sulfate ester in dichloromethane.
-
Add a saturated aqueous solution of sodium carbonate.
-
Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
-
Workup and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain (S)-2-methylaziridine.
-
| Entry | Amino Alcohol | Aziridine Product | Overall Yield (%) | Reference |
| 1 | 2-Aminoethanol | Aziridine | 75 | [11] |
| 2 | (S)-2-Amino-1-propanol | (S)-2-Methylaziridine | 82 | [11] |
| 3 | (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 80 | [11] |
Table 1: Yields of various aziridines synthesized via the improved Wenker synthesis.[11]
Visualizations
Diagram 1: General Workflow for Wenker Synthesis
Caption: Workflow of the Wenker aziridine synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Hu, X. et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12, 2012. [Link]
-
Wikipedia. (n.d.). Wenker synthesis. Wikipedia. [Link]
-
Valentin, A. et al. (2016). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC - NIH. [Link]
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Gündüz, M. G. et al. (2006). Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Synthetic Communications, 35(8). [Link]
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Gant, T. G. (2002). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 67(25), 9065–9069. [Link]
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Organic Chemistry Portal. (n.d.). An Improved and Mild Wenker Synthesis of Aziridines. Organic Chemistry Portal. [Link]
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Heine, H. W. (1987). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. [Link]
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Watson, I. D. G. et al. (2013). Observations on the Modified Wenker Synthesis of Aziridines and the Development of a Biphasic System. The Journal of Organic Chemistry, 78(1), 6-16. [Link]
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ResearchGate. (n.d.). Ring opening of aziridine 2-carboxylate 5 via indole 4. ResearchGate. [Link]
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Taylor & Francis Online. (n.d.). Full article: Synthesis of New Ferrocenyl‐Substituted Aziridines via the Gabriel–Cromwell Reaction. Taylor & Francis Online. [Link]
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MDPI. (2017). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 22(11), 1898. [Link]
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ResearchGate. (n.d.). Gabriel-Cromwell Aziridination of Amino Sugars; Chiral Ferrocenoyl-Aziridinyl Sugar Synthesis and Their Biological Evaluation. ResearchGate. [Link]
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PubMed. (2021). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Carbohydrate Research, 509, 108430. [Link]
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Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (12), 522-523. [Link]
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Al-Taisan, W. A. et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3418. [Link]
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Sweeney, J. B. (2002). Recent Synthetic Applications of Chiral Aziridines. Chemical Society Reviews, 31(5), 247-258. [Link]
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Pownthurai, B. (2024). Photochemical reductive N-H aziridination using N-aminoacridinium salts as nitrogen source: Synthesis and mechanistic studies. SCS Fall Meeting 2024. [Link]
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Harada, K., & Nakamura, I. (1978). Asymmetric Synthesis of Aziridine-2-carboxylic Acid and the Formation of Chiral Serine. RSC Publishing. [Link]
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NIH. (2021). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 26(18), 5485. [Link]
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Wulff, W. D. et al. (2009). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett, 2009(17), 2715-2739. [Link]
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ResearchGate. (n.d.). Tertiary Amine Promoted Aziridination: Preparation of NH-Aziridines from Aliphatic ,-Unsaturated Ketones. ResearchGate. [Link]
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Atkinson, R. S. et al. (1998). Chiral aziridination of α,β-unsaturated esters and ketones using N-nitrenes in the presence of trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]
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ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. ResearchGate. [Link]
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ResearchGate. (n.d.). The synthesis of chiral aziridine. ResearchGate. [Link]
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NIH. (2014). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. Beilstein Journal of Organic Chemistry, 10, 2595–2600. [Link]
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American Chemical Society. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Process Research & Development. [Link]
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Falck, J. R. et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. PMC - NIH. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Determination of Enantiomeric Excess for Methyl (2S)-aziridine-2-carboxylate
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a molecule's biological activity and safety profile. Methyl (2S)-aziridine-2-carboxylate, a strained three-membered heterocycle, is a valuable precursor in the synthesis of a diverse array of pharmaceuticals and complex organic molecules.[1][2][3][4][5] Its high reactivity, stemming from the inherent ring strain, allows for a variety of stereospecific ring-opening and expansion reactions, making it a powerful tool in asymmetric synthesis.[1][3] Consequently, the accurate determination of its enantiomeric excess (ee) is a critical and non-negotiable step in any synthetic workflow.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of this compound. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most robust and appropriate method for your research. Each protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.
The Analytical Imperative: Why Enantiomeric Purity Matters
The two enantiomers of a chiral molecule can exhibit dramatically different pharmacological and toxicological properties. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, regulatory bodies and the scientific community mandate rigorous control and analysis of stereoisomeric purity. For a versatile building block like this compound, ensuring high enantiomeric excess at the outset prevents the propagation of stereochemical errors through a synthetic sequence, saving valuable time and resources.
Comparative Overview of Analytical Techniques
The principal methods for determining the enantiomeric excess of chiral molecules like methyl aziridine-2-carboxylate are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6] Each technique offers a unique set of advantages and is suited to different experimental contexts.
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and versatility, applicable to a wide range of compounds. Both analytical and preparative scale separations are possible.[7] | Method development can be time-consuming; requires screening of columns and mobile phases. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and sensitivity, shorter analysis times compared to HPLC.[8] | Requires analyte to be volatile and thermally stable; often necessitates derivatization. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), resulting in distinguishable NMR signals. | Rapid analysis, provides structural information. No separation is required. | Lower sensitivity compared to chromatographic methods; accuracy depends on the purity of the derivatizing agent and complete reaction. |
In-Depth Analysis I: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for the enantioseparation of aziridine derivatives due to its high resolution and broad applicability.[7][9][10] The core of this method lies in the selection of an appropriate Chiral Stationary Phase (CSP).
The Causality of Separation: Understanding Chiral Stationary Phases
For aziridine-2-carboxylates, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated superior performance.[7][9][11] These CSPs form chiral cavities and grooves where the enantiomers of the analyte can enter. The separation is achieved through a combination of attractive interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral selector. The subtle differences in the three-dimensional fit of each enantiomer within the chiral environment of the CSP lead to different interaction energies and, consequently, different retention times.
For methyl aziridine-2-carboxylate, the ester and the N-H group are key interaction points. The selection of a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol, is crucial for modulating these interactions and achieving optimal resolution.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Protocol: Chiral HPLC Analysis of Methyl Aziridine-2-Carboxylate
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® ID (Amylose tris(3-chlorophenylcarbamate)) column (4.6 x 250 mm, 5 µm).[11]
-
Expert Insight: This amylose-based phase is often successful for compounds with aromatic groups and hydrogen bond donors/acceptors, making it a strong starting point for aziridine-2-carboxylates.
-
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Trustworthiness: The mobile phase composition is critical. Prepare it accurately and filter before use to prevent column blockage and ensure reproducible retention times.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 210-230 nm.[11]
-
Sample Preparation: Prepare a solution of methyl aziridine-2-carboxylate at approximately 1 mg/mL in the mobile phase.
-
Analysis: a. Inject a racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor (Rs). An Rs value >1.5 is desirable for baseline separation. b. Inject the enantioenriched sample. c. Integrate the peak areas for the (2S) and (2R) enantiomers. d. Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
In-Depth Analysis II: Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative to HPLC, offering high efficiency and shorter analysis times, particularly for volatile and thermally stable compounds.[8] For non-volatile analytes like amino acid derivatives, derivatization is a mandatory prerequisite.
The Causality of Separation: Derivatization and Chiral GC Phases
Methyl aziridine-2-carboxylate, being an amino acid ester analog, requires derivatization to increase its volatility and improve chromatographic peak shape.[8] A two-step process is typically employed:
-
Esterification: The carboxyl group is already esterified (methyl ester).
-
N-Acylation: The N-H group is acylated, for example, with trifluoroacetic anhydride (TFAA), to block the polar N-H bond and introduce a volatile trifluoroacetyl group.[8]
This achiral derivatization does not affect the stereocenter but renders the molecule suitable for GC analysis.[8] The separation of these derivatized enantiomers is then performed on a CSP, most commonly one based on derivatized cyclodextrins.[7][12] Cyclodextrins are cyclic oligosaccharides that form a tapered cavity. The derivatized enantiomers interact differently with the chiral environment of the cyclodextrin, leading to their separation.
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Protocol: Chiral GC Analysis of Methyl Aziridine-2-Carboxylate
-
Derivatization: a. Dissolve ~1 mg of methyl aziridine-2-carboxylate in 1 mL of methylene chloride. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 10 minutes.[8] d. Cool to room temperature. The sample is now ready for injection.
-
Expert Insight: This derivatization replaces the active hydrogen on the nitrogen, which significantly improves the chromatographic properties for GC analysis.[8]
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: CHIRALDEX® G-TA (trifluoroacetyl derivatized gamma-cyclodextrin) capillary column (30 m x 0.25 mm i.d.).[8]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 2 °C/min to 150 °C.
-
Trustworthiness: Optimizing the temperature program is key to achieving good resolution. Slower ramps generally improve separation.
-
-
Analysis: a. Inject a derivatized racemic standard to identify the retention times of the two enantiomers. b. Inject the derivatized enantioenriched sample. c. Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.
In-Depth Analysis III: NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it relies on converting them into diastereomers, which are distinguishable by NMR.[13][14]
The Causality of Distinction: Chiral Derivatizing Agents
The most common method involves reacting the enantiomeric mixture with a highly pure chiral derivatizing agent (CDA). For a compound like methyl aziridine-2-carboxylate, which has an N-H group, a suitable CDA would be Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[13][15]
The reaction of the (2S)- and (2R)-aziridine enantiomers with a single enantiomer of the CDA (e.g., (R)-Mosher's acid chloride) produces a mixture of two diastereomeric amides. These diastereomers have different spatial arrangements and, therefore, distinct chemical environments for their nuclei. This results in separate signals in the ¹H or ¹⁹F NMR spectrum, the areas of which can be integrated to determine the enantiomeric ratio.
Experimental Workflow: NMR with Chiral Derivatizing Agent
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Protocol: NMR Analysis using Mosher's Acid Chloride
-
Derivatization: a. In an NMR tube, dissolve ~5 mg of methyl aziridine-2-carboxylate in 0.5 mL of deuterated chloroform (CDCl₃). b. Add a small excess (~1.1 equivalents) of (R)-Mosher's acid chloride. c. Add a non-nucleophilic base, such as triethylamine (~1.2 equivalents), to scavenge the HCl byproduct. d. Allow the reaction to proceed to completion (monitor by TLC or a quick NMR scan).
-
Trustworthiness: The reaction must go to 100% completion to avoid kinetic resolution, which would lead to an inaccurate ee value. The enantiomeric purity of the Mosher's acid chloride must also be very high.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: a. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the large chemical shift dispersion and the absence of background signals. b. Identify a well-resolved pair of signals corresponding to the two diastereomers. The methoxy or trifluoromethyl groups of the Mosher's reagent are often good probes. c. Carefully integrate the areas of these two signals. d. Calculate the enantiomeric excess from the ratio of the integrals.
Conclusion and Recommendations
The choice of analytical method for determining the enantiomeric excess of this compound depends on the specific needs of the laboratory and the stage of the research.
-
For routine analysis and high-throughput screening, Chiral HPLC is often the method of choice due to its robustness, reliability, and the potential for high-throughput automation. The direct analysis without derivatization is a significant advantage.
-
Chiral GC is an excellent, high-sensitivity alternative if a GC system is readily available and the user is comfortable with the necessary derivatization steps. It can offer faster analysis times.
-
NMR Spectroscopy with a chiral derivatizing agent is a rapid and powerful tool for a quick check of enantiopurity, especially when only an NMR spectrometer is available. It is particularly useful for confirming the results from chromatographic methods but requires careful execution to ensure accuracy.
Ultimately, for rigorous quality control in drug development and process chemistry, it is often advisable to use two orthogonal methods (e.g., HPLC and GC, or HPLC and NMR) to provide a self-validating and authoritative determination of the enantiomeric excess of this critical chiral building block.
References
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Frink, L. A., Khan, M. A., Kürti, L., Falck, J. R., Paudyal, M. P., & Jat, J. L. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77, 1607–1612. [Link]
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- Wikipedia.
- Alvernhe, G., & Laurent, A. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2863.
- ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.
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ResearchGate. Synthesis of 2-Substituted Aziridine-2-Carboxylic Esters via Michael-Induced Ring-Closure Strategy. [Link]
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ResearchGate. Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. [Link]
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A Comparative Guide to the Synthetic Routes of Methyl (2S)-aziridine-2-carboxylate
Introduction: The Significance of Chiral Aziridines
Methyl (2S)-aziridine-2-carboxylate is a highly valuable, stereochemically rich three-membered nitrogen-containing heterocycle.[1][2] As a chiral building block, it serves as a versatile precursor in the synthesis of a diverse array of biologically active molecules, including amino acids, enzyme inhibitors, and pharmaceutical agents.[2][3][4] The inherent ring strain of the aziridine moiety makes it susceptible to regio- and stereoselective ring-opening reactions, providing a powerful tool for the introduction of nitrogen-containing functionalities in complex molecular architectures.[2] This guide provides a comparative analysis of three distinct and prominent synthetic strategies for accessing this compound, offering insights into their underlying principles, practical execution, and relative merits for researchers in organic synthesis and drug development.
Route A: The Classic Approach - Cyclization of L-Serine Derivatives (The Wenker Synthesis)
The synthesis of aziridines from β-amino alcohols is a long-established and conceptually straightforward method, often referred to as the Wenker synthesis.[5][6] This strategy leverages the readily available chiral pool of amino acids, with L-serine being a common starting material for the synthesis of (2S)-aziridine-2-carboxylates. The core principle of this route involves the conversion of the hydroxyl group of a serine derivative into a good leaving group, followed by an intramolecular nucleophilic substitution by the nitrogen atom to form the aziridine ring.
The traditional Wenker synthesis typically involves harsh conditions, such as high temperatures and the use of concentrated sulfuric acid, which can limit its applicability to sensitive substrates.[6][7] However, milder and improved protocols have been developed to circumvent these issues, for instance, by using chlorosulfonic acid at lower temperatures.[8][9]
Reaction Pathway: An Improved Wenker Synthesis
The improved Wenker synthesis avoids the harsh conditions of the traditional method, making it more suitable for a wider range of substrates.[8][9] The reaction proceeds in two main steps: activation of the hydroxyl group and subsequent base-mediated cyclization.
Caption: Improved Wenker synthesis of this compound from methyl L-serinate.
Route B: Catalytic Asymmetric Aziridination of Imines
A more modern and highly enantioselective approach to aziridine synthesis involves the catalytic asymmetric aziridination of imines. This method constructs the aziridine ring directly from achiral precursors, with the stereochemical outcome being controlled by a chiral catalyst. One of the most successful examples of this strategy is the BOROX-catalyzed aziridination developed by Wulff and coworkers.[10][11]
This reaction typically involves the use of a chiral ligand, such as VANOL or VAPOL, which coordinates to a boron source to form a chiral Brønsted acid catalyst.[11][12] This catalyst then activates an imine towards nucleophilic attack by a diazo compound, such as ethyl diazoacetate, leading to the formation of the aziridine in a highly stereocontrolled manner.[10][11] This method is known for its high yields and excellent enantioselectivities, particularly for the synthesis of cis-aziridines.[11]
Reaction Pathway: Wulff's BOROX-Catalyzed Aziridination
The catalytic cycle of the BOROX-catalyzed aziridination involves the in-situ formation of the chiral catalyst, which then protonates the imine to form a chiral iminium ion. This activated iminium ion is then attacked by the diazoacetate, leading to a series of intermediates that ultimately cyclize to form the aziridine product and regenerate the catalyst.
Caption: Catalytic cycle of the Wulff BOROX-catalyzed asymmetric aziridination.
Route C: Asymmetric Reduction of 2H-Azirine-2-carboxylates
A more recent and innovative strategy for the synthesis of chiral aziridines involves the asymmetric reduction of 2H-azirine-2-carboxylates. This approach is particularly noteworthy as it provides access to N-H aziridines, which can be challenging to synthesize via other methods and are valuable for further derivatization.[13][14]
A key example of this strategy is the copper-hydride catalyzed reductive kinetic resolution of racemic 2H-azirines.[1][13] In this process, a chiral copper-hydride complex selectively reduces one enantiomer of the racemic 2H-azirine, leaving the other enantiomer unreacted and thus achieving a kinetic resolution. This method is characterized by its high diastereoselectivity (favoring the cis-aziridine) and excellent enantioselectivity.[13]
Reaction Pathway: Cu-H Catalyzed Reductive Kinetic Resolution
The reaction begins with a racemic mixture of a 2H-azirine-2-carboxylate. A chiral copper-hydride catalyst then preferentially reacts with one enantiomer, leading to the formation of the corresponding enantioenriched aziridine. The unreacted enantiomer of the 2H-azirine can also be recovered with high enantiopurity.
Caption: Copper-hydride catalyzed reductive kinetic resolution of a 2H-azirine-2-carboxylate.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity. The following table provides a quantitative comparison of the three discussed routes.
| Feature | Route A: From L-Serine (Wenker) | Route B: Catalytic Asymmetric Aziridination | Route C: Asymmetric Reduction of 2H-Azirines |
| Starting Material | Methyl L-serinate (from chiral pool) | Achiral imine and diazoacetate | Racemic 2H-azirine-2-carboxylate |
| Stereocontrol | Substrate-controlled | Catalyst-controlled | Catalyst-controlled (kinetic resolution) |
| Typical Yield | 70-85% | 80-95% | 40-50% (for the aziridine, theoretical max 50%) |
| Enantiomeric Excess (e.e.) | >99% (retains stereochemistry of starting material) | 90-99% | up to 94% |
| Key Reagents | Chlorosulfonic acid, NaOH | Chiral ligand (e.g., VANOL), Boron source, Diazoacetate | Chiral ligand, Copper salt, Hydride source (e.g., HBPin) |
| Scalability | Good, relies on inexpensive reagents | Moderate, catalyst cost and synthesis can be a factor | Lower, kinetic resolution is less atom-economical |
| Advantages | Utilizes a cheap and readily available chiral starting material; high e.e. is inherent. | High yields and excellent enantioselectivity from achiral precursors; catalytic nature. | Provides access to N-H aziridines; both enantiomers of aziridine and azirine are accessible. |
| Disadvantages | Can involve harsh reagents in the traditional method; protection/deprotection steps may be needed. | Catalyst synthesis can be complex and expensive; removal of metal catalyst may be required. | Maximum theoretical yield is 50%; separation of the product from the unreacted starting material is necessary. |
Experimental Protocols
Route A: Improved Wenker Synthesis of this compound
This protocol is adapted from the improved Wenker synthesis methodology.[8][9]
Materials:
-
Methyl L-serinate hydrochloride
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Methyl L-serinate: To a suspension of L-serine in methanol, add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain methyl L-serinate hydrochloride as a white solid. Neutralize with a suitable base (e.g., triethylamine) and extract with an organic solvent to obtain the free base.
-
Sulfation: Dissolve methyl L-serinate in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath. Add chlorosulfonic acid dropwise with vigorous stirring. A white precipitate of the sulfate ester will form. Continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Cyclization: Cool the reaction mixture back to 0 °C and slowly add a pre-cooled aqueous solution of sodium hydroxide. Stir the biphasic mixture vigorously for 2-3 hours at room temperature.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route B: Wulff's BOROX-Catalyzed Asymmetric Aziridination
This protocol is a representative example of the Wulff aziridination.[11][15]
Materials:
-
(R)-VAPOL
-
Triphenyl borate
-
N-Benzhydryl imine of formaldehyde (or other suitable aldehyde)
-
Ethyl diazoacetate
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-VAPOL and triphenyl borate to anhydrous toluene. Stir the mixture at room temperature for 1 hour to form the chiral BOROX catalyst solution.
-
Aziridination: To the catalyst solution, add freshly activated 4 Å molecular sieves. Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C). Add the N-benzhydryl imine, followed by the slow, dropwise addition of ethyl diazoacetate over several hours using a syringe pump.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by TLC or GC-MS. Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cis-aziridine-2-carboxylate. The enantiomeric excess is determined by chiral HPLC analysis.
Route C: Copper-Hydride Catalyzed Reductive Kinetic Resolution
This protocol is based on the recent work on the kinetic resolution of 2H-azirines.[1][13][14]
Materials:
-
Racemic methyl 3-phenyl-2H-azirine-2-carboxylate
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Chiral ligand (e.g., (R,R)-Ph-BPE)
-
Pinacolborane (HBPin)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add CuTC and the chiral ligand to a flame-dried Schlenk tube. Add anhydrous DCM and stir for 30 minutes at room temperature to form the catalyst complex.
-
Kinetic Resolution: Cool the catalyst solution to -65 °C. Add the racemic methyl 3-phenyl-2H-azirine-2-carboxylate, followed by the dropwise addition of pinacolborane.
-
Reaction Monitoring: Stir the reaction at -65 °C for the specified time (e.g., 36-45 hours), monitoring the conversion by ¹H NMR or GC-MS.
-
Workup and Purification: Upon completion (typically around 50% conversion), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantioenriched methyl (2S,3S)-3-phenylaziridine-2-carboxylate and the unreacted (R)-methyl 3-phenyl-2H-azirine-2-carboxylate are separated by flash column chromatography on silica gel. The enantiomeric excess of both the product and the recovered starting material is determined by chiral HPLC analysis.
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through various effective strategies, each with its own set of advantages and limitations. The choice of the optimal route will be dictated by the specific requirements of the research or development project.
-
The Wenker synthesis from L-serine remains a reliable and cost-effective method, particularly for large-scale synthesis where the high enantiopurity of the starting material can be directly translated to the product.
-
Catalytic asymmetric aziridination represents a powerful and elegant approach for the construction of chiral aziridines from simple achiral precursors with high levels of stereocontrol. The ongoing development of new and more efficient catalyst systems will likely enhance the applicability of this method.
-
The asymmetric reduction of 2H-azirines is a promising new frontier, offering a unique entry to N-H aziridines and providing access to both enantiomers of the aziridine and the azirine precursor from a single racemic starting material.
Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic methods, as well as the expansion of the substrate scope for these asymmetric transformations. The continued innovation in the synthesis of chiral aziridines will undoubtedly fuel further advancements in medicinal chemistry and the development of novel therapeutics.
References
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Wikipedia. (n.d.). Wenker synthesis. [Link]
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Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). An Improved and Mild Wenker Synthesis of Aziridines. [Link]
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Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
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Zheng, Y., et al. (2025). Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines. Angewandte Chemie International Edition, 64(26), e202423645. [Link]
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ResearchGate. (2025). Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines. [Link]
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-
Antilla, J. C., & Wulff, W. D. (2001). Catalytic Asymmetric Aziridination with a Chiral VAPOL−Boron Lewis Acid. Journal of the American Chemical Society, 123(21), 5099-5100. [Link]
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Zheng, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ResearchGate. [Link]
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-
Wulff, W. D., et al. (2012). Seeking Passe-Partout in the Catalytic Asymmetric Aziridination of Imines: Evolving Toward Substrate Generality for a. The Journal of Organic Chemistry, 77(17), 7134-7146. [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for the KR of 2H‐azirines. [Link]
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ResearchGate. (2005). Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. [Link]
- Wulff, W. D., & Desai, A. (2010). Synthesis of Chiral Aziridines from Imines and Diazoacetamides. Synfacts, 2010(12), 1341-1341.
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Pan, X., et al. (2020). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 25(18), 4258. [Link]
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Wulff, W. D., et al. (2014). Isotope Effects and Mechanism of the Asymmetric BOROX Brønsted Acid Catalyzed Aziridination Reaction. Journal of the American Chemical Society, 136(20), 7303-7314. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Methyl (2S)-aziridine-2-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. Methyl (2S)-aziridine-2-carboxylate and its derivatives are valuable building blocks in medicinal chemistry, renowned for their role as precursors to a variety of bioactive compounds.[1][2][3][4] The strained three-membered aziridine ring imparts unique reactivity, making a thorough understanding of their structure and purity essential.[4] This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the analysis of these versatile compounds. We will delve into the causality behind experimental choices and present field-proven insights to ensure trustworthy and accurate characterization.
The Significance of Spectroscopic Analysis in Aziridine Chemistry
The inherent ring strain and stereochemistry of this compound derivatives necessitate a multi-faceted analytical approach. Spectroscopic methods are indispensable for:
-
Structural Elucidation: Unambiguously confirming the connectivity of atoms and the presence of the aziridine ring.
-
Stereochemical Assignment: Verifying the desired (2S) configuration, which is often crucial for biological activity.
-
Purity Assessment: Detecting and quantifying impurities, including regioisomers and ring-opened byproducts.
-
Reaction Monitoring: Tracking the progress of reactions involving the synthesis or modification of the aziridine core.
This guide will compare and contrast the utility of NMR, MS, and IR spectroscopy in achieving these analytical goals, providing the supporting data and protocols necessary for robust and reliable characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful technique for the comprehensive structural analysis of this compound derivatives in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: The protons on the aziridine ring of this compound derivatives exhibit characteristic upfield chemical shifts due to the ring strain and the shielding effect of the cyclic structure.[5] The specific chemical shifts and coupling constants are highly sensitive to the nature of the substituent on the nitrogen atom (N-substituent). For the parent N-H compound, the aziridine protons typically appear in the δ 1.0-3.0 ppm range.[5][6]
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical and should be based on the solubility of the derivative. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6][7] A standard 400 or 500 MHz spectrometer is generally sufficient to resolve the proton signals of these derivatives.
Key Diagnostic Signals:
-
Aziridine Ring Protons: The three protons on the aziridine ring (at C2 and C3) typically appear as a set of coupled multiplets. The proton at C2 is a doublet of doublets, with characteristic coupling constants.[8]
-
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group (–OCH₃) is usually observed around δ 3.7 ppm.[6]
-
N-Substituent Protons: The chemical shifts of the protons on the N-substituent will vary depending on its nature (e.g., alkyl, aryl, acyl).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: The carbon atoms of the aziridine ring are also significantly shielded, appearing at upfield chemical shifts in the ¹³C NMR spectrum, typically in the δ 20-40 ppm range for unsubstituted or N-alkylated derivatives.[5][9] The carbonyl carbon of the methyl ester is a key diagnostic signal, appearing significantly downfield.
Key Diagnostic Signals:
-
Aziridine Ring Carbons: The C2 and C3 carbons of the aziridine ring.
-
Methyl Ester Carbonyl: The carbonyl carbon (C=O) of the ester group, typically found in the δ 170-175 ppm region.[6]
-
Methyl Ester Carbon: The methyl carbon (–OCH₃) of the ester, usually around δ 52 ppm.[6]
Comparative NMR Data for this compound Derivatives
| Derivative | ¹H NMR (δ ppm) - Aziridine Ring Protons | ¹H NMR (δ ppm) - OCH₃ | ¹³C NMR (δ ppm) - Aziridine Ring Carbons | ¹³C NMR (δ ppm) - C=O | Reference |
| N-H | ~1.82 (2H, bs), ~2.53 (1H, dd) | 3.71 | ~26.18, ~30.24 | 172.72 | [6] |
| N-Trityl | ~1.41 (1H, dd), ~1.89 (1H, dd), ~2.26 (1H, dd) | 3.76 | ~29.94, ~34.15 | 171.12 | [6] |
| N-p-Tolylsulfonyl | ~2.35-2.81 (1H, dd), ~2.41-2.95 (1H, dd) | Not specified | Not specified | Not specified | [8] |
| N-Cbz | Not specified | Not specified | Not specified | Not specified | [10][11][12] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of this compound derivatives and gaining insights into their structure through fragmentation analysis.[1][2]
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, often yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.[6] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[6][13]
Causality Behind Experimental Choices: The choice of ionization technique depends on the volatility and thermal stability of the derivative. ESI is generally preferred for its soft nature, which minimizes fragmentation in the source and provides a clear molecular ion peak.
Key Diagnostic Information:
-
Molecular Ion Peak: The peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺, [M+Na]⁺).
-
Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic losses can be observed, such as the loss of the methoxycarbonyl group.
Comparative Mass Spectrometry Data
| Derivative | Ionization Mode | Observed m/z | Interpretation | Reference |
| N-Trityl | ESI+ | 436.7 | [M+Na]⁺ | [6] |
| N-Trityl-dipeptide | ESI+ | 415.2017 | [M+H]⁺ | [6] |
| Generic Aziridine | Not specified | Not specified | Not specified | [1][2] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in this compound derivatives.[1][14]
Expertise & Experience: The IR spectrum will be dominated by the stretching vibration of the carbonyl group (C=O) of the ester. The N-H stretch (for N-unsubstituted derivatives) and C-H stretches are also informative. The aziridine ring itself has characteristic, though often weak, absorptions.[14]
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.
Key Diagnostic Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band typically in the range of 1730-1750 cm⁻¹.[1]
-
N-H Stretch (for N-H derivatives): A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretch: Absorptions for aliphatic and, if present, aromatic C-H bonds are found around 2800-3100 cm⁻¹.[1]
-
Aziridine Ring Vibrations: Weaker absorptions associated with the ring can be found in the fingerprint region.[14]
Comparative IR Data
| Derivative | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Reference |
| N-Trityl | 1742 | N/A | [6] |
| N-Trityl-dipeptide | 1746, 1645 (amide) | 3293 | [6] |
| Generic N-substituted | ~1708 | N/A | [1] |
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition: Collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualizing the Analytical Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for Infrared Spectroscopy Analysis.
Conclusion: An Integrated Approach for Comprehensive Characterization
While each spectroscopic technique provides valuable information, a comprehensive and unambiguous characterization of this compound derivatives relies on their synergistic use.
-
NMR spectroscopy stands as the primary tool for detailed structural elucidation and stereochemical confirmation.
-
Mass spectrometry provides definitive molecular weight information and confirmation of elemental composition, which is essential for novel compounds.
-
Infrared spectroscopy offers a rapid and convenient method for confirming the presence of key functional groups.
By employing these techniques in a complementary fashion and following robust experimental protocols, researchers and drug development professionals can ensure the quality, purity, and structural integrity of these important synthetic building blocks, thereby accelerating the discovery and development of new therapeutic agents.
References
-
Spell, H. L. (1967). The Infrared Spectra of N-Substituted Aziridine Compounds. Analytical Chemistry, 39(2), 185–190. [Link][14][15]
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Jaiswal, R., & Sarkar, A. (2023). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 16(11), 5269–5275. [Link][1]
-
Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and reactions of aziridine-2-carboxylic esters. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 16-21. [Link][16]
-
Spell, H. L., & Laane, J. (1971). Vibrational Analyses of N-Substituted Aziridines. II. Sulfinylbis(1-Aziridine). Applied Spectroscopy, 25(6), 626-629. [Link]
-
Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link][6]
-
Spell, H. L. (1967). Infrared spectra of N-substituted aziridine compounds. Analytical Chemistry, 39(2), 185-190. [Link]
-
Jaiswal, R., & Sarkar, A. (2023). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. RJPT, 16(11), 5269-5275. [Link][2]
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Ferreira, M. J., & et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech. [Link]
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Kulcsar, G., et al. (2021). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 26(16), 4995. [Link][13]
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Li, Y., et al. (2021). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. [Link]
-
Cortada, C., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(37), 6346-6353. [Link]
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Request PDF. (n.d.). B-166 Differentiation of Aziridine Functionality from Related Functional Groups in Protonated Analytes by Using Selective Ion-Molecule Reactions. ResearchGate. [Link]
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ResearchGate. (n.d.). a) ¹H NMR spectra to analyze the activation of aziridines for different... [Link]
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Zala, D., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189871. [Link][8]
-
Zhang, J., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link][3]
-
Hu, X. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Synlett, 23(14), 2043-2065. [Link][4]
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MDPI. (2022). New Trends in Diaziridine Formation and Transformation (a Review). [Link]
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Szychowski, K., et al. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(10), 2531. [Link][9]
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Zala, D., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Iwakura, Y., et al. (1978). Studies on Aziridine-2-carboxylic Acid. I. Synthesis of the Optically Active L-Aziridine-2-carboxylic Acid and Its Derivatives. Journal of Organic Chemistry, 43(10), 1954-1958. [Link]
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PubChem. (n.d.). This compound. [Link]
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Nishiguchi, I., & et al. (2016). Synthesis of Methyl Aziridine 2-Carboxylate through Electroreductive Cross Coupling of Methyl gem-Trichloroacetate with Aromatic Imines. ResearchGate. [Link]
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MDPI. (2025). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. [Link]
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MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]
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Cayman Chemical. (n.d.). Methyl (S)-(–)-N-Z-Aziridine-2-carboxylate. [Link][12]
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13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
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WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl (2S)-Aziridine-2-Carboxylate
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of chiral building blocks, methyl (2S)-aziridine-2-carboxylate stands out as a versatile precursor for a diverse range of compounds with significant therapeutic potential. The inherent ring strain of the aziridine moiety imparts a unique reactivity, making its derivatives potent agents against a spectrum of biological targets. This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from this valuable starting material, supported by experimental data and protocols.
The Versatile Chemistry of a Strained Ring: Foundation of Biological Activity
This compound is a chiral building block extensively used in organic synthesis.[1] Its three-membered ring is highly susceptible to nucleophilic attack, a characteristic that is the cornerstone of the biological activity of its derivatives. This reactivity allows these compounds to act as alkylating agents, covalently modifying biological macromolecules such as DNA and proteins, leading to a range of cellular responses.[2] The stereochemistry of the (2S) position is crucial, often dictating the specificity and potency of the biological interactions.
A general workflow for the synthesis and biological evaluation of derivatives from this compound is depicted below. The initial step typically involves the activation of the aziridine nitrogen, followed by the introduction of various substituents to generate a library of diverse compounds. These compounds are then subjected to a battery of biological assays to determine their activity and mechanism of action.
Caption: A generalized workflow for the synthesis and biological evaluation of compounds derived from this compound.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through various mechanisms.
Protein Disulfide Isomerase (PDI) Inhibition
A prominent target for many anticancer aziridine derivatives is Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum.[3] Cancer cells, with their high proliferation rate, are particularly dependent on PDI to manage the increased demand for protein synthesis, making PDI an attractive therapeutic target.
Mechanism of Action: Aziridine derivatives, particularly those with electron-withdrawing groups, act as irreversible inhibitors of PDI. The strained aziridine ring is susceptible to nucleophilic attack by the cysteine residues in the active site of PDI, leading to covalent modification and inactivation of the enzyme. This disrupts protein folding, leading to the accumulation of misfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis.
Caption: Simplified signaling pathway of PDI inhibition by aziridine derivatives, leading to apoptosis.
Comparative Performance:
The following table compares the PDI inhibitory activity and cytotoxicity of selected aziridine derivatives with known PDI inhibitors.
| Compound/Analog | Target | IC50 (µM) - PDI Inhibition | Cancer Cell Line | IC50 (µM) - Cytotoxicity | Reference |
| Aziridine Derivatives | |||||
| 2-naphthalene sulphonamide of Az-COOMe | PDIA1 | 0.12 | - | - | [1] |
| Acyl derivative of aziridine-2-carboxylic acid | PDIA1 | 26.0 | Various | Not specified | [3] |
| N-sugar substituted chiral aziridine | Not specified | Not specified | Prostate (PC3) | 23.55 | [4] |
| Cervical (HeLa) | 25.88 | [4] | |||
| Alternative PDI Inhibitors | |||||
| PACMA31 | PDIA1 | 8.4 | - | - | [1] |
| CCF642 | PDIA1 | 16.6 | - | - | [1] |
DNA Alkylation
The electrophilic nature of the aziridine ring also enables these compounds to act as DNA alkylating agents. This mechanism is shared by several clinically used chemotherapeutics. The aziridine moiety can react with nucleophilic sites on DNA bases, leading to DNA damage, cell cycle arrest, and apoptosis.[2] An aziridinyl galactopyranoside has been shown to induce DNA damage and exhibit selective cytotoxicity against several cancer cell lines.[2]
Antimicrobial Activity: A Renewed Hope Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria.
Mechanism of Action: Similar to their anticancer effects, the antimicrobial activity of aziridine derivatives is largely attributed to their ability to alkylate essential biomolecules in pathogens, such as enzymes and nucleic acids. This indiscriminate reactivity disrupts vital cellular processes, leading to bacterial cell death.
Comparative Performance:
The table below presents the Minimum Inhibitory Concentration (MIC) values of some aziridine-thiourea derivatives against common bacterial strains, compared to standard antibiotics.
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | Reference |
| Aziridine-thiourea Derivatives | ||||
| Compound 3b | 32 | 16-32 | 16-32 | [5] |
| Compound 3f | >256 | 16 | 16 | [5] |
| Standard Antibiotics | ||||
| Ampicillin | 4 | 1 | 2 | [5] |
| Streptomycin | 1 | 1 | 1 | [5] |
While the potency of these specific derivatives is lower than that of established antibiotics, their novel mechanism of action presents a potential avenue to combat resistant strains.
Cysteine Protease Inhibition: Targeting Key Pathogenic Enzymes
Cysteine proteases are a class of enzymes that play critical roles in the life cycles of various parasites, including those responsible for malaria and leishmaniasis.[6][7] The active site of these enzymes contains a highly nucleophilic cysteine residue, making them susceptible to inhibition by electrophilic compounds.
Mechanism of Action: Aziridine-2,3-dicarboxylate derivatives have been designed as irreversible inhibitors of cysteine proteases.[8] The mechanism involves the nucleophilic attack of the active site cysteine on one of the carbonyl carbons of the aziridine ring, leading to ring-opening and the formation of a stable covalent bond, thus inactivating the enzyme.[9][10]
Caption: Mechanism of irreversible inhibition of cysteine proteases by aziridine derivatives.
Comparative Performance:
| Inhibitor | Target Protease | Inhibition Data | Reference |
| Aziridine Derivatives | |||
| Diethyl 1-formyl aziridine-2,3-dicarboxylate | Cathepsin L | 5000-fold more potent than the unsubstituted analog | [9] |
| Biotinylated dibenzyl aziridine-2,3-dicarboxylate | Falcipain 2 (malaria parasite) | Potent antiplasmodial activity | [6] |
| Aziridine-2,3-dicarboxylates (13b and 13e) | Leishmania cysteine proteases | Mid-micromolar inhibition of parasite growth | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for the key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test compounds and standard antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay: PDI Insulin Reduction Assay
This assay measures the reductase activity of PDI by monitoring the aggregation of reduced insulin.
Materials:
-
Recombinant human PDI
-
Insulin solution
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DTT, and the test compound at various concentrations.
-
Enzyme Addition: Add PDI to the wells to initiate the reaction. Include a control without the inhibitor.
-
Substrate Addition: Add the insulin solution to all wells.
-
Turbidity Measurement: Immediately begin monitoring the increase in absorbance at 650 nm in a microplate reader at regular intervals.
-
Data Analysis: The rate of increase in turbidity is proportional to PDI activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Conclusion
Compounds synthesized from this compound represent a rich and diverse source of biologically active molecules. Their inherent reactivity, conferred by the strained aziridine ring, allows for the targeting of a wide array of biological macromolecules through covalent modification. This guide has highlighted their significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. The comparative data presented herein, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. The continued exploration of the chemical space accessible from this versatile chiral precursor is poised to yield novel therapeutic agents with improved potency and selectivity.
References
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Schirmeister, T., et al. (2006). Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism. ChemMedChem, 1(9), 993-1001.[9]
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Buback, V., et al. (2009). Rational design of improved aziridine-based inhibitors of cysteine proteases. The Journal of Physical Chemistry B, 113(15), 5282-5289.[11]
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Schirmeister, T., et al. (1999). Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. Biopolymers, 51(1), 87-97.[12]
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Schirmeister, T. (2000). Inhibitors of cysteine proteases. Current pharmaceutical design, 6(13), 1379-1397.[8]
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BenchChem. (2025). A Comparative Analysis of Aziridine and 2-(Chloromethyl)oxirane Against Commercial Alkylating Agents.[13]
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Kowalczyk, A., et al. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(1), 4.[5]
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Calderón-Montaño, J. M., et al. (2018). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 23(11), 2947.[2]
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Çalışkan, E., et al. (2020). N-Substituted aziridine-2-phosphonic acids and their antibacterial activities. Records of Natural Products, 14(4), 263.[14]
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Kowalczyk, A., et al. (2022). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. International Journal of Molecular Sciences, 23(21), 13430.[15]
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BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Cysteine Protease Inhibitors Based on (S)- Aziridine-2-Carboxylic Acid.[16]
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BenchChem. (2025). A Comparative Guide to the Biological Activity of (S)-Aziridine-2-Carboxylic Acid Analogs.[1]
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Xu, X., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(20), 4149-4171.[3]
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Legler, G. (1990). Glycoside hydrolases: mechanistic information from studies with reversible and irreversible inhibitors. Carbohydrate research, 200, 267-283.[17]
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Gelhaus, C., et al. (2005). Synthesis and antiplasmodial activity of a cysteine protease-inhibiting biotinylated aziridine-2,3-dicarboxylate. Bioorganic & medicinal chemistry letters, 15(24), 5471-5475.[6]
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Gandhimathi, C., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Aryl Aziridines Bearing Electron-Withdrawing C-Substituents. ACS omega, 6(47), 31695-31705.[18]
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Sławiński, J., et al. (2019). Aziridine‐Functionalized 1,3,5‐Triazine Derivatives as Promising Anticancer Agents: Synthesis, DFT Study, DNA Binding Investigations and In Vitro Cytotoxic Activity. ChemistrySelect, 4(31), 9131-9139.[19]
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ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity.[4]
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Porskamp, J. J. A., et al. (1983). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. The Journal of Organic Chemistry, 48(23), 4269-4273.[20]
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Lin, G. Q., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.[21]
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Schirmeister, T., et al. (2007). Aziridine-2,3-dicarboxylates, peptidomimetic cysteine protease inhibitors with antileishmanial activity. Antimicrobial agents and chemotherapy, 51(11), 4140-4145.[7]
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Davis, F. A., & Zhou, P. (1995). Aziridine compounds, methods of preparation and reactions thereof. U.S. Patent No. 5,463,057. Washington, DC: U.S. Patent and Trademark Office.[22]
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Asif, M. (2012). Synthesis, characterization, and antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives. Journal of Chemistry, 2013.[24]
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Wyrzykiewicz, E., et al. (2009). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper (ii) and palladium (ii). Dalton Transactions, (38), 8158-8167.[25]
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methyl (2S)-aziridine-2-carboxylate vs ethyl (2S)-aziridine-2-carboxylate in synthesis
An In-Depth Guide to the Synthetic Applications of Methyl vs. Ethyl (2S)-Aziridine-2-carboxylate
Introduction: The Strategic Value of Chiral Aziridine-2-Carboxylates
Aziridines, the nitrogen-containing analogues of epoxides, are powerful intermediates in modern organic synthesis.[1][2] Their high ring strain (approx. 27 kcal/mol) makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogenous compounds.[1][2] Among this class, chiral (2S)-aziridine-2-carboxylates are particularly valuable as they serve as versatile chiral building blocks for the synthesis of non-proteinogenic α- and β-amino acids, crucial components in peptide mimics and pharmaceutically active molecules.[3][4]
This guide provides a detailed comparison of two of the most common C2-ester variants: methyl (2S)-aziridine-2-carboxylate and ethyl (2S)-aziridine-2-carboxylate . While structurally similar, the choice between the methyl and ethyl ester is not trivial. It can have significant practical implications for reaction kinetics, downstream functionalization, and overall synthetic strategy. This analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed decision based on the specific demands of their synthetic route.
Core Comparison: Reactivity, Sterics, and Practical Considerations
The synthetic utility of these building blocks is dominated by two primary modes of reactivity: nucleophilic attack on the aziridine ring and chemical transformations of the ester moiety. The choice between the methyl and ethyl ester primarily influences the latter, but subtle effects on the former can be considered.
Nucleophilic Ring-Opening: The Primary Pathway
The most common transformation of N-activated aziridine-2-carboxylates is the nucleophilic ring-opening.[3][5][6] For these substrates, the reaction is highly regioselective.
-
Regioselectivity: Nucleophilic attack almost invariably occurs at the C3 (β) position, which is less sterically hindered and electronically activated by the nitrogen substituent.[3][7] This SN2-type reaction proceeds with a clean inversion of stereochemistry, providing stereospecific access to β-substituted α-amino acid derivatives.[7] The choice between a methyl or ethyl ester has a negligible impact on this regioselectivity, which is dictated by the N-activating group (e.g., Tosyl, Boc, Cbz) and the nature of the nucleophile.[8][9]
-
Steric and Electronic Effects: The electronic difference between the methyl and ethyl groups is minimal and does not significantly alter the electrophilicity of the aziridine ring carbons. While the ethyl group is marginally bulkier, this is unlikely to produce a meaningful difference in the rate or yield of the ring-opening step, unless an exceptionally bulky nucleophile is employed.
Caption: General mechanism of nucleophilic ring-opening at C3.
Ester Group Transformations: The Key Differentiator
The most significant practical differences between the methyl and ethyl esters emerge when the ester group itself is the target of a transformation, most commonly saponification.
-
Saponification (Ester Hydrolysis): This is the critical step for converting the ester into the corresponding carboxylic acid, a common endpoint or intermediate in many synthetic pathways.
-
Kinetics: Methyl esters hydrolyze significantly faster than ethyl esters under both acidic and basic (saponification) conditions.[10][11]
-
Causality: The rate difference is attributed to steric hindrance. The carbonyl carbon of the ester is the site of nucleophilic attack by hydroxide (in base) or water (in acid). The smaller methyl group presents a less hindered pathway for the nucleophile compared to the slightly bulkier ethyl group, resulting in a lower activation energy and a faster reaction rate.[10]
-
Practical Implications: If the final target is the free carboxylic acid, This compound is the preferred starting material . Its use allows for faster deprotection, often under milder conditions (e.g., lower temperatures or shorter reaction times), which can be crucial for sensitive substrates. Conversely, if the ester functionality must be preserved through a synthetic sequence that involves moderately hydrolytic conditions, the more robust ethyl (2S)-aziridine-2-carboxylate may offer a strategic advantage.
-
-
Other Carbonyl Reactions: The same steric principle applies to other reactions at the ester carbonyl, such as aminolysis (formation of amides) or the formation of Weinreb amides.[12] Reactions with C-nucleophiles (e.g., Grignard or organolithium reagents) to form ketones or tertiary alcohols also occur at the ester, but must be carefully controlled to avoid competitive ring-opening.[12] In all cases, the methyl ester will generally exhibit higher reactivity.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key comparative points to guide reagent selection.
| Feature | This compound | Ethyl (2S)-aziridine-2-carboxylate | Rationale & Synthetic Implication |
| Relative Size of Ester | Smaller | Marginally larger | The ethyl group imparts slightly more steric hindrance at the carbonyl carbon. |
| Ring-Opening Reactivity | High | High | Both are highly reactive. The ester group has a minimal direct effect on the electrophilicity of the aziridine ring itself. |
| Saponification Rate | Faster | Slower | Less steric hindrance at the methyl ester carbonyl facilitates faster nucleophilic attack by hydroxide or water.[10][11] |
| Choice for Acid Synthesis | Preferred | Viable, but requires longer reaction times or harsher conditions. | The methyl ester is the superior choice for efficient and rapid deprotection to the carboxylic acid. |
| Stability to Hydrolysis | Less Stable | More Stable | The ethyl ester offers greater robustness if the ester functionality must be retained through subsequent synthetic steps. |
| Commercial Availability | Widely Available | Widely Available | Both are common, commercially available building blocks.[13][14] |
Decision Workflow: Choosing the Optimal Reagent
The choice between the methyl and ethyl ester is primarily a strategic decision based on the planned synthetic route. The following workflow can guide this choice.
Caption: Decision workflow for selecting the appropriate ester.
Experimental Protocol: Regioselective Ring-Opening of N-Tosyl-(S)-aziridine-2-carboxylate
This protocol describes a general procedure for the ring-opening of an N-activated aziridine-2-carboxylate with an amine nucleophile. The procedure is applicable to both methyl and ethyl esters.
Reaction: Synthesis of a β-amino-α-amino acid derivative via ring-opening of N-Tosyl-aziridine-2-carboxylate with benzylamine.
Materials:
-
Methyl or Ethyl (2S)-1-tosylaziridine-2-carboxylate (1.0 eq)
-
Benzylamine (1.2 eq)
-
Acetonitrile (CH₃CN), anhydrous (to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tosylaziridine-2-carboxylate (1.0 eq).
-
Dissolve the aziridine in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Add benzylamine (1.2 eq) to the solution via syringe at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aziridine is consumed (typically 4-12 hours).
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/EtOAc) to afford the pure ring-opened product.
Senior Scientist's Note on this Protocol: The choice between the methyl and ethyl ester will not significantly alter the course of this specific ring-opening reaction. However, if the next step were to be the saponification of the product to the free acid, the protocol would differ significantly. The ethyl ester product would require longer heating or a higher concentration of base to achieve complete hydrolysis compared to the methyl ester analogue. This downstream consideration is the most critical factor in the initial choice of reagent.
Conclusion
While methyl and ethyl (2S)-aziridine-2-carboxylate are often considered interchangeable, a deeper analysis reveals key differences that can be exploited for synthetic advantage. The choice is not merely one of habit but a strategic decision. For synthetic routes culminating in a free carboxylic acid, the methyl ester is the superior choice due to its faster hydrolysis kinetics. For routes where the ester must endure as a protecting group through various steps, the greater stability of the ethyl ester makes it the more prudent option. By understanding the causal relationship between the ester's structure and its reactivity, chemists can design more efficient, robust, and elegant synthetic pathways.
References
- Stankovic, S., D'hooghe, M., & De Kimpe, N. (2012). Synthesis and reactions of aziridine-2-carboxylic esters. Ghent University.
- Dalabehera, S., & Park, H.-g. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839.
- Pace, V., & Ruider, S. (2025).
- Solá, T. M., Churcher, I., Lewis, W., & Stockman, R. A. (2014). Asymmetric Synthesis of Trisubstituted Aziridines via Aza-Darzens Reaction of Chiral Sulfinimines. Organic Letters.
- Majdecka, D., & Rodo, A. (2022). Chiral Aziridine Phosphines as Highly Effective Promoters of Asymmetric Rauhut–Currier Reaction. MDPI.
- The synthesis of chiral aziridine. (n.d.).
- Wulff, W. D., & Zhang, Y. (2001). Catalytic asymmetric synthesis of chiral aziridines.
- Unexplored Nucleophilic Ring Opening of Aziridines. (n.d.). MDPI.
- Yadav, D. K., & Wulff, W. D. (2015).
- D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2012). An Easy Route to Aziridine Ketones and Carbinols. PMC.
- Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.
- Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit.
- Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC.
- Desai, A. A., Morán-Ramallal, R., & Wulff, W. D. (2011). GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION: PREPARATION OF (2R,3R)-ETHYL 1-BENZHYDRYL-3-(4-BROMOPHENYL)
- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (n.d.). ChemRxiv.
- Yadav, D. K., & Wulff, W. D. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates.
- Kaźmierczak, M., & Gawroński, J. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. PMC.
- Methyl (S)-(–)
- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
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- Unexplored Nucleophilic Ring Opening of Aziridines. (2010). PMC.
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- A Comparative Guide to Ethyl 3,3-dimethylaziridine-2-carboxylate and Other Aziridine Deriv
- A Comparative Guide to the Stereoselectivity of (S)-Aziridine-2-Carboxylic Acid Reactions. (2025). BenchChem.
- Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. (2025).
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- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA.
- Alabugin, I. V., & Shipman, M. (2020). Synthesis and applications of methyleneaziridines. RSC Publishing.
- Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. (2014).
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A Senior Application Scientist's Guide to the Stereochemical Validation of Methyl (2S)-aziridine-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is not merely a procedural step but a cornerstone of molecular design and function. This is particularly true for strained ring systems like aziridines, where the spatial arrangement of substituents dictates biological activity and reaction outcomes. Methyl (2S)-aziridine-2-carboxylate and its derivatives are valuable chiral building blocks in the synthesis of a myriad of bioactive molecules, including anticancer agents and antibiotics.[1][2] The unequivocal validation of the (2S) configuration is therefore a critical quality control checkpoint.
This guide provides an in-depth comparison of the primary analytical techniques employed for the stereochemical validation of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
The Central Challenge: Unambiguous Assignment of a Chiral Center
The core analytical challenge lies in differentiating between the (2S) and (2R) enantiomers of methyl aziridine-2-carboxylate. These molecules share identical physical properties in an achiral environment, necessitating the use of chiral selectors or methodologies that can probe their three-dimensional structure. The choice of technique is often dictated by the sample's physical state, purity, the availability of instrumentation, and the specific question being asked (e.g., enantiomeric excess vs. absolute configuration).
A Comparative Analysis of Validation Techniques
We will dissect four principal techniques for stereochemical validation:
-
Chiral High-Performance Liquid Chromatography (HPLC): A cornerstone for determining enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool for both relative and absolute configuration.
-
Vibrational Circular Dichroism (VCD): A powerful spectroscopic method for determining absolute configuration in solution.
-
Single-Crystal X-ray Crystallography: The definitive "gold standard" for absolute stereochemical assignment.
The following table provides a high-level comparison of these methods:
| Technique | Primary Output | Strengths | Limitations | Sample Requirements |
| Chiral HPLC | Enantiomeric Excess (ee%) | High throughput, excellent for quantitative analysis of enantiomeric purity. | Does not inherently provide absolute configuration; requires a known standard for peak assignment. | Soluble sample, small quantity (µg-mg). |
| NMR Spectroscopy | Diastereomeric differentiation, through-space correlations (NOE/ROE). | Provides detailed structural information; can determine absolute configuration with chiral derivatizing agents. | Can be complex to interpret; may require derivatization. | Soluble sample, moderate quantity (mg). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | Determines absolute configuration in solution without crystallization; sensitive to conformational changes.[3][4] | Requires theoretical calculations for spectral interpretation; specialized instrumentation. | Soluble sample, moderate quantity (mg). |
| X-ray Crystallography | 3D molecular structure. | Unambiguous determination of absolute configuration.[5][6] | Requires a suitable single crystal, which can be difficult to obtain.[4] | High-quality single crystal. |
In-Depth Methodological Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for assessing the enantiomeric purity of this compound derivatives. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]
Causality of Experimental Choices:
-
CSP Selection: The choice of CSP is critical. For aziridine-2-carboxylates, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type CSPs have demonstrated broad applicability.[8] These CSPs create a chiral environment through a combination of hydrogen bonding, π-π stacking, and steric interactions, which allows for the separation of the enantiomers.
-
Mobile Phase: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is optimized to achieve a balance between resolution and analysis time. The modifier influences the interactions between the analyte and the CSP.
Experimental Protocol: Enantiomeric Excess Determination
-
Column Selection: Select a suitable chiral column (e.g., Chiralpak® series).
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase (e.g., 90:10 Hexane:Isopropanol).
-
Sample Preparation: Dissolve a small amount of the methyl aziridine-2-carboxylate derivative in the mobile phase.
-
Instrumentation Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Data Analysis:
-
Inject the sample.
-
Identify the peaks corresponding to the two enantiomers. If a standard of the (2S) enantiomer is available, it can be used to confirm the peak identity.
-
Integrate the peak areas to calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Data Presentation: Example HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |
| (2R) | 5.8 | 1,500 | 2.5 |
| (2S) | 7.2 | 58,500 | 97.5 |
| Calculated ee% | 95% |
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for VCD-based stereochemical validation.
Single-Crystal X-ray Crystallography
This technique provides the most definitive determination of absolute stereochemistry by mapping the electron density of a molecule in its crystalline state.
[9]Causality of Experimental Choices:
-
Diffraction and Structure: When X-rays are passed through a single crystal, they are diffracted in a pattern that is unique to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional model of the molecule can be constructed.
-
Anomalous Dispersion: To determine the absolute configuration, the phenomenon of anomalous dispersion is used. This requires the presence of a heavy atom in the molecule or the use of specific X-ray wavelengths. The differences in the diffraction pattern caused by anomalous dispersion allow for the unambiguous assignment of the absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the methyl aziridine-2-carboxylate derivative of sufficient quality and size. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions.
-
Absolute Structure Determination: Determine the absolute configuration, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration has been determined.
Conclusion and Recommendations
The validation of the stereochemistry of this compound derivatives requires a multi-faceted approach. No single technique is universally superior; rather, they offer complementary information.
-
For routine analysis of enantiomeric purity in a production or synthetic setting, Chiral HPLC is the method of choice due to its high throughput and quantitative accuracy.
-
When the absolute configuration needs to be determined for the first time or for a novel derivative, VCD is an excellent option, especially if the compound is not readily crystallizable.
-
NMR spectroscopy , particularly with chiral derivatizing agents, provides an orthogonal method for confirming absolute configuration and can be performed with standard laboratory equipment. NOE experiments are invaluable for confirming relative stereochemistry.
-
If a high-quality single crystal can be obtained, X-ray crystallography provides the most unequivocal and legally defensible assignment of absolute stereochemistry.
A robust validation strategy will often employ at least two of these techniques to provide orthogonal confirmation of the stereochemical assignment, ensuring the highest level of scientific integrity in your research and development endeavors.
References
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Li, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
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Han, J., & Li, Z. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 12(5), 641-651. [Link]
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Fioravanti, S., et al. (2012). Stereoselective Synthesis and ROESY 1H NMR Study of Bidiaziridines. The Journal of Organic Chemistry, 77(17), 7565-7572. [Link]
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Sante, L., et al. (2018). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Molecules, 23(9), 2333. [Link]
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Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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de la Cruz, P., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9066-9077. [Link]
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Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 18-22. [Link]
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Kenny, P. W., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3166-3174. [Link]
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Krajcovicova, S., et al. (2017). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 22(11), 1845. [Link]
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Wang, A. H. -J., et al. (1976). X-Ray crystallographic structure determination of an aziridinone. Demonstration of a non-planar arrangement at nitrogen in an α-lactam. Journal of the Chemical Society, Chemical Communications, (24), 1003-1004. [Link]
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Anet, F. A. L., & Osyany, J. M. (1967). Nuclear Magnetic Resonance Spectra and Nitrogen Inversion in 1-Acylaziridines. Journal of the American Chemical Society, 89(2), 352-356. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of cis-aziridine (A) and trans-aziridine (B) model... [Link]
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Cannon, J. R., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using Mosher’s method and x-ray crystallography. Journal of Molecular Structure, 1224, 129033. [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
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Lee, W. K., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269931. [Link]
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Ha, H. J. (2017). Highlights of the Chemistry of Enantiomerically Pure Aziridine-2-carboxylates. Request PDF. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Gajda, T., et al. (2019). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 24(18), 3291. [Link]
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Mlynarski, J., & Paradowska, J. (2019). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 24(15), 2795. [Link]
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Introduction: The Pivotal Role of the N-Substituent in Aziridine Chemistry
An In-Depth Comparative Guide to N-Substituent Effects on Aziridine-2-Carboxylate Reactivity
Aziridine-2-carboxylates are powerful chiral building blocks in organic synthesis, prized for their utility in constructing complex nitrogen-containing molecules like amino acids and bioactive compounds.[1][2] The synthetic versatility of these three-membered heterocycles stems from the inherent ring strain (approx. 26-27 kcal/mol), which makes them susceptible to a variety of transformations.[2] However, the reactivity, regioselectivity, and even the type of reaction the aziridine undergoes are not intrinsic to the ring itself but are critically dictated by the nature of the substituent on the nitrogen atom.
This guide provides a comparative analysis of how different N-substituents modulate the reactivity of aziridine-2-carboxylates. We will delve into the mechanistic underpinnings of these effects, supported by experimental data, to offer researchers and drug development professionals a rational framework for selecting the appropriate N-substituent to achieve a desired synthetic outcome. The choice of this single group can mean the difference between a facile ring-opening, a complex cycloaddition, or an entirely inert molecule.[3]
Mechanistic Overview: "Activated" vs. "Non-Activated" Aziridines
The N-substituent's primary influence is electronic. It determines whether the aziridine is classified as "activated" or "non-activated," a distinction that profoundly impacts its electrophilicity and reaction pathways.[3][4][5]
-
Activated Aziridines: These bear electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl (e.g., tosyl, nosyl), acyl (e.g., benzoyl), or carbamoyl (e.g., Boc, Cbz) groups. EWGs enhance the electrophilicity of the ring carbons by induction, making the aziridine significantly more susceptible to nucleophilic attack.[2][4] They also stabilize the partial negative charge that develops on the nitrogen atom in the transition state of a ring-opening reaction, making it a better leaving group.[6]
-
Non-Activated Aziridines: These possess electron-donating or neutral groups on the nitrogen, such as alkyl or aryl moieties. Lacking electronic activation, these aziridines are relatively inert to direct nucleophilic attack and often require harsh conditions or prior activation (e.g., protonation or alkylation to form a highly reactive aziridinium ion) to undergo ring-opening.[5][7][8]
-
N-H Aziridines: Unsubstituted aziridines represent a unique and valuable subclass. They are generally bench-stable and can be considered "tunable." Their reactivity can be unleashed in a single step through N-functionalization, providing a strategic advantage in multi-step syntheses.[1]
Caption: Logical workflow illustrating how the electronic nature of the N-substituent dictates the reactivity pathway of the aziridine ring.
Comparative Study 1: Nucleophilic Ring-Opening Reactions
The most common transformation of aziridine-2-carboxylates is nucleophilic ring-opening, a powerful method for synthesizing α- and β-amino acid derivatives. The N-substituent governs not only the rate of this reaction but, crucially, its regioselectivity—whether the nucleophile attacks the C2 (α) or C3 (β) position.
Caption: Competing pathways for the nucleophilic ring-opening of an N-substituted aziridine-2-carboxylate.
N-Sulfonyl and N-Carbamoyl/Acyl Groups (Activating)
Aziridines activated with potent EWGs like tosyl (Ts), nosyl (Ns), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) readily undergo ring-opening. The regiochemical outcome, however, is a delicate balance of steric and electronic factors.
-
General Trend: For many heteroatom nucleophiles, the attack preferentially occurs at the less sterically hindered C3 position, yielding α-amino acid derivatives.[2]
-
Causality: This preference follows a classic Sₙ2 mechanism where the nucleophile approaches the carbon opposite the C-N bond. The C3 position, typically bearing only hydrogen atoms, presents a more accessible trajectory compared to the C2 position, which is substituted with a carboxylate group.
However, this trend is not absolute. A study on the ring-opening of N-activated methylaziridine-2-carboxylates with [¹⁸F]fluoride provided compelling comparative data.[6]
| N-Substituent | Nucleophile | Conditions | Regioselectivity (Attack at C2) | Outcome | Reference |
| Tosyl (Ts) | [¹⁸F]F⁻ | Microwave, 100 °C | Good incorporation | Unstable, no identifiable product after deprotection | [6] |
| Nosyl (Ns) | [¹⁸F]F⁻ | Up to 60 °C | No ring-opening | Thermally unstable activating group | [6] |
| Boc | [¹⁸F]F⁻ | 110 °C, 15 min | Exclusive | Successful, high radiochemical yield | [6] |
| Cbz | [¹⁸F]F⁻ | 110 °C, 15 min | Exclusive | Successful, high radiochemical yield | [6] |
Expert Insights: The exclusive attack at the more substituted C2 carbon with fluoride is noteworthy.[6] This "anomalous" regioselectivity suggests a transition state with significant Sₙ1 character. The electron-withdrawing carboxylate group at C2, combined with the activating N-substituent, can stabilize positive charge development at the C2 position, making it the kinetic site of attack for certain nucleophiles, particularly under forcing conditions. The success of Boc and Cbz groups highlights their dual role: they provide sufficient electronic activation while remaining stable under the reaction conditions required for ring-opening and subsequent deprotection.[6]
N-Alkyl and N-Aryl Groups (Non-Activated)
These aziridines are generally poor electrophiles. Direct nucleophilic attack is sluggish and often fails. The key to their reactivity lies in converting the neutral aziridine into a highly reactive aziridinium ion.[7][8]
-
Mechanism of Activation: This is achieved by treating the aziridine with an electrophile, such as a strong acid or an alkylating agent (e.g., methyl triflate).[7] The resulting aziridinium ion is a potent electrophile, readily attacked by even weak nucleophiles.
-
Regioselectivity: The ring-opening of aziridinium ions is typically governed by electronics, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize the developing positive charge. This provides a complementary regioselectivity to the Sₙ2-dominated reactions of many activated aziridines.
Comparative Study 2: [3+2] Cycloaddition Reactions
Activated N-aryl or N-acyl aziridines can undergo a thermally or photochemically induced electrocyclic ring-opening to form azomethine ylides. These 1,3-dipoles are highly reactive intermediates that can be trapped in situ by various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction to furnish five-membered rings like pyrrolidines.
-
Influence of N-Substituent: The formation of the azomethine ylide is the rate-determining step. Electron-withdrawing N-substituents are essential as they stabilize the developing negative charge on the nitrogen atom during the conrotatory ring-opening process, thereby lowering the activation energy for the reaction.[9] N-alkyl aziridines are generally unsuitable for this transformation as they lack this stabilizing feature.
The stereochemistry of the substituents on the aziridine ring is transferred to the resulting azomethine ylide and, subsequently, to the final cycloadduct, making this a highly stereospecific process.
Experimental Protocols
Protocol 1: Comparative Nucleophilic Ring-Opening of N-Boc vs. N-Tosyl Aziridine-2-carboxylate
This protocol provides a framework for comparing the reactivity and regioselectivity of two common activated aziridines.
Objective: To synthesize β-azido-α-amino esters via ring-opening with sodium azide.
A. Synthesis of Ethyl N-Boc-3-phenylaziridine-2-carboxylate
-
To a solution of ethyl 3-phenyl-2H-azirine-2-carboxylate (1.0 equiv) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-Boc aziridine.
B. Synthesis of Ethyl N-Tosyl-3-phenylaziridine-2-carboxylate
-
To a solution of ethyl cinnamate (1.0 equiv) in acetonitrile (0.3 M), add Chloramine-T (1.5 equiv) and a suitable catalyst like Cu(acac)₂ (5 mol%).
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify by column chromatography to yield the N-Tosyl aziridine.
C. Comparative Ring-Opening Reaction
-
In two separate flasks, dissolve the N-Boc aziridine (1.0 equiv) and the N-Tosyl aziridine (1.0 equiv) in dimethylformamide (DMF, 0.5 M).
-
Add sodium azide (NaN₃, 1.5 equiv) and ammonium chloride (NH₄Cl, 1.2 equiv) to each flask.
-
Heat both reactions to 70 °C and monitor their progress by TLC.
-
Expected Observation: The N-Tosyl aziridine is expected to react significantly faster due to the superior electron-withdrawing nature of the tosyl group.
-
Upon completion, quench the reactions with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and analyze the crude products by ¹H NMR to determine the ratio of regioisomers.
-
Expected Regioselectivity: The primary product for both substrates is expected to be the β-azido derivative, resulting from attack at the less hindered C3 position. However, careful analysis may reveal minor amounts of the α-azido isomer, and the ratio may differ between the N-Boc and N-Tosyl substrates.
Conclusion and Strategic Recommendations
The N-substituent is the master controller of reactivity in aziridine-2-carboxylates. The choice is a strategic decision based on the desired transformation, required stability, and conditions for subsequent deprotection.
-
For facile Sₙ2-type nucleophilic ring-opening at the C3 position: N-sulfonyl groups (Ts, Ns) are excellent choices due to their high activating potential.
-
For ring-opening where thermal stability and clean deprotection are paramount: N-carbamoyl groups (Boc, Cbz) are superior. They provide a good balance of activation and stability and are often removable under orthogonal conditions.[6]
-
To achieve ring-opening at the more substituted C2 position: Employ a non-activated (N-alkyl) aziridine and activate it via aziridinium ion formation, or use specific nucleophile/N-EWG combinations (like F⁻/Boc) that favor an Sₙ1-like pathway.[6][7]
-
For [3+2] cycloaddition reactions: N-acyl or N-aryl groups are required to stabilize the intermediate azomethine ylide.
By understanding the fundamental electronic and steric effects imparted by the N-substituent, researchers can harness the full synthetic potential of these valuable chiral synthons, designing more efficient and selective routes to complex molecular targets.
References
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Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
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Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843. [Link]
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Caputo, S., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4448-4464. [Link]
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Kim, C. K., et al. (2006). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Bulletin of the Korean Chemical Society, 27(9), 1391-1398. [Link]
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Lee, W. K., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
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Al-Sinani, S., & Yudin, A. K. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Chemistry, 4(2), 481-511. [Link]
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Musio, B., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Communications, 57(78), 9896-9913. [Link]
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Chebolu, R., & Dudley, G. B. (2020). Synthesis and Application of Bioactive N-Functionalized Aziridines. The Journal of Organic Chemistry, 85(1), 1-13. [Link]
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Kate Tutorials. (2018). Aziridine ring opening and 2+3 cycloaddition reaction. YouTube. [Link]
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Lugina, A., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5585. [Link]
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Singh, S., et al. (2023). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts, 13(10), 1362. [Link]
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Petese, C., et al. (2023). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 25(1), 84-88. [Link]
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Lee, W. K., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
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Smith, G. E., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2014(12), 2491-2495. [Link]
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A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Methyl (2S)-Aziridine-2-carboxylate
The enantioselective synthesis of methyl (2S)-aziridine-2-carboxylate, a valuable chiral building block in medicinal chemistry, presents a significant challenge that necessitates the careful selection of a catalytic system. This guide provides a comparative analysis of the leading catalytic methodologies—rhodium-catalyzed, copper-catalyzed, and organocatalytic approaches—for this critical transformation. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to assist researchers in selecting and implementing the optimal strategy for their synthetic needs.
The Significance of Chiral Aziridines
Aziridines, particularly in their enantiomerically pure form, are highly sought-after intermediates in the synthesis of a wide array of nitrogen-containing compounds.[1] Their inherent ring strain makes them susceptible to stereospecific ring-opening reactions, providing access to chiral amines, amino alcohols, and other complex molecular architectures that are often the core of pharmacologically active agents.[2] The this compound scaffold, in particular, serves as a versatile precursor for the synthesis of novel therapeutics.
I. Rhodium-Catalyzed Asymmetric Aziridination
Rhodium catalysts, especially dirhodium(II) tetracarboxylates, are renowned for their high efficacy in the asymmetric aziridination of a broad spectrum of alkenes.[1] These catalysts facilitate the transfer of a nitrene moiety to an olefin with exceptional control over stereochemistry.
Mechanistic Insights
The catalytic cycle of rhodium-catalyzed aziridination typically begins with the reaction of the Rh(II) catalyst with a nitrene precursor, such as an iminoiodinane, to form a rhodium-nitrene intermediate. This highly reactive species then approaches the alkene substrate. The alkene attacks the electrophilic nitrogen of the rhodium-nitrene, leading to the formation of a new carbon-nitrogen bond and a transient metalla-cyclobutane-like transition state. Subsequent reductive elimination releases the aziridine product and regenerates the Rh(II) catalyst, allowing it to re-enter the catalytic cycle. The chiral ligands on the rhodium center play a crucial role in dictating the facial selectivity of the nitrene transfer, thereby controlling the enantioselectivity of the reaction.
Caption: Catalytic cycle for Rhodium-catalyzed asymmetric aziridination.
Performance Data
| Catalyst System | Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Rh₂(S-tfpttl)₄ | Styrene | 95 | 99 | 0.1 | [3] |
| Rh₂(esp)₂ | Various Olefins | High | N/A (stereospecific) | 1-5 | [4][5] |
Note: Data for methyl acrylate specifically is limited in direct comparative studies, hence data for representative alkenes is presented.
Experimental Protocol: Rhodium-Catalyzed Aziridination
This protocol is a representative example for the asymmetric aziridination of an olefin using a dirhodium(II) catalyst.[6]
-
Catalyst Preparation: In a nitrogen-purged glovebox, dissolve the dirhodium(II) tetracarboxylate catalyst (e.g., Rh₂(S-tfpttl)₄, 0.1 mol%) in anhydrous, degassed toluene (2 mL).
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the alkene substrate (e.g., methyl acrylate, 1.0 mmol), the nitrene precursor (e.g., p-toluenesulfonamide, 1.2 mmol), and an oxidant (e.g., PhI(OPiv)₂, 1.3 mmol).
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -15 °C) with stirring.
-
Catalyst Addition: Add the catalyst solution dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
II. Copper-Catalyzed Asymmetric Aziridination
Copper-based catalysts have emerged as a cost-effective and efficient alternative to rhodium for asymmetric aziridination. A variety of chiral ligands, such as bisoxazolines and salen-type ligands, have been successfully employed to induce high levels of enantioselectivity.[7]
Mechanistic Insights
The mechanism of copper-catalyzed aziridination is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[8] The active Cu(I) catalyst reacts with the nitrene precursor to generate a Cu(III)-nitrene species. The alkene then coordinates to the copper center and undergoes nucleophilic attack on the nitrene nitrogen. This is followed by reductive elimination to form the aziridine product and regenerate the Cu(I) catalyst. The stereochemical outcome is dictated by the chiral ligand, which creates a chiral environment around the copper center and controls the trajectory of the incoming alkene.
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A Comparative Guide to Assessing the Purity of Commercial Methyl (2S)-aziridine-2-carboxylate
For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of starting materials is paramount. Methyl (2S)-aziridine-2-carboxylate, a valuable chiral building block in the synthesis of complex nitrogen-containing molecules, is no exception. Its strained three-membered ring and chiral center demand rigorous analytical assessment to ensure the integrity and reproducibility of synthetic campaigns and the safety of downstream applications. This guide provides an in-depth comparison of analytical methodologies for determining the purity of commercial this compound, grounded in established scientific principles and practical, field-proven insights.
The Criticality of Purity in Chiral Aziridine Chemistry
The reactivity of the aziridine ring, while synthetically useful, also renders it susceptible to ring-opening, polymerization, and other side reactions.[1] Furthermore, the presence of the undesired (2R)-enantiomer can lead to complex diastereomeric mixtures in subsequent stereoselective transformations, complicating purification and potentially impacting the biological activity of the final product. Therefore, a multi-faceted analytical approach is necessary to comprehensively assess both chemical and enantiomeric purity.
Comparative Analysis of Purity Assessment Techniques
The primary modalities for evaluating the purity of this compound are chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity (e.e. determination) | High resolution, wide applicability to various aziridine derivatives, non-destructive. | Can be time-consuming to develop methods, requires specialized chiral stationary phases. |
| Chiral Gas Chromatography (GC) | Enantiomeric Purity (e.e. determination) | High efficiency and resolution, suitable for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute Chemical Purity (assay) | Provides an absolute measure of purity without a specific reference standard of the analyte, structurally informative. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Proton NMR with Chiral Solvating Agents (CSAs) | Enantiomeric Purity (e.e. determination) | Rapid analysis, does not require a chiral column. | Resolution of enantiomeric signals can be challenging and is highly dependent on the choice of CSA. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Rationale: Chiral HPLC is a cornerstone for determining the enantiomeric excess (e.e.) of chiral compounds.[2] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of chiral amines and their derivatives.[3][4]
Experimental Workflow:
Caption: High-level workflow for chiral HPLC analysis.
Detailed Protocol:
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a recommended starting point for method development.[2][5]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds like aziridines, the addition of a small amount of an amine modifier, such as diethylamine (0.1% v/v), can improve peak shape and resolution.[2][5]
-
Sample Preparation: Accurately weigh approximately 5 mg of the commercial this compound and dissolve it in 10 mL of the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved as distinct peaks.
-
Enantiomeric Excess (e.e.) Calculation:
-
e.e. (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100
-
Chiral Gas Chromatography (GC-MS) for Enantiomeric Purity
Rationale: Chiral GC offers high separation efficiency and can be coupled with mass spectrometry (MS) for definitive peak identification.[6] For volatile compounds like this compound, direct analysis may be possible. However, derivatization is often employed to improve volatility and chromatographic performance.[7] Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of enantiomers.[3][6]
Experimental Workflow:
Caption: General workflow for chiral GC-MS analysis.
Detailed Protocol:
-
Column Selection: A cyclodextrin-based chiral capillary column, such as a Chiraldex® G-TA, is a suitable choice.[3]
-
Derivatization (if necessary): To enhance volatility and peak shape, the aziridine nitrogen can be acylated. For example, react the sample with trifluoroacetic anhydride in an aprotic solvent.
-
Sample Preparation: Dissolve a small amount of the sample (or the derivatized sample) in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 200.
-
-
Analysis and Calculation: Similar to the HPLC method, calculate the e.e. based on the integrated peak areas of the two enantiomers.
Quantitative NMR (qNMR) for Absolute Chemical Purity
Rationale: qNMR is a powerful primary ratio method for determining the absolute purity of a substance.[8][9][10] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[11]
Experimental Workflow:
Caption: Workflow for absolute purity determination by qNMR.
Detailed Protocol:
-
Selection of Internal Standard: Choose a high-purity (>99.5%), non-volatile, crystalline internal standard with sharp NMR signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Potential Impurities in Commercial this compound
A thorough purity assessment should also consider potential impurities arising from the synthetic route and storage.
-
Enantiomeric Impurity: The (2R)-enantiomer is the most critical impurity to quantify.
-
Starting Materials: Residual starting materials from the synthesis, such as serine methyl ester or related precursors, may be present.
-
Ring-Opened Products: Due to the inherent strain of the aziridine ring, nucleophilic attack by water or other nucleophiles can lead to the formation of α- or β-amino acid derivatives.[12]
-
Polymeric Material: Aziridines can undergo polymerization, especially in the presence of acid catalysts.
-
Stabilizers: Some commercial sources may add stabilizers like hydroquinone to inhibit polymerization, which would be detectable by analytical methods.[6]
Conclusion
Assessing the purity of commercial this compound requires a combination of analytical techniques. Chiral HPLC and GC are the methods of choice for determining enantiomeric purity, while qNMR provides a robust and accurate measure of absolute chemical purity. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can confidently verify the quality of this critical chiral building block, ensuring the success of their synthetic endeavors.
References
- Zweifel, H., Navas, N., & Schreiber, J. (2002). Chiral Separations by HPLC. In High-Performance Liquid Chromatography in Pharmaceutical Analyses (pp. 337-378). Springer, Berlin, Heidelberg.
-
Khan, M. A. M. (2015). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- U.S. Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance.
-
Hu, X. E. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2835-2872. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
-
JEOL. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(3), 264-271.
-
ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. [Link]
- U.S. Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products.
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G. A. A. Al-Hemyari, A. M. Al-Majid, A. A. El-Emam, Recent updates and future perspectives in aziridine synthesis and reactivity, RSC Adv., 2020, 10, 33856-33877. [Link]
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W. McCoull, F. A. Davis, Recent Synthetic Applications of Chiral Aziridines, Synthesis, 2000, 1347-1365. [Link]
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V. K. Aggarwal, J. L. Vasse, 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches, Molecules, 2021, 26, 5635. [Link]
-
H.-J. Ha, W.-K. Lee, Highlights of the Chemistry of Enantiomerically Pure Aziridine-2-carboxylates, Chem. Rec., 2011, 11, 14-25. [Link]
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ResearchGate. a) Chiral aziridine-2-carboxylates can be leveraged as building blocks.... [Link]
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A Senior Application Scientist's Guide to Methyl (2S)-aziridine-2-carboxylate: A Versatile Chiral Synthon in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex molecular architectures with defined stereochemistry. Among these, methyl (2S)-aziridine-2-carboxylate and its derivatives have emerged as exceptionally versatile synthons. The inherent ring strain of the aziridine moiety, combined with the stereocenter at the C2 position, offers a unique platform for a variety of stereospecific transformations. This guide provides an in-depth comparison of its applications, supported by experimental data and detailed protocols, to empower researchers in leveraging this potent molecule for the synthesis of novel therapeutic agents.
The Power of the Strained Ring: An Introduction to Reactivity
This compound is more than just a cyclic amino acid derivative; its high ring strain (approximately 26-27 kcal/mol) makes it a highly reactive electrophile, primed for nucleophilic attack.[1] However, the true synthetic utility is unlocked upon activation of the aziridine nitrogen. Unactivated aziridines are relatively inert, but the introduction of an electron-withdrawing group (EWG) significantly enhances the ring's susceptibility to cleavage, allowing for controlled and predictable reactions.[2] This activation is the cornerstone of its application as a versatile building block.
The Critical Role of N-Activation
The choice of the N-activating group is a critical experimental parameter that dictates the reactivity and, crucially, the regioselectivity of the ring-opening reaction. Common activating groups include:
-
Carbamates: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) are widely used due to their ability to activate the aziridine ring and their well-established deprotection protocols.[3]
-
Sulfonamides: p-Toluenesulfonyl (Tosyl) and o-nitrobenzenesulfonyl (Nosyl) groups are strong electron-withdrawing groups that render the aziridine highly reactive towards a broad range of nucleophiles.[2]
The activation process itself is a straightforward nucleophilic substitution on the aziridine nitrogen.
Experimental Protocol: N-Activation of this compound with Boc Anhydride
Objective: To synthesize N-Boc-methyl (2S)-aziridine-2-carboxylate, a versatile intermediate for subsequent ring-opening reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) at room temperature, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-methyl (2S)-aziridine-2-carboxylate.
Regioselective Ring-Opening: The Gateway to Unnatural Amino Acids
The most powerful application of this compound lies in its regioselective ring-opening, providing access to a diverse array of chiral α- and β-amino acids. The outcome of the reaction, whether the nucleophile attacks the C2 or C3 position of the aziridine ring, is a predictable consequence of the interplay between the N-activating group, the nature of the nucleophile, and the reaction conditions.
Caption: Regioselectivity in aziridine ring-opening.
Synthesis of β-Amino Acids: Attack at the C3 Position
The synthesis of chiral β-amino acids is a significant area of research, as these motifs are found in numerous biologically active compounds and can induce unique secondary structures in peptides. The ring-opening of N-activated aziridine-2-carboxylates with "hard" nucleophiles, such as organocuprates, provides a highly efficient and stereospecific route to β-substituted-β-amino acids.
Comparison with Alternative Methods for β-Amino Acid Synthesis:
| Method | Key Features | Advantages | Disadvantages |
| Aziridine Ring-Opening | Stereospecific Sₙ2 reaction on a chiral precursor. | High stereocontrol, diverse side chains can be introduced. | Requires synthesis and activation of the aziridine. |
| Arndt-Eistert Homologation | Chain extension of an α-amino acid. | Utilizes readily available α-amino acids. | Use of hazardous diazomethane, multi-step process. |
| Mannich Reaction | Condensation of an enolate, an aldehyde, and an amine. | Convergent synthesis. | Can be difficult to control stereoselectivity. |
| Conjugate Addition | Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester. | Atom economical. | Stereocontrol can be challenging. |
The aziridine-based approach often offers superior stereocontrol, stemming from the well-defined stereochemistry of the starting material.
Experimental Protocol: Organocuprate-Mediated Ring-Opening for β-Amino Acid Synthesis
Objective: To synthesize a protected β-amino acid derivative via the regioselective ring-opening of N-tosyl-methyl (2S)-aziridine-2-carboxylate with an organocuprate reagent.[4]
Materials:
-
N-Tosyl-methyl (2S)-aziridine-2-carboxylate
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Grignard reagent (e.g., Butylmagnesium chloride, BuMgCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, suspend CuBr·SMe₂ (0.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add the Grignard reagent (5.0 eq) dropwise. Stir the mixture for 30 minutes at this temperature to form the organocuprate.
-
Add a solution of N-Tosyl-methyl (2S)-aziridine-2-carboxylate (1.0 eq) in anhydrous THF to the organocuprate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired β-amino acid derivative.
Synthesis of α-Amino Acid Derivatives: Attack at the C2 Position
Conversely, "soft" nucleophiles, such as thiols, amines, and azides, preferentially attack the C2 position of the activated aziridine ring. This regioselectivity is driven by the electronic stabilization of the transition state at the carbon bearing the electron-withdrawing carboxylate group. This approach provides a valuable route to α,β-diamino acids and other functionalized α-amino acid derivatives.
A notable application is the synthesis of α-fluoro-β-alanine. The introduction of fluorine into amino acids can significantly modulate their biological properties. Schjoeth-Eskesen et al. demonstrated the regioselective ring-opening of N-Boc and N-Cbz activated methyl (2S)-aziridine-2-carboxylates with [¹⁸F]fluoride, exclusively yielding α-[¹⁸F]fluoro-β-alanine.[3]
Quantitative Data for Regioselective Fluorination:
| N-Activating Group | Radiochemical Yield of α-[¹⁸F]fluoro-β-alanine | Reference |
| Boc | Good | [3] |
| Cbz | Good | [3] |
| Tosyl | Mixture of regioisomers | [3] |
| Nosyl | Mixture of regioisomers | [3] |
This data underscores the critical role of the N-activating group in directing the regiochemical outcome of the ring-opening reaction.
Application in the Synthesis of Enzyme Inhibitors
The electrophilic nature of the activated aziridine ring makes it an excellent warhead for the irreversible inhibition of enzymes, particularly those with a nucleophilic residue, such as cysteine, in their active site. Derivatives of aziridine-2-carboxylic acid have been successfully employed as inhibitors of cysteine proteases and protein disulfide isomerases (PDI).[5][6]
PDI is an enzyme involved in the correct folding of proteins and has been identified as a therapeutic target in cancer and thrombosis. Sulphonamide derivatives of aziridine-2-carboxylic acid esters and amides have been shown to be potent inhibitors of PDIA1 and PDIA3.[5]
Caption: Irreversible inhibition of PDI.
The design of these inhibitors leverages the inherent reactivity of the aziridine ring, which acts as a latent electrophile that becomes highly reactive upon protonation or interaction with the enzyme's active site.
Conclusion: A Versatile and Indispensable Tool
This compound is a powerful and versatile chiral building block that offers elegant and efficient solutions to complex synthetic challenges in drug discovery. Its true potential is realized through the strategic selection of N-activating groups and nucleophiles, which allows for the predictable and stereospecific synthesis of a wide range of valuable compounds, most notably unnatural α- and β-amino acids. The ability to fine-tune the regioselectivity of the ring-opening reaction provides a level of synthetic control that is difficult to achieve with many alternative methods. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the applications of this remarkable synthon are poised to expand even further.
References
-
Schjoeth-Eskesen, C., Hansen, P. R., Kjaer, A., & Gillings, N. (2015). Efficient regioselective ring opening of activated aziridine-2-carboxylates with [¹⁸F]fluoride. ChemistryOpen, 4(1), 65–71. [Link]
-
Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]
-
ResearchGate. (n.d.). Free energy profile for the reaction mechanism (aziridine ring opening, proton transfer, and B–B bond cleavage processes). Retrieved from [Link]
-
Zelencova-Gopejenko, D., Andrianov, V., Loža, E., Kazhoka-Lapsa, I., Domracheva, I., Stoyak, M., ... & Kalvins, I. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2158187. [Link]
-
HETEROCYCLES. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. [Link]
-
MDPI. (2020). Alkylative Aziridine Ring-Opening Reactions. [Link]
-
Semantic Scholar. (2021). Aziridine-2-carboxylic acid derivatives and its open-ring isomers as a novel PDIA1 inhibitors. [Link]
-
Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]
-
ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]
-
PubMed. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. [Link]
-
ResearchGate. (2022). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. [Link]
-
ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [Link]
-
PubMed. (2015). Efficient regioselective ring opening of activated aziridine-2-carboxylates with [(18)f]fluoride. [Link]
-
HETEROCYCLES. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. [Link]
-
ResearchGate. (2015). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. [Link]
-
MDPI. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. [Link]
-
National Institutes of Health. (n.d.). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. [Link]
-
National Institutes of Health. (n.d.). An Easy Route to Aziridine Ketones and Carbinols. [Link]
-
Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]
-
RSC Publishing. (1989). The Ring Opening of Aziridine-2-carboxylate Esters with Organometallic Reagents. [Link]
-
Organic Syntheses. (2011). GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION: PREPARATION OF (2R,3R)-ETHYL 1-BENZHYDRYL-3-(4-BROMOPHENYL)AZIRIDINE 2-CARBOXYLATE. [Link]
-
ResearchGate. (2000). (PDF) Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. [Link]
-
National Institutes of Health. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. [Link]
-
ResearchGate. (2004). (PDF) Aziridines and Oxazolines: Valuable Intermediates in the Synthesis of Unusual Amino Acids. [Link]
-
PubMed. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. [Link]
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Safety Operating Guide
methyl (2S)-aziridine-2-carboxylate proper disposal procedures
As a Senior Application Scientist, I understand that handling highly reactive and toxic compounds requires more than just a checklist; it demands a deep understanding of the chemical's nature to ensure safety and compliance. This guide for methyl (2S)-aziridine-2-carboxylate is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage its disposal with confidence and precision.
Part 1: Hazard Assessment & Immediate Safety Protocols
This compound is a versatile building block, but its utility is derived from a highly strained three-membered aziridine ring, making it exceptionally reactive and hazardous.[1] Before handling, it is crucial to recognize the multifaceted risks it presents.
1.1. Core Hazards Overview
This compound is classified as a flammable liquid and is acutely toxic if swallowed, inhaled, or in contact with skin.[2] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[3] Furthermore, the parent compound, aziridine, is a suspected carcinogen and mutagen, demanding the utmost caution.[4][5] Due to its toxicity to aquatic life, it must be prevented from entering the environment.[6]
1.2. Mandatory Personal Protective Equipment (PPE)
Given the high toxicity and reactivity, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Use double-gloving. Wear a pair of nitrile gloves as a base layer, with a pair of thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™) as the outer layer.
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Body Protection: A flame-retardant lab coat is required. For transfers of larger quantities (>100 mL), a chemical-resistant apron is also necessary.
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Part 2: Waste Characterization & Regulatory Compliance
Proper disposal begins with correct waste classification. Due to its inherent hazards, this compound waste is considered acutely hazardous.
2.1. EPA Hazardous Waste Classification
While this compound is not individually listed by the EPA, its parent compound, aziridine (ethyleneimine) , is classified as an Acutely Hazardous Waste with the EPA waste code P054 .[7][8] Therefore, any waste containing this compound must be managed with the highest level of stringency applicable to P-listed wastes.
2.2. Critical Importance of Waste Segregation
The high reactivity of the aziridine ring necessitates strict segregation from incompatible materials to prevent violent reactions.[8]
-
Incompatible Materials:
-
Strong Acids (e.g., HCl, H₂SO₄): Can catalyze violent, exothermic polymerization.
-
Acid Chlorides and Anhydrides: React vigorously.
-
Oxidizing Agents (e.g., peroxides, nitrates): Can create fire or explosion hazards.
-
Nucleophiles: While the basis of its synthetic utility, unintentional contact with strong nucleophiles can lead to uncontrolled reactions.[9]
-
Store waste in a designated, clearly labeled container, separate from other chemical waste streams.
| Hazard Summary & Regulatory Data | |
| EPA Waste Code (Parent Compound) | P054 (Acutely Hazardous Waste)[7][8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects), Flammable Liquid and Vapor[2][6] |
| Primary Hazards | Acute Toxicity (all routes), Flammability, High Reactivity, Potential Carcinogen/Mutagen[2][4] |
| Incompatible Chemical Classes | Strong Acids, Acid Chlorides, Anhydrides, Strong Oxidizing Agents[8] |
Part 3: Step-by-Step Disposal Procedures
The appropriate disposal procedure depends on the quantity of waste generated. All waste must ultimately be handled by a licensed hazardous waste disposal contractor.
Workflow A: Small-Scale Laboratory Quantities (<100 mL)
This workflow applies to residual amounts from reactions, contaminated solvents from purification, and analytical samples.
-
Designate a Waste Container: Select a clean, dry, chemically compatible container (e.g., glass or HDPE) with a secure screw cap.
-
Labeling: Affix a "Hazardous Waste" label. Clearly write "Acutely Hazardous Waste," "this compound," and list all other components (e.g., solvents). Indicate the hazards: "Toxic," "Flammable," "Reactive."
-
Accumulation: Keep the container tightly sealed and store it in a designated Satellite Accumulation Area within the lab. The container must be kept in secondary containment (e.g., a chemical-resistant tray).
-
Log Keeping: Maintain a log of the waste added to the container, including quantities and dates.
-
Arrange for Pickup: Once the container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
Workflow B: Bulk Quantities (>100 mL) & Unused Product
This applies to expired or surplus containers of the pure chemical.
-
Do Not Open or Combine: Leave the chemical in its original, sealed container.[10] Do not attempt to consolidate partially full containers.
-
Inspect Container: Ensure the container is in good condition and the label is legible. If the container shows signs of degradation, polymerization (increased viscosity), or pressure buildup, do not handle it.[8] Immediately contact your EHS department for emergency disposal.
-
Labeling: Prepare a hazardous waste label with all relevant information as described in Workflow A.
-
Segregated Storage: Store the container in a secure, well-ventilated area, away from all incompatible materials, pending professional disposal.
-
Professional Disposal: Contact your EHS department to arrange for a licensed hazardous waste contractor. Inform them that the waste is an acutely hazardous, reactive, and flammable aziridine compound.
Workflow C: Spill & Decontamination Waste
This covers absorbents, contaminated PPE, and glassware.
-
Containment: For a small spill, contain it using a chemical absorbent like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, robust container (e.g., a sealable pail).
-
Packaging: Place all contaminated items, including used PPE, into the same container. Double-bag the waste in clear plastic bags before placing it in the final container.[7]
-
Labeling: Label the container as "Acutely Hazardous Waste: this compound Spill Debris" and list all known hazards.
-
Arrange for Pickup: Contact EHS for disposal.
Part 4: Optional Lab-Scale Pre-treatment (Deactivation)
For experienced researchers, small residual amounts of this compound in a reaction vessel can be deactivated in situ before the vessel is cleaned. This procedure intentionally opens the reactive aziridine ring via hydrolysis to yield a less reactive amino alcohol derivative. This does not render the waste non-hazardous; the resulting solution must still be collected and disposed of as hazardous waste.
Protocol: Cautious Hydrolysis of Residual Quantities
-
Prerequisites: This procedure must be performed in a clean reaction flask, under an inert atmosphere (e.g., nitrogen), and within a chemical fume hood.
-
Cooling: Cool the reaction vessel containing the residual aziridine compound to 0°C using an ice bath.
-
Dilution: Dilute the residue with a water-miscible, inert solvent such as tetrahydrofuran (THF).
-
Slow Addition: While vigorously stirring, slowly add a dilute aqueous acid solution (e.g., 1M HCl) dropwise. The acid catalyzes the ring-opening. Monitor for any signs of an exothermic reaction.
-
Quenching: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours to ensure the reaction is complete.
-
Neutralization: Cautiously neutralize the mixture by adding a weak base, such as a saturated sodium bicarbonate solution, until the pH is between 6-8.
-
Waste Collection: Transfer the entire aqueous mixture to your designated aqueous hazardous waste container for this compound. Label and manage as described in Workflow A.
Part 5: Disposal Decision Workflow
The following diagram outlines the logical steps for proper disposal management.
Caption: Decision workflow for this compound disposal.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Szymański, R. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports. Retrieved from [Link]
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Alonso, F., & Moglie, Y. (2012). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Wickens, Z. (2021). Wickens Lab explores new method to make aziridines. Badger Chemist News. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Foresight. (2024). New Regulatory Measures Proposed for Aziridine Compounds. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
de Lange, B., & van Rantwijk, F. (2011). Chemical and Enzymatic Synthesis of 2-(2-Carbamoylethyl)- and 2-(2-Carboxyethyl)aziridines and Their Conversion into δ-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Australian Government Department of Health. (2014). Aziridines: Human health tier II assessment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aziridineethanol, 97%. Retrieved from [Link]
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Navigating the Risks: A Comprehensive Safety Guide for Handling Methyl (2S)-aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl (2S)-aziridine-2-carboxylate is a valuable reagent in synthetic chemistry, prized for its reactive three-membered ring that serves as a versatile building block in the synthesis of complex molecules and pharmaceutical intermediates. However, the same reactivity that makes it synthetically useful also renders it, and aziridines in general, a significant laboratory hazard. This guide provides essential, in-depth safety protocols and logistical plans for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Understanding the Inherent Hazards: Why Caution is Critical
The primary danger of this compound stems from the strained aziridine ring. This ring can readily open when attacked by nucleophiles, a mechanism that also allows it to react with biological macromolecules like DNA, proteins, and enzymes, leading to cellular damage and toxicity.
Based on data for aziridine and its derivatives, the primary hazards are:
-
High Acute Toxicity: Aziridine compounds are toxic if swallowed, inhaled, or in contact with skin[1][2]. Exposure can lead to irritation of the eyes and respiratory tract, central nervous system effects, and damage to the liver and kidneys[3].
-
Skin and Eye Irritation/Corrosion: Direct contact can cause serious skin and eye irritation, and in some cases, severe burns[1][4].
-
Sensitization: May cause an allergic skin reaction[5].
-
Flammability: The compound is a flammable liquid and vapor[2].
-
Potential Carcinogenicity: Aziridine itself is classified as a potential carcinogen[1]. While data for this specific derivative is limited, it is prudent to handle it as a potential carcinogen.
These hazards necessitate a multi-layered safety approach, beginning with the proper selection and use of Personal Protective Equipment (PPE).
The First Line of Defense: Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Aziridines can penetrate many common glove materials. Double-gloving provides an extra layer of protection against tears and rapid permeation. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged exposure or spills, butyl rubber is often recommended for its high resistance to corrosive acids and other reactive compounds[6]. Always change gloves immediately after contact. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | This combination is crucial to protect against splashes and vapors. The compound can cause serious eye irritation[4], and a face shield protects the entire face from direct contact. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | A flame-retardant lab coat addresses the flammability hazard[1][2]. A chemical-resistant apron provides an additional barrier against spills and splashes, protecting underlying clothing and skin. |
| Respiratory Protection | A full-face respirator with an appropriate combination cartridge (e.g., ABEK) or a supplied-air respirator. | Due to the high inhalation toxicity[2][3], respiratory protection is mandatory, especially when handling outside of a certified chemical fume hood. An ABEK-type filter is recommended for protection against organic vapors (A), inorganic gases (B), acid gases (E), and ammonia/amines (K)[5][7]. The choice of a full-face respirator also provides superior eye and face protection. |
Operational Plan: A Step-by-Step Procedural Guide
Safe handling of this compound is a systematic process. The following workflow is designed to minimize exposure at every stage.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control vapor exposure[1][8].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags must be readily available[9][10].
-
Avoid Ignition Sources: Keep the work area free of open flames, hot surfaces, and other potential ignition sources as the compound is flammable[1][2]. Use spark-proof tools and explosion-proof equipment where necessary[2][10].
Handling and Use Protocol
The following diagram outlines the core handling workflow:
Caption: Experimental workflow for handling this compound.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Transfer: Carefully transfer the required amount of the chemical within the fume hood. Use controlled methods like a syringe or cannula for liquid transfers to minimize splashing and vapor release.
-
Keep Sealed: Keep containers tightly closed when not in use to prevent the escape of flammable and toxic vapors[2].
-
Post-Reaction: After the reaction is complete, any excess reagent must be quenched carefully (see section 4.1).
Storage Requirements
Proper storage is critical to maintain the stability of the compound and prevent accidents:
-
Temperature: Store in a refrigerator in a cool, dry area, away from direct sunlight and heat sources[2][8].
-
Container: Keep in a tightly closed, chemically compatible container[2][8].
-
Segregation: Store separately from incompatible materials such as strong acids and oxidizing agents[2][8].
-
Security: The storage location should be locked or otherwise accessible only to authorized personnel[1][2].
Decontamination and Disposal Plan
Proper disposal is the final and critical step in the safe handling of this compound.
Decontamination Procedures
-
Glassware and Equipment: All glassware and equipment that have come into contact with the compound must be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in the fume hood. The rinsate must be collected as hazardous waste.
-
Work Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent and wipe clean. The wipes must be disposed of as hazardous waste.
-
PPE: Remove PPE in a manner that avoids skin contact. Disposable gloves, aprons, and other contaminated items should be placed in a designated hazardous waste container. Non-disposable items like respirators and face shields should be thoroughly cleaned according to the manufacturer's instructions.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly[2][9].
-
Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour any waste down the drain[10].
Emergency Response: Be Prepared
Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.
Exposure Response
The following diagram outlines the immediate actions to take in case of an exposure:
Caption: Emergency response plan for personal exposure.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes[8][9]. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[9]. Seek immediate medical attention[2][11].
-
Inhalation: Move the affected person to fresh air immediately[2]. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water[2]. Seek immediate medical attention[1][2].
Spill Response
-
Small Spills (<100 mL):
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately[9].
-
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while ensuring a secure laboratory environment.
References
-
MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
-
UCLA Environment, Health & Safety. (n.d.). Standard Operating Procedures: Ethyleneimine or Aziridine. Retrieved from [Link]
-
Australian Government Department of Health. (2014, November 27). Aziridines: Human health tier II assessment. Retrieved from [Link]
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Benjamin Moore. (2018, August 21). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
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Vandeputte Safety Experts. (n.d.). Respiratory protection for CBRN. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
